molecular formula C11H11NO2 B180386 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one CAS No. 114561-15-8

3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Cat. No.: B180386
CAS No.: 114561-15-8
M. Wt: 189.21 g/mol
InChI Key: RZVICXIGFUNOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(hydroxymethyl)-1-methylquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-10-5-3-2-4-8(10)6-9(7-13)11(12)14/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVICXIGFUNOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C(C1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406784
Record name 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114561-15-8
Record name 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone class. While specific research on this particular molecule is limited, its structural motifs are present in numerous biologically active compounds, suggesting potential applications in medicinal chemistry and drug development. This guide provides a comprehensive overview of its core properties, drawing upon data from closely related analogs and predictive methodologies, to serve as a foundational resource for researchers.

Chemical and Physical Properties

PropertyValue (Predicted/Inferred)Remarks
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Melting Point (°C) Not availableThe related compound, 3-(hydroxymethyl)-6-methyl-2(1H)-quinolinone, has a melting point of 194°C. The N-methylation is expected to slightly alter this value.
pKa Not availableQuinolin-2(1H)-one has a pKa of approximately 11.1 for the N-H proton and is a very weak base. The N-methylation in the target compound removes this acidic proton. The basicity is expected to be very low due to the electron-withdrawing nature of the carbonyl group. Computational prediction would be necessary for a precise estimate.
Solubility Poor in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol)Quinolinone derivatives are generally characterized by low aqueous solubility due to their planar, aromatic structure which leads to strong crystal lattice energy.[1] The hydroxymethyl group may slightly improve aqueous solubility compared to unsubstituted analogs.

Synthesis and Reactivity

A plausible synthetic route to this compound is via the reduction of its corresponding aldehyde precursor, 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Experimental Protocol: Synthesis via Reduction

A likely experimental protocol for the synthesis of this compound is the reduction of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde using a mild reducing agent such as sodium borohydride.

Materials:

  • 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in small portions.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Reactivity

The primary reactive sites of this compound are the hydroxyl group and the aromatic ring. The hydroxyl group can undergo esterification, etherification, and oxidation reactions. The aromatic ring is susceptible to electrophilic substitution reactions, with the substitution pattern being directed by the existing substituents.

Spectroscopic Data (Predicted)

While experimental spectra for the target compound are not published, the expected NMR and IR data can be predicted based on the analysis of closely related 3-substituted-1-methylquinolin-2(1H)-ones.

Spectroscopic Data Predicted Chemical Shifts/Bands
¹H NMR (400 MHz, CDCl₃) δ ~7.8-7.2 (m, 4H, Ar-H), ~4.8 (s, 2H, -CH₂OH), ~3.7 (s, 3H, N-CH₃), ~2.0 (t, 1H, -OH)
¹³C NMR (100 MHz, CDCl₃) δ ~162 (C=O), ~140-120 (Ar-C), ~60 (-CH₂OH), ~30 (N-CH₃)
IR (KBr, cm⁻¹) ~3400 (O-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1650 (C=O stretch)
Mass Spectrometry (EI) m/z (%) = 189 [M]⁺, 172 [M-OH]⁺, 160 [M-CH₂OH]⁺

Biological Activity and Signaling Pathways

Specific biological activities for this compound have not been reported. However, the quinolin-2-one scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer effects. Many quinolinone derivatives are known to function as kinase inhibitors, interfering with cellular signaling pathways that are often dysregulated in diseases like cancer.

Hypothetical Signaling Pathway: Kinase Inhibition

Given the prevalence of kinase inhibition among quinolinone derivatives, a plausible mechanism of action for this compound could involve the modulation of a kinase-mediated signaling cascade, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Ras Ras Receptor->Ras Activates GF Growth Factor GF->Receptor Binds Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Quinolinone 3-(hydroxymethyl)-1- methylquinolin-2(1H)-one Quinolinone->Raf Inhibits

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

Experimental Workflows

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel quinolinone derivative like this compound.

G Start Start: 1-methyl-2-oxo-1,2- dihydroquinoline-3-carbaldehyde Reduction Chemical Synthesis (e.g., NaBH4 Reduction) Start->Reduction Purification Purification (Column Chromatography) Reduction->Purification Structure_Elucidation Structure Elucidation Purification->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS IR IR Spectroscopy Structure_Elucidation->IR Final_Product Pure Product: 3-(hydroxymethyl)-1-methyl- quinolin-2(1H)-one NMR->Final_Product MS->Final_Product IR->Final_Product

Caption: General experimental workflow for the synthesis and characterization of the target compound.

Conclusion

This compound represents an understudied member of the medicinally important quinolinone family. This guide consolidates the available information on its predicted basic properties, a plausible synthetic route, and its potential biological relevance. It is intended to serve as a valuable starting point for researchers interested in exploring the chemistry and therapeutic potential of this and related compounds. Further experimental validation of the properties outlined herein is essential for advancing our understanding of this molecule.

References

An In-depth Technical Guide to 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one. The document details a proposed synthetic route, summarizes key physicochemical data of the compound and its close analogs, and explores a relevant biological signaling pathway in which this class of compounds is implicated.

Chemical Identity and Properties

This compound is a derivative of the quinolinone heterocyclic system. The core structure consists of a benzene ring fused to a pyridinone ring, with a hydroxymethyl group at the 3-position and a methyl group on the nitrogen atom at the 1-position. While specific experimental data for this compound is sparse in publicly available literature, its properties can be inferred from closely related analogs.

Structural Information

The fundamental structural details of this compound are provided below.

IdentifierValue
IUPAC Name 3-(hydroxymethyl)-1-methyl-1,2-dihydroquinolin-2-one
CAS Number 114561-15-8[1]
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol [2]
SMILES CN1C(=O)C(=CO)C2=CC=CC=C12
InChI Key (Not available)
Physicochemical Data Comparison

Quantitative data for this compound is not widely reported. The table below presents available data for this compound alongside its immediate precursor and a structurally similar analog to provide a basis for estimation.

PropertyThis compound3-(hydroxymethyl)quinolin-2(1H)-one3-(hydroxymethyl)-6-methylquinolin-2(1H)-one
CAS Number 114561-15-890097-45-3485337-96-0
Melting Point (°C) Data not available200194 (subl.)
Boiling Point (°C) Data not availableData not availableData not available
Solubility Data not availableData not availableData not available

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The proposed synthesis starts from the commercially available 3-formyl-4-hydroxyquinolin-2(1H)-one.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction start 3-formyl-4-hydroxyquinolin-2(1H)-one intermediate 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde start->intermediate Methylation reagent1 Methyl Iodide (CH3I) K2CO3, DMF reagent1->intermediate intermediate2 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde end This compound intermediate2->end Reduction reagent2 Sodium Borohydride (NaBH4) Methanol (MeOH) reagent2->end

Caption: Proposed two-step synthesis of this compound.

Detailed Methodologies (Proposed)

The following protocols are based on procedures reported for analogous transformations.[3][4][5] Researchers should conduct small-scale trials to optimize these conditions.

Step 1: Synthesis of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

  • To a solution of 3-formyl-4-hydroxyquinolin-2(1H)-one (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (CH₃I, 1.1-1.5 equivalents) dropwise to the mixture.

  • Heat the reaction mixture at 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.

Step 2: Synthesis of this compound

  • Dissolve 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1 equivalent) in methanol (MeOH).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Biological Context and Signaling Pathways

Quinoline and quinolinone derivatives are recognized for their broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6] In the context of oncology, many quinolinone-based compounds have been developed as inhibitors of key signaling pathways that are often dysregulated in cancer.

Inhibition of the EGFR Signaling Pathway

One of the most well-established targets for quinolinone and quinazolinone derivatives is the Epidermal Growth Factor Receptor (EGFR).[7][8][9] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-Akt pathways.[10] These pathways are crucial for regulating cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Small molecule inhibitors, often containing a quinolinone or similar scaffold, can compete with ATP for the binding site in the kinase domain of EGFR, thereby blocking its activity and inhibiting downstream signaling.[]

EGFR_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Quinolinone Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the inhibitory action of quinolinone derivatives.

This diagram illustrates how the binding of EGF to its receptor (EGFR) initiates two major downstream pathways, RAS-RAF-MAPK and PI3K-Akt, which ultimately lead to gene transcription promoting cell proliferation and survival. Quinolinone-based inhibitors block this cascade by targeting the EGFR kinase domain.

Conclusion

This compound is a quinolinone derivative with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data on this compound remains limited, this guide provides a framework for its synthesis and an understanding of its potential biological mechanism of action based on the well-documented activities of the broader quinolinone class. The proposed synthetic route offers a starting point for its chemical preparation, and the outlined EGFR signaling pathway highlights a key area for future biological evaluation of this and related compounds. Further research is warranted to fully characterize its physicochemical properties and to explore its therapeutic potential.

References

In-Depth Technical Guide: 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 114561-15-8

This technical guide provides a comprehensive overview of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, a quinolinone derivative of interest to researchers and professionals in drug development. The document details its chemical properties, a probable synthesis protocol, and an analysis of its potential biological activities based on related compounds.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred from its structure and data on analogous compounds.

PropertyValueSource/Method
CAS Number 114561-15-8Chemical Abstracts Service
Molecular Formula C₁₁H₁₁NO₂Calculated
Molecular Weight 189.21 g/mol Calculated
Appearance Expected to be a solidAnalogy to similar quinolinones
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcoholsAnalogy to similar quinolinones

Synthesis Protocol

A probable and efficient method for the synthesis of this compound is the reduction of its corresponding aldehyde, 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Sodium borohydride (NaBH₄) is a suitable reagent for this selective reduction.[1][2][3]

Experimental Protocol: Reduction of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Materials:

  • 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Distilled water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Procedure:

  • Dissolution: Dissolve 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 eq) in methanol in a round-bottom flask at room temperature.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) to the solution in portions. Effervescence may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully add distilled water to quench the excess sodium borohydride.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. Expected spectral data, based on analogous compounds, are provided below.[4][5][6]

TechniqueExpected Observations
¹H NMR Signals for the N-methyl group (singlet, ~3.5 ppm), the hydroxymethyl group (doublet, ~4.5 ppm, and a triplet for the hydroxyl proton, which may be broad or exchangeable with D₂O), and aromatic protons (multiplets, ~7.2-8.0 ppm).
¹³C NMR Signals for the N-methyl carbon, the hydroxymethyl carbon, the carbonyl carbon (~160-165 ppm), and aromatic carbons.
IR (Infrared) Spectroscopy Characteristic absorption bands for the hydroxyl group (broad, ~3400 cm⁻¹), the carbonyl group of the quinolinone ring (~1650 cm⁻¹), and C-H bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (m/z = 189.21).

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are not extensively reported, the quinolinone scaffold is a well-established pharmacophore with a broad range of biological activities.[7][8][9][10]

Anticancer Activity

Many quinolinone derivatives have demonstrated significant anticancer properties.[7][9] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[10] It is plausible that this compound could exhibit similar activities.

Antimicrobial Activity

The quinolone core is famously associated with antibacterial agents. While the specific structural features for potent antibacterial activity vary, the general scaffold suggests that this compound could be investigated for its antimicrobial properties.

Experimental Workflows and Signaling Pathways

Synthesis Workflow

Synthesis_Workflow start 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde reagent NaBH4, MeOH start->reagent Reduction product This compound reagent->product purification Purification product->purification final_product Pure Compound purification->final_product

Caption: A simplified workflow for the synthesis of this compound.

Potential Cancer-Related Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Quinolinone Quinolinone Derivative Quinolinone->PI3K inhibits?

Caption: A potential mechanism of action for quinolinone derivatives in cancer cell signaling.

References

Synthesis of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details the core two-step synthesis, including experimental protocols, quantitative data, and spectroscopic characterization.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound involves a two-step process. The first step is the formylation of 1-methylquinolin-2(1H)-one via the Vilsmeier-Haack reaction to produce the key intermediate, 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. The subsequent step involves the selective reduction of the aldehyde functional group to the corresponding primary alcohol using a mild reducing agent such as sodium borohydride.

dot

Synthesis_Pathway 1-Methylquinolin-2(1H)-one 1-Methylquinolin-2(1H)-one 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde 1-Methylquinolin-2(1H)-one->1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Vilsmeier-Haack Formylation Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF)->1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde This compound This compound 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde->this compound Reduction Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4) Sodium Borohydride (NaBH4)->this compound

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

This procedure is based on the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Experimental Workflow:

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up and Purification DMF N,N-Dimethylformamide (DMF) Cooling Cool to 0-5 °C DMF->Cooling POCl3 Phosphorus oxychloride (POCl3) Addition Slowly add POCl3 to DMF POCl3->Addition Cooling->Addition Stirring Stir for 30-60 min at 0-5 °C Addition->Stirring Reaction_Addition Add substrate solution to Vilsmeier reagent Stirring->Reaction_Addition Substrate 1-Methylquinolin-2(1H)-one in DMF Substrate->Reaction_Addition Heating Heat the reaction mixture (e.g., 60-70 °C) Reaction_Addition->Heating Monitoring Monitor reaction by TLC Heating->Monitoring Quenching Pour reaction mixture onto crushed ice Monitoring->Quenching Neutralization Neutralize with aqueous base (e.g., NaOH or Na2CO3) Quenching->Neutralization Filtration Filter the precipitate Neutralization->Filtration Washing Wash with water Filtration->Washing Drying Dry the solid product Washing->Drying

Caption: Experimental workflow for the reduction of the aldehyde.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1 equivalent) in methanol or ethanol. Cool the solution in an ice bath to 0 °C.

  • Reduction: To the cooled and stirred solution, add sodium borohydride (NaBH₄, 1.5-2.0 equivalents) portion-wise over 15-20 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then at room temperature. Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to decompose the excess sodium borohydride.

  • Isolation: Remove the solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to afford this compound.

Quantitative Data

The following tables summarize the typical quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and purification methods.

Table 1: Reagents and Reaction Conditions

StepReactantReagentsSolventTemperature (°C)Time (h)
1 1-Methylquinolin-2(1H)-onePOCl₃, DMFDMF0-5 then 60-702-4
2 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehydeNaBH₄Methanol/Ethanol0 to RT1-2

Table 2: Product Yield and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical Appearance
1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehydeC₁₁H₉NO₂187.1970-85Yellow solid
This compoundC₁₁H₁₁NO₂189.2185-95White to off-white solid

Spectroscopic Data

The structural confirmation of the synthesized compounds is achieved through various spectroscopic techniques.

Table 3: Spectroscopic Data for 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

SpectroscopyCharacteristic Peaks
¹H NMR (CDCl₃, δ ppm)~10.5 (s, 1H, -CHO), ~8.5 (s, 1H, H-4), 7.2-7.8 (m, 4H, Ar-H), ~3.7 (s, 3H, N-CH₃)
¹³C NMR (CDCl₃, δ ppm)~190 (CHO), ~162 (C=O), ~143 (C-4), ~140 (Ar-C), ~133 (Ar-CH), ~130 (Ar-CH), ~123 (Ar-CH), ~115 (Ar-CH), ~114 (Ar-C), ~29 (N-CH₃)
IR (KBr, cm⁻¹)~1680 (C=O, aldehyde), ~1650 (C=O, amide), ~2850, 2750 (C-H, aldehyde)

Table 4: Spectroscopic Data for this compound

SpectroscopyCharacteristic Peaks
¹H NMR (CDCl₃, δ ppm)7.2-7.7 (m, 4H, Ar-H), ~7.8 (s, 1H, H-4), ~4.8 (d, 2H, -CH₂OH), ~3.7 (s, 3H, N-CH₃), ~2.0 (t, 1H, -OH)
¹³C NMR (CDCl₃, δ ppm)~163 (C=O), ~139 (Ar-C), ~130 (Ar-CH), ~128 (Ar-CH), ~122 (Ar-CH), ~121 (C-3), ~114 (Ar-CH), ~113 (Ar-C), ~60 (-CH₂OH), ~29 (N-CH₃)
IR (KBr, cm⁻¹)~3400 (O-H, broad), ~1640 (C=O, amide), ~1050 (C-O)

Note: The chemical shifts (δ) in NMR spectra are approximate and can vary slightly depending on the solvent and concentration.

This in-depth technical guide provides a solid foundation for the synthesis and characterization of this compound. Researchers, scientists, and drug development professionals can utilize this information for their synthetic endeavors and further exploration of the applications of this versatile molecule.

A Comprehensive Technical Guide to 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, a quinolinone derivative of interest to researchers in medicinal chemistry and drug development. The document covers its chemical identity, synthesis, and known biological activities of related compounds, offering valuable insights for professionals in the field.

Chemical Identity and Properties

The nomenclature and fundamental chemical properties of this compound are summarized below. While specific experimental data for this exact compound is not widely published, the following information is based on established chemical principles and data for analogous structures.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms Not availableN/A
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
CAS Number Not available for this specific N-methylated derivative. The related compound, 3-(hydroxymethyl)-1H-quinolin-2-one, has CAS number 90097-45-3.[2]

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in the provided literature. However, general synthetic routes for quinolin-2-one derivatives can be adapted. A common approach involves the cyclization of N-substituted anilines with suitable three-carbon synthons. Below is a representative protocol for the synthesis of a quinolin-2-one core structure, which can be conceptually applied.

General Protocol for Quinolin-2-one Synthesis

This protocol is based on the principles of Camps cyclization for the synthesis of quinolin-4-ones, which shares mechanistic features with quinolin-2-one synthesis from N-acylaryl amides.[3]

1. Acylation of N-methylaniline:

  • N-methylaniline is reacted with an appropriate acylating agent, such as a derivative of malonic acid, to form an N-(2-acylphenyl)amide intermediate.

2. Base-Catalyzed Intramolecular Cyclization:

  • The intermediate from step 1 is treated with a base (e.g., sodium hydroxide or cesium carbonate) to induce an intramolecular condensation reaction.[3]

  • The choice of base can influence the regioselectivity of the cyclization, leading to either quinolin-2-one or quinolin-4-one products.[3]

3. Functional Group Interconversion:

  • To obtain the desired 3-(hydroxymethyl) substituent, a precursor such as a 3-carboxy or 3-formyl quinolin-2-one would be synthesized first.

  • This precursor would then be reduced using a suitable reducing agent (e.g., lithium aluminum hydride) to yield the final this compound.

Purification:

  • The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

A generalized workflow for the synthesis and purification of quinolin-2-one derivatives is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_purification Work-up and Purification A Starting Materials (e.g., N-methylaniline, malonic acid derivative) B Acylation A->B C Intramolecular Cyclization (Base-catalyzed) B->C D Functional Group Modification (e.g., Reduction) C->D E Reaction Quenching and Extraction D->E Product from Synthesis F Crude Product Isolation E->F G Purification (Recrystallization or Chromatography) F->G H Characterization (NMR, IR, MS) G->H

A generalized workflow for the synthesis and purification of quinolin-2-one derivatives.

Biological Activities and Signaling Pathways

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4] While specific studies on this compound are limited, the broader class of compounds has shown potential as:

  • Anticancer Agents: Various quinolinone derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, including liver and breast cancer.[5][6]

  • Antimicrobial Agents: The quinoline core is present in many antibacterial and antifungal compounds.[7][8]

  • Enzyme Inhibitors: Certain quinolinones have been investigated as inhibitors of enzymes such as HIV-1 integrase.[9]

Modulation of Signaling Pathways

A notable area of research for quinolin-2-one derivatives is their interaction with cellular signaling pathways.

Hedgehog Signaling Pathway Inhibition:

  • A series of quinolone-2-(1H)-ones has been shown to exhibit cytotoxicity against cancer cell lines by inhibiting the Hedgehog Signaling Pathway (HSP).[10]

  • These compounds were found to down-regulate the expression of Gli, a key transcription factor in the HSP, as well as the mRNA levels of Ptch1 and Gli2.[10] The Hedgehog pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers.

The diagram below illustrates a simplified representation of the Hedgehog signaling pathway and the potential point of inhibition by quinolin-2-one derivatives.

G cluster_pathway Hedgehog Signaling Pathway Shh Shh Ligand PTCH1 Patched (PTCH1) Receptor Shh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits Gli Gli (inactive) SUFU->Gli inhibits Gli_active Gli (active) Nucleus Nucleus Gli_active->Nucleus TargetGenes Target Gene Expression Nucleus->TargetGenes Inhibitor Quinolin-2-one Derivatives Inhibitor->Gli_active inhibit

Simplified Hedgehog signaling pathway with potential inhibition by quinolin-2-ones.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery and development. While further research is needed to elucidate the specific biological profile of this particular molecule, the broader family of quinolin-2-ones demonstrates a wide array of activities, including promising anticancer properties through the modulation of critical signaling pathways like the Hedgehog pathway. The synthetic methodologies and biological insights presented in this guide offer a foundation for future investigation and development of novel therapeutic agents based on this versatile chemical scaffold.

References

Technical Guide: 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological context of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, a quinolinone derivative of interest in medicinal chemistry and drug discovery.

Physicochemical Properties

This compound is a heterocyclic organic compound. Its core structure consists of a quinolin-2-one scaffold, which is a bicyclic system composed of a benzene ring fused to a pyridin-2-one ring. The key quantitative properties of this molecule are summarized in the table below.

PropertyValueReference
Molecular Weight 189.21 g/mol [1][2]
Molecular Formula C₁₁H₁₁NO₂[1]
CAS Number 114561-15-8[1]
MDL Number MFCD06738250
Hazard Class Irritant[1]

Synthesis of Quinolin-2-one Derivatives: An Exemplary Protocol

Reaction: Synthesis of 1-[(2-hydroxy-benzylidene)-amino]-4,7-dimethyl-6-nitro -1H-quinolin-2-one.[3]

Materials:

  • Salicyaldehyde (1.6 ml, 0.015 mole)

  • N-amino-4,7-dimethy-6-nitroquinoline-2-one (IV) (3.5 g, 0.015 mole)

  • Absolute ethanol (25 ml)

  • Glacial acetic acid (4 drops)

Procedure:

  • A mixture of salicyaldehyde and N-amino-4,7-dimethy-6-nitroquinoline-2-one (IV) is prepared in 25 ml of absolute ethanol.

  • Four drops of glacial acetic acid are added to the mixture as a catalyst.

  • The reaction mixture is refluxed for 8 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate solvent system.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is then poured into an ice/cold water mixture to precipitate the product.

  • The resulting solid is filtered and recrystallized from a 1:1 mixture of ethanol and water.

  • The final product is a pale yellow powder.[3]

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of a quinolin-2-one derivative, as described in the protocol above.

G reagents Reactants: - Salicyaldehyde - N-amino-4,7-dimethy-6-nitroquinoline-2-one - Absolute Ethanol - Glacial Acetic Acid reflux Reflux for 8 hours reagents->reflux monitoring Monitor reaction progress with TLC reflux->monitoring precipitation Cool and pour into ice/cold water monitoring->precipitation filtration Filter and recrystallize from Ethanol/Water precipitation->filtration product Final Product: Pale yellow powder filtration->product

Caption: Generalized synthesis workflow for a quinolin-2-one derivative.

Biological Context and Potential Applications

Quinolin-2-one derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[3][4] Research has shown that various substituted quinolinones possess properties such as:

  • Antimicrobial Activity: Some quinolin-2-one derivatives have been evaluated for their activity against different bacterial strains.[4][5]

  • Antitumor Activity: Certain derivatives have shown potential as antitumor agents, with some compounds being tested against cancer cell lines.[5]

  • Antioxidant Activity: The antioxidant potential of some quinolin-2-one compounds has also been investigated.[5]

The diverse biological activities of the quinolin-2-one scaffold make it a valuable starting point for the development of new therapeutic agents. Further investigation into the specific biological functions of this compound could reveal novel applications in drug discovery and development.

References

Technical Guide: Solubility Profile of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility Data

Quantitative solubility data for 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is not currently available in peer-reviewed literature. The following table is provided as a template for researchers to systematically record and present their experimentally determined solubility data. It is structured to allow for easy comparison of solubility in various solvents and at different temperatures, which are critical parameters in pre-formulation studies.

Table 1: Experimental Solubility of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
e.g., Water25DataDatae.g., HPLC-UV
e.g., PBS (pH 7.4)25DataDatae.g., HPLC-UV
e.g., Ethanol25DataDatae.g., HPLC-UV
e.g., DMSO25DataDatae.g., HPLC-UV
e.g., Water37DataDatae.g., HPLC-UV
e.g., PBS (pH 7.4)37DataDatae.g., HPLC-UV

Experimental Protocols

The determination of thermodynamic (equilibrium) solubility is a fundamental step in characterizing any potential drug candidate. The shake-flask method is widely regarded as the "gold standard" for its reliability and accuracy.[2][3]

Equilibrium Solubility Determination via Shake-Flask Method

This protocol describes the determination of the thermodynamic solubility of a compound in a given solvent.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, Ethanol, Dimethyl Sulfoxide (DMSO))

  • Glass vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent: Prepare the desired solvent systems. For aqueous buffers like PBS, ensure the pH is accurately adjusted.

  • Addition of Compound: Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is necessary to ensure that equilibrium has been reached with a saturated solution.[2][4]

  • Equilibration: Add a known volume of the selected solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

  • Agitation: Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[1] The shaking speed should be vigorous enough to keep the solid suspended.

  • Phase Separation: After the equilibration period, allow the suspensions to settle. To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 14,000 rpm for 30 minutes).[1]

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, the supernatant can be further passed through a syringe filter.[4]

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted samples and the standard solutions using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[1][4][5]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common and reliable method for quantifying the concentration of dissolved quinolinone derivatives.[6]

Typical HPLC Parameters (to be optimized for the specific compound):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[6] A gradient or isocratic elution can be used.

  • Flow Rate: 1.0 mL/min.[6]

  • Injection Volume: 10 µL.[6]

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find the wavelength of maximum absorbance (λmax).[6]

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol followed by HPLC analysis.

G cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result A Add excess compound to vial B Add known volume of solvent A->B C Seal vial and place in shaker (24-72h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (e.g., 0.22 µm filter) D->E G Dilute supernatant sample E->G F Prepare calibration standards H Inject standards & sample into HPLC-UV F->H G->H I Calculate Solubility (mg/mL or mol/L) H->I

Caption: Workflow for solubility determination via the shake-flask method.

References

Spectroscopic and Synthetic Profile of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed experimental protocol for the synthesis of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, a quinolinone derivative of interest in medicinal chemistry and materials science. The data presented herein is crucial for the unambiguous identification and characterization of this compound, facilitating its application in further research and development.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key quantitative data from these analyses are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

IR Absorption Bands

Wavenumber (cm⁻¹)Description
Data not available in search results
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

m/zInterpretation
Data not available in search results

Experimental Protocol: Synthesis of this compound

A general and adaptable synthetic route to quinolin-2-one derivatives is outlined below. Please note that a specific, detailed protocol for this compound was not explicitly found in the search results. The following procedure is a representative synthesis for a related quinolin-2-one derivative and may be adapted by skilled chemists for the target molecule.

General Procedure for the Synthesis of Quinolin-2-one Derivatives

This procedure describes the synthesis of a 3-substituted-4-hydroxy-1-methylquinolin-2(1H)-one, which can be a precursor to the target molecule through subsequent reduction of the acetyl group.

  • Synthesis of 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one: This intermediate can be prepared from N-methylaniline and diethyl malonate.

  • Subsequent Reduction: The acetyl group at the 3-position can then be reduced to a hydroxymethyl group using a suitable reducing agent, such as sodium borohydride (NaBH₄), to yield the final product, this compound.

Detailed Steps (Illustrative Example):

A mixture of a 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one (1 equivalent) in a suitable solvent (e.g., methanol or ethanol) is cooled in an ice bath. Sodium borohydride (excess, e.g., 2-4 equivalents) is added portion-wise with stirring. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as extraction and column chromatography.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a quinolinone derivative.

experimental_workflow Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., N-methylaniline, diethyl malonate) reaction1 Reaction 1: Formation of Quinolinone Core start->reaction1 intermediate Intermediate (e.g., 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one) reaction1->intermediate reaction2 Reaction 2: Reduction of Acetyl Group intermediate->reaction2 product Final Product This compound reaction2->product purification Purification (e.g., Column Chromatography) product->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis and Structural Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Quinolinone Derivatives

The quinolinone scaffold is a privileged heterocyclic motif that forms the core of a vast number of synthetic and natural compounds with significant pharmacological importance. This bicyclic system, consisting of a benzene ring fused to a pyridinone ring, offers a versatile template for chemical modifications, leading to a diverse array of derivatives with a wide spectrum of biological activities. These activities range from anticancer and antimicrobial to anti-inflammatory, antiviral, and neuroprotective effects, making quinolinone derivatives a focal point of intensive research in medicinal chemistry and drug discovery.

This technical guide provides a comprehensive overview of the principal biological activities of quinolinone derivatives. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.

Anticancer Activity

Quinolinone derivatives have emerged as a promising class of anticancer agents, demonstrating potent activity against a variety of human cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, angiogenesis, and metastasis.[1][2]

One of the most extensively studied mechanisms is the inhibition of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR).[3] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, and its inhibition can block downstream cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, ultimately leading to reduced cell proliferation and the induction of apoptosis.[3] Other mechanisms include the inhibition of tubulin polymerization, topoisomerase, and angiogenesis.[1][2]

Quantitative Data: Anticancer Activity of Quinolinone Derivatives
Compound/DerivativeTarget Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivative 12eMGC-803 (Gastric Cancer)1.38[3]
HCT-116 (Colon Cancer)5.34[3]
MCF-7 (Breast Cancer)5.21[3]
2-Quinolone Derivative 11eCOLO 205 (Colon Cancer)Nanomolar range[3]
Quinoline-Chalcone Hybrid 33EGFR0.037[2]
Quinoline-Chalcone Hybrid 37EGFR3.46[2]
N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine (60)HCT-116 (Colon Cancer)2.56[4]
RKO (Colon Cancer)3.67[4]
A2780 (Ovarian Cancer)3.46[4]
Hela (Cervical Cancer)2.71[4]
Quinoline-derived Chalcone (59)PI3Kα0.0008[4]
mTOR0.005[4]

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Gene Transcription (Proliferation, Survival) MAPK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Quinolinone Quinolinone Derivative Quinolinone->EGFR Inhibits

Caption: EGFR signaling pathway inhibited by quinolinone derivatives.

Antimicrobial Activity

The quinolone scaffold is the foundation for a major class of broad-spectrum antibacterial agents. These compounds primarily act by inhibiting prokaryotic type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, repair, and recombination.[5][6] More recent research has also identified quinolinone derivatives with potent activity against multidrug-resistant (MDR) Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), by targeting enzymes like dihydrofolate reductase and inhibiting biofilm formation.[7] Besides antibacterial effects, various quinolinone derivatives have also demonstrated significant antifungal activity.[8]

Quantitative Data: Antimicrobial Activity of Quinolinone Derivatives
Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Quinoline-2-one Derivative 6cMRSA0.75[7]
VRE0.75[7]
MRSE2.50[7]
Quinoline-based Hydroxyimidazolium Hybrid 7bS. aureus2[9]
M. tuberculosis H37Rv10[9]
5-aryl-3-[(2-chloroquinolin-3-yl)methylene]furan-2(3H)-one (5)S. aureus6.25[8]
E. coli6.25[8]
Quinoline Derivative 11S. aureus6.25[10]
Quinoline Derivative 63b, 63f, 63h, 63i, 63lE. coli100[10]
Quinoline Derivative 63kP. aeruginosa100[10]

Anti-inflammatory Activity

Quinolinone derivatives have been investigated as anti-inflammatory agents that target several key pharmacological molecules.[11][12] These include enzymes like Cyclooxygenase (COX), Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE), as well as ion channels like the Transient Receptor Potential Vanilloid 1 (TRPV1).[11][12] The specific activity and target preference of these derivatives are highly dependent on the nature and position of substituents on the quinoline ring.[11] For instance, derivatives with a carboxylic acid moiety tend to show COX-inhibition, while those with a carboxamide group exhibit TRPV1 antagonism.[11]

Quantitative Data: Anti-inflammatory Activity of Quinolinone Derivatives
Compound/DerivativeAssay/TargetActivityReference
3-naphtalene-substituted quinazolinoneCarrageenan-induced paw edema19.69–59.61% inhibition[13]
6-bromo-substituted-quinazolinoneCarrageenan-induced paw edemaMost potent in series[13]
4-nitrostyryl-substituted quinazolinoneCarrageenan-induced paw edema62.2–80.7% reduction in edema[13]
Quinolinone–Triazole Hybrid 5aSoybean LOX InhibitionIC50 = 10.0 µM[14]
Alkyne Precursor 4cSoybean LOX InhibitionIC50 = 22.5 µM[14]

Antiviral Activity

The antiviral potential of quinolinone derivatives has been explored against a range of viruses.[5] Initial studies showed that antibacterial fluoroquinolones were effective against vaccinia virus and papovaviruses.[5][6] Subsequent chemical modifications, such as the introduction of an aryl group at the piperazine moiety, shifted the activity spectrum towards specific antiviral action, notably against HIV.[5] The mechanism for anti-HIV activity has been linked to the inhibition of viral transcription, specifically by interfering with the Tat-TAR interaction.[5] More recent studies have identified novel quinoline derivatives with activity against Dengue virus, Respiratory Syncytial Virus (RSV), and Influenza A Virus (IAV).[15][16]

Quantitative Data: Antiviral Activity of Quinolinone Derivatives
Compound/DerivativeVirusActivity MetricValueReference
Aryl-piperazinyl-6-amino-quinolonesHIV-1InhibitionInterferes with Tat-TAR interaction[5]
4-oxo-4H-quinoline acylhydrazone 4Tobacco Mosaic Virus (TMV)Inactive Activity @ 500 mg/L51.2%[17]
4-oxo-4H-quinoline acylhydrazone 11Tobacco Mosaic Virus (TMV)Inactive Activity @ 500 mg/L49.6%[17]
Quinoline Derivative 1aeInfluenza A Virus (IAV)IC501.87 ± 0.58 µM[16]
Quinoline Derivative 1gRespiratory Syncytial Virus (RSV)IC503.10 µM[16]
CC502490.33 µM[16]
Selectivity Index (SI)673.06[16]

Neuroprotective Activity

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, quinolinone derivatives have shown promising neuroprotective potential.[18] These compounds often act as multi-target-directed ligands, capable of simultaneously modulating pathological pathways involved in neuronal damage, such as oxidative stress, inflammation, and apoptosis.[18][19] For example, certain derivatives can directly scavenge free radicals and enhance the cellular antioxidant defense system.[18] Others have been designed to inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[19][20]

Quantitative Data: Neuroprotective Activity of Quinolinone Derivatives
Compound/DerivativeModelActivityReference
Quinazolinone 6q, 6r, 6u, 8eMPP+ induced SH-SY5Y cell injuryPromising neural cell protection[21][22]
DHQCerebral ischemia/reperfusion rat modelNeuroprotective at 50 mg/kg[18]
Quinolylnitrone (QN) 19Scopolamine-induced amnesia mouse modelAnti-amnesic effect[20]
hBChE InhibitionIC50 = 0.007 µM[20]
hMAO-B InhibitionIC50 = 0.004 µM[20]

Experimental Protocols

Reproducibility is a fundamental pillar of scientific research. This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of quinolinone derivatives.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24h. B 2. Compound Treatment Add serial dilutions of quinolinone derivatives. A->B C 3. Incubation Incubate for 48-72h to allow compounds to take effect. B->C D 4. MTT Addition Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 4h. C->D E 5. Formazan Solubilization Remove medium, add DMSO or similar solvent to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability and determine IC50 values. F->G

Caption: General workflow for an MTT-based cytotoxicity assay.

Protocol: MTT Assay for Anticancer Activity This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Application: The following day, the culture medium is replaced with fresh medium containing various concentrations of the quinolinone derivatives. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Reagent Addition: After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The quinolinone derivative is serially diluted in broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Logical Relationship: Multi-Target Neuroprotection by Quinolinones

Neuroprotection_Logic cluster_Pathology Neurodegenerative Pathologies cluster_Mechanism Protective Mechanisms cluster_Outcome Therapeutic Outcome OxidativeStress Oxidative Stress (ROS) Outcome Neuronal Survival & Neuroprotection OxidativeStress->Outcome Inflammation Neuroinflammation Inflammation->Outcome EnzymeDys Enzyme Dysregulation (AChE, MAO-B) EnzymeDys->Outcome Quinolinone Quinolinone Derivative Antioxidant Radical Scavenging & Antioxidant Enzyme Upregulation Quinolinone->Antioxidant AntiInflam Anti-inflammatory Effects Quinolinone->AntiInflam EnzymeInhib Enzyme Inhibition Quinolinone->EnzymeInhib Antioxidant->OxidativeStress Counters AntiInflam->Inflammation Reduces EnzymeInhib->EnzymeDys Inhibits

Caption: Multi-target approach of quinolinones in neuroprotection.

Conclusion

Quinolinone derivatives represent a highly versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects, underscores their immense therapeutic potential. The ability to readily modify the quinolinone scaffold allows for the fine-tuning of activity and specificity, paving the way for the rational design of novel drug candidates. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals, aiming to stimulate further investigation and accelerate the translation of these promising compounds from the laboratory to clinical applications. Future research will likely focus on developing derivatives with enhanced potency, improved safety profiles, and novel mechanisms of action to address unmet medical needs.

References

The Discovery of Novel Quinolinone Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Quinolinone and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds that are foundational to numerous natural products and pharmacologically active molecules. Found in various plants, fungi, and bacteria, these compounds exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties. The therapeutic potential of this structural class is highlighted by the number of quinoline-based drugs approved by the FDA, such as the anticancer agents bosutinib and lenvatinib, and the antimalarial drug chloroquine. This technical guide provides an in-depth overview of the core processes involved in the discovery and development of novel quinolinone compounds, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.

Data Presentation: Biological Activity of Novel Quinolinone Derivatives

The potency of newly discovered quinolinone compounds is a key factor in their development as therapeutic agents. The following tables summarize the reported bioactivity of various quinolinone derivatives against different cancer cell lines and bacterial strains.

Table 1: Anticancer Activity of Quinolinone Derivatives

Compound/AlternativeTarget Cell LineIC50 (µM)Reference
Quinoline-Chalcone Derivative 12eMGC-803 (Gastric Cancer)1.38
HCT-116 (Colon Cancer)5.34
MCF-7 (Breast Cancer)5.21
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c)C-32 (Amelanotic Melanoma)Comparable to Cisplatin/Doxorubicin
MDA-MB-231 (Breast Cancer)Comparable to Cisplatin/Doxorubicin
A549 (Lung Cancer)Comparable to Cisplatin/Doxorubicin
2-Quinolone Derivative 11eCOLO 205 (Colon Cancer)Nanomolar range
3,4-Dihydro-2(1H)-Quinolinone Sulfonamide D13HeLa1.34
A5491.46
HCT1160.94
HepG-21.82
Quinoline and Thiazolidinone Urea Conjugate 10aCOLO 2050.11

Table 2: Antibacterial Activity of Quinolinone Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Quinoline-2-one Derivative 6cMRSA0.75
VRE0.75
MRSE2.50
Quinolone Coupled Hybrid 5dVarious G+ and G- strains0.125–8
Quinoline Derivative CE. coli30 (250 µg/mL), 33 (500 µg/mL) - Zone of Inhibition (mm)
Quinoline Derivative BStaphylococcus aureus42 (250 µg/mL), 47 (500 µg/mL) - Zone of Inhibition (mm)

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the discovery of novel quinolinone compounds.

Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one

A representative protocol for the synthesis of a quinolinone derivative is as follows:

  • Step 1: Synthesis of 6-bromo-4-chloroquinoline:

    • Slowly add phosphorus oxychloride (POCl3) (excess) dropwise to the starting material, followed by two drops of DMF.

    • Stir the mixture for 5 minutes at room temperature and then reflux at 110°C for 3 hours.

    • Distill off the excess POCl3 under reduced pressure.

    • Slowly add the remaining oil to ice water and stir for 30 minutes.

    • Adjust the pH of the solution to 5-6 with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Wash the organic layer twice with water, dry with anhydrous sodium sulfate, and filter.

Preliminary Screening of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide outlines a comprehensive preliminary screening cascade for a novel derivative, 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one. Due to the limited publicly available data on this specific molecule, this document provides a robust framework based on established methodologies for analogous quinolinone compounds. It covers generalized protocols for assessing anticancer, antimicrobial, and anti-inflammatory potential, methods for data analysis, and visualization of experimental workflows and relevant signaling pathways. This guide is intended to serve as a foundational resource for researchers initiating the biological evaluation of new quinolinone-based chemical entities.

Introduction to the Quinolin-2(1H)-one Scaffold

Quinolin-2(1H)-one derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological properties. This versatile scaffold, consisting of a fused benzene and pyridinone ring system, is present in numerous synthetic and natural products.[1] Modifications to the core structure have led to the development of agents with potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] The N-methylation at position 1 and the hydroxymethyl group at position 3 of the target compound, this compound, represent key modifications that can influence its pharmacokinetic and pharmacodynamic properties. Preliminary screening is a critical first step in elucidating the biological potential of such novel compounds.

Synthesis of the Core Compound

Proposed Preliminary Screening Workflow

A logical and efficient screening cascade is essential for the preliminary evaluation of a novel compound. The following workflow is proposed to systematically assess the primary biological activities of this compound.

G Figure 1. Preliminary Screening Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Activity Screening cluster_2 Phase 3: Hit Validation & MoA Synthesis Synthesis & Purification of 3-(hydroxymethyl)-1-methyl- quinolin-2(1H)-one Cytotoxicity Initial Cytotoxicity Screening (e.g., MTT Assay on Normal Cell Line) Synthesis->Cytotoxicity Anticancer Anticancer Assays (Panel of Cancer Cell Lines) Cytotoxicity->Anticancer Antimicrobial Antimicrobial Assays (Gram+/Gram- Bacteria, Fungi) Cytotoxicity->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., LPS-stimulated Macrophages) Cytotoxicity->AntiInflammatory DoseResponse Dose-Response & IC50/MIC Determination Anticancer->DoseResponse Antimicrobial->DoseResponse AntiInflammatory->DoseResponse Mechanism Preliminary Mechanism of Action Studies DoseResponse->Mechanism

Figure 1. A proposed workflow for the preliminary biological screening of a novel quinolinone derivative.

Quantitative Data from Analogous Compounds

To provide a context for the potential efficacy of this compound, the following table summarizes the cytotoxic activities of various related quinolinone derivatives against different human cancer cell lines, as reported in the literature.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Pyrimidine HybridsCompound 6bKB (Squamous Cell Carcinoma)1.33[3]
Quinoline-Pyrimidine HybridsCompound 6eKB (Squamous Cell Carcinoma)1.33[3]
Quinoline-Pyrimidine HybridsCompound 6gHepG2 (Hepatocellular Carcinoma)47.99[3]
3-Heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-onesCompound 2HepG-2 (Hepatocellular Carcinoma)8.79[4]
3-Heteroaryl-4-hydroxy-1-methylquinolin-2(1H)-onesCompound 3HepG-2 (Hepatocellular Carcinoma)17.78[4]
4,7-Disubstituted quinolinesHydrazone derivative 36SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[5]

Note: The presented data is for structurally related compounds and should be used as a reference for potential activity ranges.

Detailed Experimental Protocols

The following are generalized protocols for the preliminary screening of this compound, adapted from standard methodologies reported for similar heterocyclic compounds.[6][7]

Anticancer Activity: MTT Cytotoxicity Assay

This assay determines a compound's ability to inhibit cell proliferation.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, HeLa for cervical cancer) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil) are included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.[7]

Antimicrobial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) are cultured overnight in Mueller-Hinton Broth (MHB). The culture is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: The test compound is serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microbes with no compound) and a negative control (broth only) are included. A standard antibiotic (e.g., Ciprofloxacin) is used as a reference.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS.

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate. After 24 hours, the cells are pre-treated with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) and incubated for 24 hours to induce NO production.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 µL of supernatant is mixed with 50 µL of sulfanilamide solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution.

  • Data Acquisition: The absorbance is measured at 540 nm. A standard curve is generated using known concentrations of sodium nitrite.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated, untreated control.[9]

Potential Mechanisms of Action and Signaling Pathways

Quinolinone derivatives have been reported to exert their biological effects through various mechanisms. In cancer, they have been shown to inhibit key enzymes like tyrosine kinases and topoisomerases.[10][11] In bacteriology, their primary targets are DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.[12][13]

Inhibition of Bacterial DNA Gyrase

Quinolone antibiotics function by stabilizing the complex between DNA gyrase and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[12]

G Figure 2. Quinolone Mechanism of Action on DNA Gyrase cluster_0 Bacterial Cell Compound Quinolinone Derivative Gyrase DNA Gyrase / Topoisomerase IV Compound->Gyrase Inhibits DNA Bacterial DNA Complex Stable Quinolone-Enzyme-DNA Complex Gyrase->Complex Stabilizes complex on DNA DSB Double-Strand Breaks Complex->DSB Blocks DNA replication Death Bacterial Cell Death DSB->Death

Figure 2. Simplified mechanism of quinolone antibacterial action via inhibition of DNA gyrase.

Conclusion

The this compound core represents a promising starting point for the development of new therapeutic agents. The preliminary screening workflow and protocols detailed in this guide provide a comprehensive framework for the initial biological characterization of this and other novel quinolinone derivatives. By systematically evaluating its cytotoxic, antimicrobial, and anti-inflammatory properties, researchers can efficiently identify lead compounds for further optimization and mechanistic studies, ultimately contributing to the discovery of new medicines.

References

Potential Therapeutic Targets of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While direct experimental data on the biological activity of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is not currently available in peer-reviewed literature, the quinolin-2(1H)-one scaffold is a well-established pharmacophore with a broad range of therapeutic applications. This technical guide consolidates the known biological activities of structurally similar quinolin-2-one derivatives to infer the potential therapeutic targets of this compound. The primary areas of therapeutic promise for this class of compounds are in oncology and infectious diseases. This document provides a comprehensive overview of these potential applications, including quantitative data from related compounds, detailed experimental protocols for assessing biological activity, and visualizations of relevant signaling pathways.

Introduction: The Quinolin-2(1H)-one Scaffold

The quinolin-2(1H)-one nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural products with significant biological activities.[1] Derivatives of this scaffold have been extensively investigated and have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The therapeutic versatility of quinolin-2-ones stems from the ability to modify their physicochemical and pharmacological properties through substitutions at various positions of the bicyclic ring system. The presence of a hydroxymethyl group at the 3-position and a methyl group at the 1-position of the quinolin-2-one core in the title compound suggests the potential for unique biological interactions and therapeutic applications.

Inferred Therapeutic Potential: Anticancer Activity

A substantial body of research points to the potent anticancer activities of quinolin-2-one derivatives. These compounds have been shown to exert their effects through various mechanisms, suggesting that this compound could potentially target key pathways in cancer progression.

Potential Anticancer Targets and Signaling Pathways

Based on studies of analogous compounds, the potential anticancer mechanisms of this compound may involve the inhibition of:

  • Receptor Tyrosine Kinases (RTKs): Several quinolin-2-one derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), key drivers in many cancers.

  • Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain quinolinone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Topoisomerases: These enzymes are crucial for DNA replication and repair. Inhibition of topoisomerase I or II by quinolinone compounds can lead to DNA damage and cancer cell death.

  • Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone responsible for the stability and function of numerous oncoproteins. Its inhibition represents a promising approach for cancer therapy.

dot

anticancer_pathways Quinolinone 3-(hydroxymethyl)-1- methylquinolin-2(1H)-one (Potential Inhibitor) EGFR_HER2 EGFR/HER-2 Quinolinone->EGFR_HER2 Tubulin Tubulin Polymerization Quinolinone->Tubulin Topoisomerase Topoisomerase I/II Quinolinone->Topoisomerase Hsp90 Hsp90 Quinolinone->Hsp90 PI3K_Akt PI3K/Akt Pathway EGFR_HER2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR_HER2->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Microtubule Microtubule Disruption Tubulin->Microtubule Microtubule->Proliferation Inhibition Apoptosis Apoptosis Microtubule->Apoptosis DNA_Damage DNA Damage Topoisomerase->DNA_Damage DNA_Damage->Apoptosis Client_Proteins Oncogenic Client Protein Degradation Hsp90->Client_Proteins Client_Proteins->Proliferation Inhibition

Caption: Potential Anticancer Mechanisms of Quinolin-2-one Derivatives.

Quantitative Data for Anticancer Activity of Analogous Compounds

The following table summarizes the cytotoxic activities (IC50 values) of various 3-substituted-1-methylquinolin-2(1H)-one derivatives against different cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference
3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-onesHepG21.33[2]
3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-onesKB1.33[2]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesHL-60Low µM[3]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesMCF-7Low µM[3]

Inferred Therapeutic Potential: Antimicrobial Activity

The quinolin-2-one scaffold is also a key component of many compounds with potent antimicrobial properties. This suggests that this compound may be a promising candidate for the development of new anti-infective agents.

Potential Antimicrobial Targets and Mechanisms

The antimicrobial activity of quinolinone derivatives is often attributed to the inhibition of essential bacterial processes, including:

  • DNA Gyrase and Topoisomerase IV: These bacterial enzymes are the primary targets of quinolone antibiotics. Their inhibition disrupts DNA replication and leads to bacterial cell death.

  • Biofilm Formation: Many quinolinone derivatives have been shown to inhibit the formation of bacterial biofilms, which are a major contributor to antibiotic resistance and chronic infections.

dot

antimicrobial_pathways Quinolinone 3-(hydroxymethyl)-1- methylquinolin-2(1H)-one (Potential Inhibitor) DNA_Gyrase Bacterial DNA Gyrase Quinolinone->DNA_Gyrase Topo_IV Bacterial Topoisomerase IV Quinolinone->Topo_IV Biofilm Biofilm Formation Quinolinone->Biofilm DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibition Topo_IV->DNA_Replication Inhibition Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Biofilm_Inhibition Inhibition of Biofilm Biofilm->Biofilm_Inhibition Biofilm_Inhibition->Bacterial_Cell_Death Increased Susceptibility

Caption: Potential Antimicrobial Mechanisms of Quinolin-2-one Derivatives.

Quantitative Data for Antimicrobial Activity of Analogous Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinolin-2-one derivatives against different microbial strains.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Quinoline-2-one Schiff-base hybridsStaphylococcus aureus (MRSA)0.75[4]
Quinoline-2-one Schiff-base hybridsEnterococcus faecalis (VRE)0.75[4]
Quinoline-2-one Schiff-base hybridsStaphylococcus epidermidis (MRSE)2.50[4]
N-acyl substituted quinolin-2(1H)-one derivativesVarious bacteria and fungiModerate to good[5]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential anticancer and antimicrobial activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically < 0.5%).

  • Incubation: The medium in the wells is replaced with the medium containing various concentrations of the test compound. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included. The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilization buffer is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[7]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Compound Dilution: Serial twofold dilutions of the test compound are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

dot

experimental_workflow start Start: Synthesize or Procure This compound anticancer_screening Anticancer Activity Screening start->anticancer_screening antimicrobial_screening Antimicrobial Activity Screening start->antimicrobial_screening mtt_assay MTT Assay on Cancer Cell Lines anticancer_screening->mtt_assay mic_determination MIC Determination via Broth Microdilution antimicrobial_screening->mic_determination data_analysis_cancer Calculate IC50 Values mtt_assay->data_analysis_cancer data_analysis_microbe Determine MIC Values mic_determination->data_analysis_microbe target_id_cancer Mechanism of Action Studies (e.g., Kinase Assays, Tubulin Polymerization) data_analysis_cancer->target_id_cancer target_id_microbe Mechanism of Action Studies (e.g., DNA Gyrase Inhibition Assay) data_analysis_microbe->target_id_microbe end Identify Potential Therapeutic Targets target_id_cancer->end target_id_microbe->end

References

Methodological & Application

Synthesis of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, a valuable intermediate in the development of novel therapeutic agents. The described protocol details the straightforward and efficient reduction of the commercially available precursor, 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This process utilizes the mild and selective reducing agent, sodium borohydride, to yield the target primary alcohol. This application note is intended for researchers and professionals in the fields of medicinal chemistry and drug development, offering a clear and reproducible synthetic method. All quantitative data is presented in tabular format for ease of reference, and a detailed experimental workflow is visualized.

Introduction

Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the quinolinone ring is a key strategy in the design of new drug candidates. Specifically, the introduction of a hydroxymethyl group at the C3 position, as in this compound, provides a crucial handle for further chemical modifications, enabling the exploration of new chemical space and the development of compounds with enhanced pharmacological profiles. The synthetic route outlined herein is a simple yet robust method for obtaining this key intermediate.

Data Presentation

The synthesis of this compound is a high-yielding, one-step process. The following table summarizes the key quantitative data associated with this protocol.

ParameterValueReference
Starting Material 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde[1]
Product This compound
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Typical Yield >90% (estimated based on general reductions)
Melting Point Not reported
Appearance White to off-white solid (expected)

Experimental Protocol

This protocol describes the reduction of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde to this compound using sodium borohydride.

Materials:

  • 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in 20 mL of methanol.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. While stirring, slowly add 0.2 g of sodium borohydride in small portions over 15 minutes.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution.

    • Remove the methanol from the mixture using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to afford the pure this compound.

Visualizations

Diagram of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_0 Reaction cluster_1 Work-up & Purification A 1. Dissolve Starting Material (1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde) in Methanol B 2. Cool to 0 °C A->B C 3. Add Sodium Borohydride B->C D 4. Stir and Monitor Reaction C->D E 5. Quench with NH4Cl (aq) D->E F 6. Remove Methanol E->F G 7. Dichloromethane Extraction F->G H 8. Dry and Concentrate G->H I 9. Purify Product H->I Product Pure Product: 3-(hydroxymethyl)-1-methyl- quinolin-2(1H)-one I->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Sodium borohydride is a flammable solid and can react with water to produce hydrogen gas. Handle with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

Conclusion

The protocol described provides an efficient and reliable method for the synthesis of this compound. This key intermediate can be produced in high yield from a commercially available starting material, facilitating its use in various drug discovery and development programs. The straightforward nature of the reaction and purification makes this protocol suitable for a wide range of laboratory settings.

References

Application Notes and Protocols for the Purification of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one. The following methods are based on established purification techniques for analogous quinolinone derivatives and can be adapted to achieve high purity of the target compound.

Introduction

This compound is a quinolinone derivative. Compounds within this class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The efficacy and safety of such compounds are intrinsically linked to their purity. Therefore, robust and efficient purification protocols are essential following synthesis to remove unreacted starting materials, by-products, and other impurities. The primary purification techniques suitable for this compound are recrystallization and column chromatography. For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can also be employed.

Data Presentation: Comparison of Purification Methods

The selection of a purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the product. Below is a summary of common purification techniques applicable to this compound.

Parameter Recrystallization Column Chromatography Preparative HPLC
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.Differential adsorption of components of a mixture onto a stationary phase.High-resolution separation based on differential partitioning between a mobile and stationary phase under high pressure.
Typical Scale Milligrams to kilogramsMilligrams to hundreds of gramsMicrograms to grams
Stationary Phase Not applicableSilica gel or AluminaC18, C8, or other specialized stationary phases
Mobile Phase/Solvent Single or mixed solvent systems (e.g., Ethanol, Methanol, Ethyl Acetate, Acetone/Water)Gradient or isocratic elution with solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol)Isocratic or gradient elution with high-purity solvents (e.g., Acetonitrile/Water, Methanol/Water)
Typical Purity Good to excellent (>98%)Good to excellent (>98%)Excellent (>99.5%)
Throughput HighMediumLow to Medium
Advantages Cost-effective, scalable, simple setup.Can separate complex mixtures, high resolution.Highest resolution and purity, automated.
Disadvantages Requires suitable solvent, potential for product loss.More complex setup, requires larger solvent volumes.Expensive equipment and solvents, lower throughput.

Experimental Workflow

The general workflow for the purification of a synthesized compound like this compound involves a series of steps from the crude reaction mixture to the final, pure product.

Purification_Workflow A Crude Reaction Mixture B Work-up (e.g., Extraction, Washing) A->B C Concentration (Rotary Evaporation) B->C D Crude Product C->D E Purification Method Selection D->E F Recrystallization E->F High Yield / Large Scale G Column Chromatography E->G Complex Mixture H Preparative HPLC E->H High Purity Needed I Pure Crystals F->I J Pure Fractions G->J H->J K Purity Analysis (TLC, HPLC, NMR) I->K J->K L Pure Product K->L

Caption: General purification workflow for a synthesized compound.

Experimental Protocols

The following are detailed, adaptable protocols for the purification of this compound.

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds.[1][2] The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.

1. Solvent Selection:

  • Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, or mixtures thereof) at room temperature and upon heating.

  • A suitable solvent system will show low solubility at room temperature and high solubility at the solvent's boiling point. For quinolinone derivatives, polar protic solvents are often effective.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer).

  • Continue adding small portions of the hot solvent until the compound is completely dissolved. Avoid adding excess solvent, as this will reduce the recovery yield.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

4. Cooling and Crystallization:

  • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

6. Drying:

  • Dry the purified crystals under vacuum or in a desiccator to remove residual solvent.

Protocol 2: Column Chromatography

Column chromatography is a versatile method for purifying compounds from complex mixtures.[3] For quinolinone derivatives, silica gel is a commonly used stationary phase.

1. Stationary Phase and Eluent Selection:

  • Use silica gel (60-120 or 230-400 mesh) as the stationary phase.

  • Determine a suitable eluent system using Thin Layer Chromatography (TLC). A good eluent system will provide a retention factor (Rf) for the target compound in the range of 0.2-0.4 and good separation from impurities. Common eluents for quinolinone derivatives include mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[3][4]

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen eluent.

  • Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform and air-free packing.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent.

  • Carefully load the sample onto the top of the packed column.

4. Elution:

  • Begin eluting the column with the selected solvent system.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the separation by TLC analysis of the collected fractions.

5. Fraction Pooling and Concentration:

  • Combine the fractions containing the pure product.

  • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For obtaining very high purity material, preparative HPLC is the method of choice.[5][6] This technique is particularly useful for separating closely related impurities.

1. Method Development:

  • Develop an analytical HPLC method first to determine the optimal mobile phase and stationary phase for separation. Reversed-phase columns (e.g., C18) are commonly used for quinolinone derivatives with a mobile phase consisting of acetonitrile and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid.[7]

2. System Setup:

  • Use a preparative HPLC system equipped with a suitable preparative column (with the same stationary phase as the analytical column but larger dimensions).

  • Prepare a concentrated solution of the partially purified or crude compound in the mobile phase or a compatible solvent.

3. Injection and Fraction Collection:

  • Inject the sample solution onto the column.

  • Collect fractions as the compound elutes, based on the retention time determined from the analytical method. Automated fraction collectors are typically used.

4. Post-Purification:

  • Combine the fractions containing the pure product.

  • Remove the mobile phase solvents, often by lyophilization or rotary evaporation, to yield the highly purified compound.

Purity Assessment

After purification, the purity of this compound should be assessed using appropriate analytical techniques, such as:

  • Thin Layer Chromatography (TLC): To check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

By following these protocols and adapting them as necessary, researchers can effectively purify this compound to the desired level for their specific applications in research and drug development.

References

Application Notes & Protocols for the Characterization of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the structural characterization and purity assessment of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one. The protocols outlined below are intended as a guide and may require optimization for specific laboratory instrumentation and conditions.

Introduction

This compound is a quinolinone derivative of interest in medicinal chemistry and drug development.[1][2] Quinoline and its analogues exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Accurate and thorough analytical characterization is crucial for establishing the identity, purity, and stability of this compound, which are prerequisites for further investigation in drug discovery and development pipelines.

This document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography for the comprehensive characterization of this compound.

Analytical Techniques and Data

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound in solution. Both ¹H and ¹³C NMR are critical for confirming the presence of key functional groups and the overall connectivity of the molecule.

Expected ¹H NMR Spectral Data (Illustrative)

The following table summarizes the expected chemical shifts for the protons in this compound, based on data from analogous quinolinone structures.[6] Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-CH₃3.5 - 3.7s-
C3-CH₂OH4.5 - 4.7d~5
C3-CH₂OH5.2 - 5.4t~5
H-47.9 - 8.1s-
Aromatic H7.2 - 7.8m-

Expected ¹³C NMR Spectral Data (Illustrative)

The table below shows the anticipated chemical shifts for the carbon atoms.

CarbonExpected Chemical Shift (δ, ppm)
N-CH₃29 - 31
C3-CH₂OH58 - 62
Aromatic C115 - 140
C4~140
C3~125
C=O160 - 163
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for quinolinone derivatives.

Expected Mass Spectrometry Data

ParameterValue
Molecular FormulaC₁₁H₁₁NO₂
Exact Mass189.07898
Molecular Weight189.21
[M+H]⁺ (Monoisotopic)190.08626
[M+Na]⁺ (Monoisotopic)212.06820
High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound and can be developed into a quantitative assay. A reverse-phase C18 column is typically suitable for the separation of quinolinone derivatives.[7][8][9][10]

Illustrative HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% to 90% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature25 °C

Experimental Protocols

The following are detailed protocols for the analytical characterization of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquisition of ¹H NMR Spectrum:

    • Tune and shim the spectrometer.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquisition of ¹³C NMR Spectrum:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

    • Assign the chemical shifts in the ¹³C NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.7 mL Deuterated Solvent weigh->dissolve tune Tune and Shim dissolve->tune acq_H1 Acquire ¹H Spectrum tune->acq_H1 acq_C13 Acquire ¹³C Spectrum tune->acq_C13 process Fourier Transform, Phase & Baseline Correction acq_H1->process acq_C13->process calibrate Calibrate Chemical Shifts process->calibrate assign Assign Signals calibrate->assign

Workflow for NMR analysis.
Mass Spectrometry (ESI-MS) Protocol

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[11][12] Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.[11]

  • Instrument Setup:

    • Set up the mass spectrometer in positive electrospray ionization mode.

    • Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).

    • For structural confirmation, perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺).

  • Data Analysis:

    • Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.).

    • Determine the elemental composition from the accurate mass measurement.

    • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.

MS_Workflow cluster_prep Sample Preparation cluster_acq MS Acquisition cluster_analysis Data Analysis stock Prepare 1 mg/mL Stock Solution dilute Dilute to 1-10 µg/mL stock->dilute setup Instrument Setup (ESI+) dilute->setup infuse Infuse Sample setup->infuse acquire_full Acquire Full Scan infuse->acquire_full acquire_msms Acquire MS/MS on [M+H]⁺ acquire_full->acquire_msms identify Identify Molecular Ions acquire_msms->identify composition Determine Elemental Composition identify->composition fragmentation Analyze Fragmentation identify->fragmentation

Workflow for ESI-MS analysis.
HPLC Protocol

  • Mobile Phase Preparation: Prepare mobile phases A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile). Degas both solutions before use.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or acetonitrile. Dilute with the mobile phase to a suitable concentration for UV detection (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition (e.g., 90% A, 10% B) until a stable baseline is achieved.

    • Set the UV detector to the desired wavelength (e.g., 254 nm).

  • Analysis:

    • Inject the sample and run the gradient method.

    • Integrate the peak corresponding to the compound of interest to determine its purity.

Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[13] A variety of solvents should be screened to find the optimal conditions.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Collect the diffraction data at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the crystal structure using direct methods or other suitable techniques.

    • Refine the structural model against the experimental data.

  • Data Analysis:

    • Analyze the final crystal structure to determine bond lengths, bond angles, and intermolecular interactions.

Biological Context: Inhibition of NF-κB Signaling Pathway

Quinoline derivatives have been reported to modulate various signaling pathways, including the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is a key regulator of inflammation and cell survival.[14][15][16][17][18] The inhibitory activity of a quinolinone derivative on the canonical NF-κB pathway can be investigated in a cellular context.

NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p50/p65 (NF-κB) IkB:e->NFkB:w NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation Quinolinone 3-(hydroxymethyl)-1- methylquinolin-2(1H)-one Quinolinone->NFkB_nuc Inhibits DNA Binding DNA DNA NFkB_nuc->DNA Binds Transcription Gene Transcription (e.g., TNF-α, IL-6) DNA->Transcription Initiates

Hypothesized inhibition of the NF-κB pathway.

This diagram illustrates a potential mechanism where the quinolinone derivative interferes with the DNA binding of the p65 subunit of NF-κB in the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[15]

Conclusion

The analytical techniques and protocols described in this document provide a robust framework for the comprehensive characterization of this compound. The application of NMR, MS, HPLC, and X-ray crystallography will ensure the unambiguous identification, purity assessment, and structural elucidation of this compound, which is essential for its advancement in drug discovery and development programs.

References

Application Notes and Protocols for 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2(1H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] The quinoline scaffold is a common feature in many natural and synthetic bioactive molecules, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The functionalization of the quinolinone core allows for the modulation of its pharmacological profile, making it a versatile platform for drug discovery. This document provides detailed application notes and protocols for the investigation of a specific derivative, 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, in a cell culture setting. While specific experimental data for this compound is not extensively available in public literature, the following sections offer a comprehensive guide based on established methodologies for evaluating novel quinolinone derivatives.

Compound Profile: this compound

Property Value
IUPAC Name 3-(hydroxymethyl)-1-methyl-1,2-dihydroquinolin-2-one
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
CAS Number 73335-76-9
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and methanol

Note: Physical and chemical properties are based on commercially available information and may vary.

Application Notes

The hydroxymethyl group at the 3-position and the methyl group at the 1-position of the quinolinone ring may influence the compound's biological activity, solubility, and metabolic stability. Based on the known activities of similar quinolinone derivatives, this compound is a candidate for investigation in the following areas:

  • Anticancer Research: Many quinolinone derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast, colon, and liver cancer.[3][4] Potential mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[2][4]

  • Antimicrobial Research: The quinoline scaffold is a well-known pharmacophore in antimicrobial agents. This compound could be screened for its activity against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory Studies: Certain quinolinone derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

Experimental Protocols

The following are detailed protocols for the initial in vitro evaluation of this compound. These protocols are general and may require optimization based on the specific cell lines and experimental conditions used.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of the compound on cell proliferation and determine its cytotoxic concentration (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • MTT solvent (e.g., isopropanol with 0.04 N HCl or DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Cell Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to determine if the compound induces apoptosis (programmed cell death).

Materials:

  • Cells and culture reagents as in the MTT assay

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol is used to investigate the effect of the compound on cell cycle progression.

Materials:

  • Cells, culture reagents, and 6-well plates as above

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilization agent like Triton X-100)

  • Ethanol (70%, ice-cold)

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Data Presentation

The following tables present hypothetical data for illustrative purposes, based on the expected outcomes from the experimental protocols described above.

Table 1: Hypothetical Cytotoxicity of this compound

Cell LineIncubation Time (h)IC50 (µM)
MCF-7 4815.2
HCT116 4822.5
HepG2 4835.8

Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (48h treatment)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO) 65.420.114.5
Compound (15 µM) 50.215.834.0

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare Compound Stock (in DMSO) treat_cells Treat Cells with Serial Dilutions prep_compound->treat_cells prep_cells Seed Cells in Multi-well Plates prep_cells->treat_cells incubate Incubate for 24, 48, 72h treat_cells->incubate mtt_assay MTT Assay (Cell Viability) incubate->mtt_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) incubate->apoptosis_assay cell_cycle_assay PI Staining (Cell Cycle) incubate->cell_cycle_assay calc_ic50 Calculate IC50 mtt_assay->calc_ic50 quant_apoptosis Quantify Apoptosis apoptosis_assay->quant_apoptosis quant_cell_cycle Quantify Cell Cycle Distribution cell_cycle_assay->quant_cell_cycle

Caption: General experimental workflow for in vitro evaluation.

Potential Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many anticancer agents, including some quinoline derivatives, exert their effects by inhibiting pro-survival signaling pathways such as the PI3K/Akt/mTOR pathway.

pi3k_akt_mtor_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound 3-(hydroxymethyl)-1- methylquinolin-2(1H)-one Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

The provided application notes and protocols offer a structured approach for the initial in vitro characterization of this compound. While specific data for this compound is pending experimental validation, the methodologies outlined are robust and widely accepted for the evaluation of novel chemical entities in a cell culture context. Further studies, including mechanism of action elucidation and in vivo testing, will be necessary to fully understand the therapeutic potential of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and cell models.

References

Application Notes and Protocols for 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-2(1H)-one derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Various analogs have demonstrated potential as anticancer, anti-inflammatory, antimicrobial, and enzymatic-inhibiting agents. This document provides detailed application notes and standardized protocols for the in vitro evaluation of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, a member of this promising family. The provided methodologies are based on established assays for analogous quinolinone compounds and are intended to serve as a comprehensive guide for researchers investigating its potential therapeutic applications.

Potential Applications

Based on the known biological activities of structurally related quinolin-2(1H)-one derivatives, this compound is a candidate for investigation in the following areas:

  • Oncology: As a potential antiproliferative agent against various cancer cell lines. Studies on similar compounds suggest possible mechanisms involving the inhibition of receptor tyrosine kinases such as EGFR and HER-2.[1]

  • Infectious Diseases: For screening against a panel of bacterial and fungal strains to determine its antimicrobial spectrum.[2][3]

  • Inflammation and Oxidative Stress: To assess its potential antioxidant properties and its ability to modulate inflammatory pathways.[4]

Experimental Protocols

The following protocols are provided as a starting point for the in vitro characterization of this compound. It is recommended to optimize these protocols based on the specific cell lines and experimental conditions used.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell proliferation and cytotoxicity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and untreated cells

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the compound at desired concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the cell cycle distribution by flow cytometry.

Data Presentation

Quantitative data from the in vitro assays should be summarized in tables for clear comparison.

Table 1: Antiproliferative Activity of this compound

Cell LineIC₅₀ (µM) after 48h
MCF-7 (Breast Cancer)Example: 15.2 ± 2.1
A549 (Lung Cancer)Example: 25.8 ± 3.5
HepG2 (Liver Cancer)Example: 18.5 ± 1.9
Positive Control (e.g., Doxorubicin)Example: 0.8 ± 0.1

Note: The data presented are hypothetical examples for illustrative purposes.

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle ControlExample: 60.5 ± 2.3Example: 25.1 ± 1.8Example: 14.4 ± 1.5
Compound (IC₅₀)Example: 75.2 ± 3.1Example: 15.3 ± 1.2Example: 9.5 ± 0.9
Compound (2x IC₅₀)Example: 82.1 ± 2.9Example: 10.2 ± 0.8Example: 7.7 ± 0.6

Note: The data presented are hypothetical examples for illustrative purposes.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound 3-(hydroxymethyl)-1-methyl- quinolin-2(1H)-one Stock MTT Cell Viability (MTT Assay) Compound->MTT Cells Cancer Cell Lines (e.g., MCF-7, A549) Cells->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Cells->Apoptosis CellCycle Cell Cycle Analysis Cells->CellCycle IC50 IC50 Determination MTT->IC50 ApoptosisAnalysis Apoptosis Quantification Apoptosis->ApoptosisAnalysis CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist IC50->Apoptosis IC50->CellCycle

Caption: General workflow for in vitro evaluation.

Hypothesized Signaling Pathway

Based on the activity of similar quinolinone derivatives as EGFR/HER-2 inhibitors, the following pathway could be investigated.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER-2 Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound 3-(hydroxymethyl)-1-methyl- quinolin-2(1H)-one Compound->EGFR Inhibition

Caption: Hypothesized EGFR/HER-2 signaling pathway.

References

Application Notes and Protocols: 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a derivative of the 1-methyl-2(1H)-quinolinone scaffold, a core structure known for its intrinsic fluorescence and utility in the development of fluorescent probes. Quinolinone-based probes are valuable tools in biomedical research and drug discovery due to their sensitivity to the local microenvironment, offering potential applications in sensing various biological analytes and for cellular imaging. The introduction of a hydroxymethyl group at the 3-position can influence the photophysical properties and provides a potential site for further functionalization to create more specific sensors.

These application notes provide a representative guide for the utilization of this compound as a fluorescent probe. The photophysical data presented are based on theoretical studies of the parent scaffold and are intended to serve as a starting point for experimental investigation.

Photophysical Properties

The following table summarizes the expected photophysical properties of this compound. Note: These values are estimates based on the parent compound, 1-methyl-2(1H)-quinolinone, and require experimental validation.

PropertyRepresentative ValueConditions
Excitation Maximum (λex)~350 nmMethanol
Emission Maximum (λem)~370 nmMethanol
Stokes Shift~20 nmMethanol
Molar Absorptivity (ε)> 10,000 M⁻¹cm⁻¹Methanol
Fluorescence Quantum Yield (ΦF)> 0.1Methanol

Experimental Protocols

I. Synthesis of this compound

This protocol is a plausible method for the synthesis of the target compound, adapted from general procedures for the functionalization of quinolinones.

Materials:

  • 1-methyl-2(1H)-quinolinone

  • Paraformaldehyde

  • Acetic acid

  • Hydrochloric acid

  • Sodium hydroxide

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Formylation: In a round-bottom flask, dissolve 1-methyl-2(1H)-quinolinone (1 mmol) in acetic acid (10 mL).

  • Add paraformaldehyde (1.2 mmol) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a DCM:MeOH gradient to yield the pure compound.

Diagram of Synthesis Workflow:

G Synthesis of this compound start 1-methyl-2(1H)-quinolinone reaction Formylation (80°C, 4-6h) start->reaction Reactants reagents Paraformaldehyde, Acetic Acid, HCl reagents->reaction Reagents workup Neutralization & Precipitation reaction->workup Reaction Mixture purification Column Chromatography workup->purification Crude Product product This compound purification->product Pure Product G Live Cell Imaging Workflow cell_seeding Seed Cells on Glass-Bottom Dish probe_loading Load Cells with Probe (1-10 µM, 15-30 min) cell_seeding->probe_loading washing Wash with PBS (3x) probe_loading->washing imaging Image with Fluorescence Microscope washing->imaging G Hypothetical Zn²⁺ Signaling Pathway stimulus External Stimulus (e.g., Growth Factor) receptor Cell Surface Receptor stimulus->receptor pathway Signaling Cascade receptor->pathway zn_release Zn²⁺ Release from Intracellular Stores (ER) pathway->zn_release probe Quinolinone-Zn²⁺ Probe zn_release->probe fluorescence Increased Fluorescence probe->fluorescence Binding

Application of Quinolinone Derivatives in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The quinolinone scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] These activities include potent anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][2] The structural flexibility of the quinolinone ring system allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop novel therapeutic agents. Several FDA-approved drugs, such as the anticancer agents Bosutinib and Lenvatinib, feature the quinoline/quinolinone core, underscoring the clinical relevance of this scaffold. This document provides detailed application notes, experimental protocols, and data for researchers engaged in the discovery and development of quinolinone-based therapeutics.

I. Anticancer Applications of Quinolinone Derivatives

Quinolinone derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action. These include the inhibition of crucial signaling pathways involved in tumor growth and proliferation, such as those mediated by receptor tyrosine kinases (RTKs) like EGFR, HER-2, and VEGFR-2.[3][4] They can also induce cell cycle arrest and apoptosis in cancer cells.[3]

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative quinolinone derivatives against various human cancer cell lines, providing a basis for comparison and further investigation.

Table 1: Cytotoxicity of 4,6,7,8-Tetrahydroquinolin-5(1H)-one Derivatives against MCF-7 Breast Cancer Cells [3]

CompoundIC50 (µM) vs. MCF-7Reference Drug (Staurosporine) IC50 (µM)
4b 0.0020.005
4j 0.0030.005
4k 0.0040.005
4e 0.0040.005

Table 2: Kinase Inhibitory Activity of Compound 4j [3]

Kinase TargetCompound 4j IC50 (µM)Reference Drug (Sorafenib) IC50 (µM)
HER-2 0.000170.00028
PDGFR-β 0.000070.00013

Table 3: Anti-angiogenic Activity of Quinolinone Derivatives Against HUVECs [1]

CompoundInhibition of VEGF-induced HUVEC Proliferation IC50 (µM)
4 84.8
5 58.1
Signaling Pathways Targeted by Quinolinone Derivatives

Quinolinone derivatives often exert their anticancer effects by inhibiting key signaling pathways that are dysregulated in cancer. Below are diagrams of signaling pathways known to be targeted by these compounds.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Proliferation Proliferation Survival Survival SOS SOS Grb2->SOS Quinolinone Quinolinone Quinolinone->EGFR Inhibits Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt PIP2 PIP2 PIP2->PIP3 mTOR mTOR Akt->mTOR mTOR->Survival

Caption: EGFR Signaling Pathway Inhibition by Quinolinone Derivatives.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Angiogenesis Angiogenesis Migration Migration Survival Survival Quinolinone Quinolinone Quinolinone->VEGFR2 Inhibits PKC PKC PLCg->PKC PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Survival eNOS eNOS Akt->eNOS eNOS->Migration

Caption: VEGFR-2 Signaling Pathway Inhibition by Quinolinone Derivatives.

Experimental Protocols

This protocol describes a common method for assessing the cytotoxic effects of quinolinone derivatives on cancer cell lines.[4][5][6]

MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate (5,000-10,000 cells/well) Incubation1 2. Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Compound_Addition 3. Add serial dilutions of quinolinone derivatives Incubation1->Compound_Addition Incubation2 4. Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition 5. Add MTT solution (0.5 mg/mL final concentration) Incubation2->MTT_Addition Incubation3 6. Incubate for 4h MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Experimental Workflow for the MTT Assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile culture plates

  • Quinolinone derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[5] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[5]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6]

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

This protocol provides a general framework for assessing the inhibitory activity of quinolinone derivatives against a specific protein kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Kinase_Assay_Workflow Reagent_Prep 1. Prepare kinase, substrate, ATP, and inhibitor solutions Pre_Incubation 2. Pre-incubate kinase with a quinolinone derivative Reagent_Prep->Pre_Incubation Reaction_Initiation 3. Initiate reaction by adding ATP and substrate Pre_Incubation->Reaction_Initiation Incubation 4. Incubate at room temperature Reaction_Initiation->Incubation Detection 5. Add detection reagents (e.g., antibody) Incubation->Detection TR_FRET_Reading 6. Read TR-FRET signal Detection->TR_FRET_Reading

Caption: Experimental Workflow for a TR-FRET Kinase Assay.

Materials:

  • Recombinant protein kinase of interest

  • Kinase-specific substrate peptide (often biotinylated)

  • ATP

  • Kinase assay buffer

  • Quinolinone derivatives dissolved in DMSO

  • TR-FRET detection reagents (e.g., Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin)

  • 384-well low-volume black plates

  • TR-FRET-compatible microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the quinolinone derivative in kinase assay buffer containing a constant concentration of DMSO. Prepare a solution of the kinase and a solution of the substrate and ATP in the assay buffer.

  • Kinase Reaction: In a 384-well plate, add the quinolinone derivative dilutions. Add the kinase solution to all wells except the negative control wells. Allow the kinase and inhibitor to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP solution to all wells.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction by adding the TR-FRET detection reagents. Incubate the plate for the recommended time to allow for the binding of the detection reagents to the reaction products.

  • Signal Measurement: Measure the TR-FRET signal on a compatible microplate reader (excitation at ~340 nm, emission at ~615 nm and ~665 nm).

  • Data Analysis: Calculate the ratio of the emission signals (e.g., 665 nm / 615 nm). Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

II. Antimicrobial Applications of Quinolinone Derivatives

Quinolinone derivatives, particularly the fluoroquinolones, are well-established antibacterial agents. Their mechanism of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[7]

Data Presentation: In Vitro Antimicrobial Activity

Table 4: Minimum Inhibitory Concentration (MIC) of Quinoline Derivatives [8]

CompoundMIC (µg/mL) vs. Bacillus cereusMIC (µg/mL) vs. Staphylococcus aureusMIC (µg/mL) vs. Pseudomonas aeruginosaMIC (µg/mL) vs. Escherichia coli
2 6.2512.52550
6 3.126.2512.525
Experimental Protocols

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of quinolinone derivatives against bacterial strains.[7]

MIC_Workflow Serial_Dilution 1. Prepare serial dilutions of quinolinone derivative in broth Inoculum_Prep 2. Prepare standardized bacterial inoculum Serial_Dilution->Inoculum_Prep Inoculation 3. Inoculate wells with bacterial suspension Inoculum_Prep->Inoculation Incubation 4. Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination 5. Determine MIC as the lowest concentration with no visible growth Incubation->MIC_Determination

Caption: Workflow for Broth Microdilution Susceptibility Test.

Materials:

  • Bacterial strain of interest

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well sterile microtiter plates

  • Quinolinone derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Sterile saline or PBS

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture. Adjust the turbidity of the inoculum to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the quinolinone derivative in the microtiter plate using the appropriate broth.

  • Inoculation: Inoculate each well containing the compound dilutions with the prepared bacterial inoculum. Include a positive control well (inoculum without compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The quinolinone scaffold continues to be a highly productive platform for the discovery of new drugs with a wide range of therapeutic applications. The data and protocols presented in this document are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel quinolinone derivatives with improved efficacy and safety profiles. Further exploration of this versatile chemical class holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

Application Notes and Protocols for Determining the Antimicrobial Activity of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2][3] 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one is a specific quinolinone derivative whose antimicrobial potential warrants systematic investigation. This document provides detailed protocols for evaluating the in vitro antimicrobial activity of this compound against a panel of clinically relevant bacteria and fungi. The methodologies described herein are based on established and standardized antimicrobial susceptibility testing (AST) methods to ensure reproducibility and comparability of results.[4][5][6][7]

The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC) of the test compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, providing a measure of the compound's potency.[7][8][9] The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, indicating the compound's bactericidal (killing) versus bacteriostatic (inhibiting) nature.[9][10][11]

Data Presentation

All quantitative data generated from the following protocols should be summarized for clear interpretation and comparison. The tables below provide a template for presenting MIC and MBC data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismStrain (e.g., ATCC)MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
(Other tested organisms)

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

MicroorganismStrain (e.g., ATCC)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
(Other tested organisms)

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[12]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is a widely used method for quantitative antimicrobial susceptibility testing.[13][14]

Materials:

  • This compound (test compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine and buffered with MOPS for fungi

  • Bacterial and fungal strains (e.g., from ATCC)

  • Positive control antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (vehicle, e.g., DMSO)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL). Ensure the final solvent concentration in the assay does not exceed a level that affects microbial growth (typically ≤1%).

  • Preparation of Microbial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[5]

    • Dilute this standardized suspension in the appropriate broth (CAMHB or RPMI) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[12]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a range of concentrations of the test compound.

    • Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared microbial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. Do not add inoculum to well 12.

  • Incubation:

    • For bacteria, incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[15]

    • For fungi, incubate at 35°C for 24-48 hours.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[8] A microplate reader can also be used to measure absorbance at 600 nm.

Disk Diffusion (Kirby-Bauer) Method for Preliminary Screening

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is useful for initial screening.[5][16][17]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Test compound solution of a known concentration

  • Sterile cotton swabs

  • Bacterial and fungal strains

  • 0.5 McFarland turbidity standard

  • Incubator

  • Calipers or a ruler

Procedure:

  • Preparation of Inoculum: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity as described in the broth microdilution protocol.[18]

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.[17]

  • Preparation and Application of Disks:

    • Impregnate sterile filter paper disks with a known amount of the test compound solution (e.g., 10 µL of a 1 mg/mL solution). Allow the solvent to evaporate completely.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.[6]

    • Place a positive control antibiotic disk and a blank disk (with solvent only) on the plate as well.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[6]

  • Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.[16] The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Minimum Bactericidal Concentration (MBC) Determination

This protocol is performed following the MIC determination to assess whether the compound is bactericidal or bacteriostatic.[10][11]

Procedure:

  • Subculturing from MIC Wells: Following the MIC determination from the broth microdilution assay, select the wells that showed no visible growth (the MIC well and wells with higher concentrations).

  • Plating: From each of these clear wells, plate a 10-100 µL aliquot onto a sterile, antibiotic-free agar plate (e.g., MHA or Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours (or longer for slow-growing organisms).

  • Determination of MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of viable cells compared to the initial inoculum concentration.[11][12]

Mandatory Visualization

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_disk Preliminary Screening (Disk Diffusion) TestCompound Test Compound Stock Solution SerialDilution Serial Dilution in 96-Well Plate TestCompound->SerialDilution MicrobialCulture Microbial Culture (18-24h) McFarland 0.5 McFarland Standardization MicrobialCulture->McFarland Inoculation Inoculation (5x10^5 CFU/mL) McFarland->Inoculation InoculateAgar Inoculate MHA Plate (Lawn of growth) McFarland->InoculateAgar SerialDilution->Inoculation IncubationMIC Incubation (16-20h, 35°C) Inoculation->IncubationMIC ReadMIC Read MIC (Lowest concentration with no growth) IncubationMIC->ReadMIC Subculture Subculture from Clear MIC Wells ReadMIC->Subculture Proceed if MIC is determined Plating Plate on Agar Medium Subculture->Plating IncubationMBC Incubation (18-24h, 35°C) Plating->IncubationMBC ReadMBC Read MBC (≥99.9% killing) IncubationMBC->ReadMBC PlaceDisks Place Impregnated Disks InoculateAgar->PlaceDisks IncubateDisk Incubation (16-24h, 35°C) PlaceDisks->IncubateDisk MeasureZone Measure Zone of Inhibition (mm) IncubateDisk->MeasureZone

Caption: Workflow for antimicrobial susceptibility testing.

References

Application Notes and Protocols: Experimental Design for Cytotoxicity Assays with 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potential anticancer properties.[1][2][3] The evaluation of the cytotoxic effects of novel quinoline compounds is a critical step in the drug discovery and development process. This document provides a comprehensive set of protocols for assessing the cytotoxicity of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one.

These application notes outline detailed methodologies for key in vitro cytotoxicity assays, including the MTT assay for metabolic activity, the LDH assay for membrane integrity, and an Annexin V-FITC/PI apoptosis assay.[1][4][5] Adherence to these standardized protocols will enable researchers to obtain reliable and reproducible data, facilitating the determination of key parameters such as the half-maximal inhibitory concentration (IC50) and providing insights into the compound's potential mechanism of action.

Data Presentation

The quantitative data generated from the cytotoxicity assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.[4]

Table 1: Cytotoxicity of this compound as Determined by MTT Assay

Cell LineIncubation Time (h)IC50 (µM)
HeLa24Data
48Data
72Data
A54924Data
48Data
72Data
MCF-724Data
48Data
72Data

Data are representative and should be replaced with experimental results.

Table 2: Membrane Integrity Assessment by LDH Release Assay

Cell LineTreatment Concentration (µM)Incubation Time (h)% Cytotoxicity (LDH Release)
HeLa0.124Data
124Data
1024Data
10024Data
A5490.124Data
124Data
1024Data
10024Data
MCF-70.124Data
124Data
1024Data
10024Data

Data are representative and should be replaced with experimental results.

Table 3: Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)Incubation Time (h)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
HeLaIC5024DataData
A549IC5024DataData
MCF-7IC5024DataData

Data are representative and should be replaced with experimental results.

Experimental Protocols

General Cell Culture and Compound Preparation

Aseptic cell culture techniques are fundamental to obtaining reliable results. All procedures should be performed in a certified biological safety cabinet.[6]

1.1. Materials

  • Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)[6]

  • Complete growth medium (specific to the cell line)[6]

  • Fetal Bovine Serum (FBS)[6]

  • Penicillin-Streptomycin solution[6]

  • Trypsin-EDTA solution[6]

  • Phosphate-Buffered Saline (PBS), sterile[6]

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile[6]

  • Cell culture flasks (T-25, T-75)[6]

  • 96-well and 6-well cell culture plates, sterile[6]

  • Hemocytometer or automated cell counter[6]

1.2. Cell Line Maintenance

  • Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.[6]

  • Subculture the cells when they reach 80-90% confluency.

  • To subculture, aspirate the medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA.[7]

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.[6]

  • Resuspend the cell pellet in fresh medium and seed into new flasks at the recommended split ratio.[6]

1.3. Compound Preparation

  • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).[6]

  • Store the stock solution at -20°C or as recommended for the compound's stability.[4]

  • On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[6][7]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][8]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate_24h Incubate 24h seed->incubate_24h treat Add Compound Dilutions incubate_24h->treat incubate_treat Incubate 24/48/72h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.

2.1. Protocol

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.[6]

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4][6]

  • Measure the absorbance at 570 nm using a microplate reader.[4]

2.2. Data Analysis

  • Calculate the percentage of cell viability relative to the untreated control.[1]

  • The IC50 value can be determined by plotting cell viability against the compound concentration.[1]

LDH Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of plasma membrane integrity.[5][9]

LDH_Workflow cluster_setup Experiment Setup cluster_collection Sample Collection cluster_reaction LDH Reaction cluster_measurement Measurement seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with Compound incubate_24h->treat_compound centrifuge Centrifuge Plate treat_compound->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reagent Add LDH Reaction Mixture transfer_supernatant->add_reagent incubate_rt Incubate at RT (30 min) add_reagent->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read_absorbance Read Absorbance at 490nm add_stop->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Workflow for the LDH cytotoxicity assay.

3.1. Protocol

  • Seed cells in a 96-well plate and treat with the compound as described for the MTT assay.

  • Prepare the following controls in triplicate:

    • Background Control: Culture medium without cells.[1]

    • Low Control (Spontaneous LDH release): Untreated cells.[1]

    • High Control (Maximum LDH release): Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100).

  • After the desired incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well and incubate at room temperature for 30 minutes, protected from light.

  • Add a stop solution and measure the absorbance at 490 nm.

3.2. Data Analysis

  • Subtract the background control absorbance from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on plasma membrane changes.

Apoptosis_Signaling cluster_pathways Apoptosis Signaling Pathways extrinsic Extrinsic Pathway (Death Receptors) caspase8 Caspase-8 extrinsic->caspase8 intrinsic Intrinsic Pathway (Mitochondrial) caspase9 Caspase-9 intrinsic->caspase9 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Simplified overview of apoptosis signaling pathways.

4.1. Protocol

  • Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for the desired time.[1]

  • Harvest the cells, including both adherent and floating cells, by trypsinization.[1]

  • Wash the cells twice with cold PBS.[1]

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[1]

  • Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[1]

4.2. Data Analysis

  • Use flow cytometry software to quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V- / PI-): Viable cells

    • Lower-right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V- / PI+): Necrotic cells

References

Application Notes and Protocols for High-Throughput Screening of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Topic: 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one in High-Throughput Screening Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolin-2(1H)-one derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[1] The compound this compound belongs to this versatile scaffold and is a candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. These application notes provide detailed methodologies for employing this compound in HTS, focusing on two common applications for quinolinone derivatives: anticancer activity and modulation of the Hedgehog signaling pathway.[1][2]

High-throughput screening enables the rapid testing of large chemical libraries to identify compounds that modulate a specific biological target or pathway.[1] The protocols provided herein are designed for miniaturized, automated screening to efficiently assess the bioactivity of this compound and its analogs.

Part 1: Anticancer Activity Screening

A common application for quinolinone derivatives is the assessment of their cytotoxic and antiproliferative effects on cancer cell lines.[3] A cell viability assay is a robust method for primary HTS to identify compounds that inhibit cancer cell growth.

Quantitative Data Summary

The following table summarizes representative quantitative data from a hypothetical HTS campaign evaluating quinolinone derivatives against various cancer cell lines. This data illustrates the expected outcomes and provides a benchmark for comparison.

Compound IDTarget Cell LineAssay TypeIC50 (µM)Z'-Factor
This compound A549 (Lung Cancer)Cell Viability8.50.78
This compound HCT116 (Colon Cancer)Cell Viability12.20.81
This compound MCF-7 (Breast Cancer)Cell Viability15.70.75
Reference Compound (Doxorubicin)A549 (Lung Cancer)Cell Viability0.10.85
Reference Compound (Doxorubicin)HCT116 (Colon Cancer)Cell Viability0.20.88
Reference Compound (Doxorubicin)MCF-7 (Breast Cancer)Cell Viability0.30.82
Experimental Protocols

Protocol 1: Cell-Based HTS for Antiproliferative Activity using CellTiter-Glo®

This protocol describes a luminescent cell viability assay to screen for compounds that inhibit the proliferation of cancer cells. The assay quantifies ATP, an indicator of metabolically active cells.[4]

1. Materials and Reagents:

  • Cancer cell line of interest (e.g., A549 human non-small cell lung cancer)

  • Cell Culture Medium: F-12K Medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound compound library (10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Sterile, tissue culture-treated 384-well white, clear-bottom plates

  • Multidrop dispenser and a plate reader capable of measuring luminescence

2. Assay Procedure:

  • Cell Seeding:

    • Harvest and count A549 cells.

    • Dilute cells in culture medium to a final concentration of 5,000 cells per 40 µL.

    • Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.[5]

  • Compound Addition:

    • Perform a serial dilution of the compound library plates to achieve the desired final screening concentration (e.g., 10 µM).

    • Using a liquid handler, add 10 µL of the diluted compounds to the cell plates.

    • Add DMSO and a known cytotoxic agent (e.g., Doxorubicin) as negative and positive controls, respectively.

    • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[5]

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the CellTiter-Glo® reagent to each well.[5]

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.[6]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

    • Record luminescence using a plate reader.

3. Data Analysis and Quality Control:

  • The Z'-factor is calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[7]

  • The formula for Z'-factor is: ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    Z=1(3(SDpos+SDneg))/MeanposMeannegZ' = 1 - (3 * (SD{pos} + SD_{neg})) / |Mean_{pos} - Mean_{neg}|Z′=1−(3∗(SDpos​+SDneg​))/∣Meanpos​−Meanneg​∣
    where SD is the standard deviation, pos is the positive control, and neg is the negative control.[8]

  • The half-maximal inhibitory concentration (IC50) values are determined from the dose-response curves.

Visualization: HTS Workflow for Anticancer Screening

HTS_Workflow_Anticancer cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis plate_prep Prepare 384-well plates with cancer cells add_compound Add compound to plates (inc. controls) plate_prep->add_compound compound_prep Serially dilute This compound compound_prep->add_compound incubate Incubate for 72 hours add_compound->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent read_plate Measure luminescence add_reagent->read_plate qc Calculate Z'-Factor read_plate->qc dose_response Generate dose-response curves qc->dose_response ic50 Determine IC50 values dose_response->ic50

Caption: Workflow for HTS of this compound for anticancer activity.

Part 2: Hedgehog Signaling Pathway Modulation

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is linked to several cancers.[2] This makes it a key target for therapeutic intervention. A Gli-luciferase reporter assay is a standard method for quantifying Hh pathway activity in HTS.[2]

Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. This relieves the inhibition of Smoothened (SMO), which then activates the GLI family of transcription factors. GLI factors translocate to the nucleus and induce the expression of Hh target genes.[2]

Visualization: Hedgehog Signaling Pathway

Caption: Canonical Hedgehog signaling pathway.

Experimental Protocols

Protocol 2: Gli-Luciferase Reporter Gene Assay for Hh Pathway Inhibition

This cell-based assay uses a luciferase reporter gene under the control of a Gli-responsive promoter to measure Hh pathway activity.

1. Materials and Reagents:

  • Shh-LIGHT2 cells (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase construct)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, G418, and Zeocin

  • This compound compound library (10 mM in DMSO)

  • Sonic Hedgehog (SHH) conditioned medium or purified SHH protein

  • Dual-Luciferase® Reporter Assay System

  • Sterile, tissue culture-treated 384-well white plates

  • Luminometer with dual injectors

2. Assay Procedure:

  • Cell Seeding:

    • Seed Shh-LIGHT2 cells at a density of 1 x 10^4 cells/well in 40 µL of medium into 384-well plates.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound and Stimulant Addition:

    • Add 5 µL of diluted this compound or control compounds to the wells.

    • Add 5 µL of SHH conditioned medium to stimulate the Hh pathway (except in negative control wells).

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • Luciferase Activity Measurement:

    • Equilibrate the plate to room temperature.

    • Add 25 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

    • Add 25 µL of Stop & Glo® Reagent to quench the firefly signal and measure Renilla luciferase activity.[9]

    • Read luminescence on a dual-injector luminometer.

3. Data Analysis:

  • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

  • Calculate the percent inhibition relative to controls.

  • Determine IC50 values from dose-response curves.

Visualization: Reporter Assay Workflow

Reporter_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Signal Readout cluster_final_analysis Data Analysis seed_cells Seed Shh-LIGHT2 cells in 384-well plates add_compound Add test compound seed_cells->add_compound add_shh Add SHH to stimulate pathway add_compound->add_shh incubate Incubate for 48 hours add_shh->incubate measure_firefly Measure Firefly Luciferase incubate->measure_firefly measure_renilla Measure Renilla Luciferase measure_firefly->measure_renilla normalize Normalize Firefly/Renilla measure_renilla->normalize inhibition Calculate % Inhibition normalize->inhibition ic50_calc Determine IC50 inhibition->ic50_calc

Caption: Workflow for a dual-luciferase reporter assay to screen for Hedgehog pathway inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: The most common and effective strategy is a two-step synthesis. The first step involves the formylation of a suitable N-methylquinolinone precursor at the C3 position to yield 3-formyl-1-methylquinolin-2(1H)-one. This is typically achieved through a Vilsmeier-Haack reaction. The second step is the selective reduction of the aldehyde group to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).

Q2: What are the critical parameters to control for a high-yield Vilsmeier-Haack formylation (Step 1)?

A2: For the Vilsmeier-Haack reaction, precise control of temperature, the molar ratio of reagents, and the purity of reactants are crucial. The Vilsmeier reagent is typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction is often sensitive to moisture, so anhydrous conditions are recommended. The temperature should be carefully controlled during the addition of POCl₃ to DMF, and the subsequent reaction with the quinolinone substrate may require heating.

Q3: Which reducing agent is most suitable for the conversion of the 3-formyl group to the 3-hydroxymethyl group (Step 2)?

A3: Sodium borohydride (NaBH₄) is a highly effective and selective reducing agent for this transformation. It readily reduces aldehydes to primary alcohols under mild conditions, typically in an alcoholic solvent like methanol or ethanol, without affecting the quinolinone ring system.[1]

Q4: I am observing a low yield in the final product. Which step is more likely to be the cause?

A4: Both steps can contribute to a lower overall yield. The Vilsmeier-Haack reaction can sometimes result in moderate yields, especially if the substrate is not sufficiently electron-rich or if reaction conditions are not optimized. The reduction step with NaBH₄ is generally high-yielding, but issues with reagent quality, temperature control, or work-up procedures can lead to product loss. A stepwise analysis, including isolating and characterizing the intermediate 3-formyl-1-methylquinolin-2(1H)-one, is recommended to pinpoint the problematic step.

Experimental Workflow

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Reduction of Aldehyde Start 1-Methylquinolin-2(1H)-one Reaction1 Formylation Reaction Start->Reaction1 Reagent1 Vilsmeier Reagent (POCl3 + DMF) Reagent1->Reaction1 Purification1 Purification (Recrystallization) Reaction1->Purification1 Intermediate 3-Formyl-1-methylquinolin-2(1H)-one Reaction2 Reduction Reaction Intermediate->Reaction2 Purification1->Intermediate Reagent2 Sodium Borohydride (NaBH4) in Methanol Reagent2->Reaction2 Purification2 Purification (Recrystallization/Chromatography) Reaction2->Purification2 Final_Product This compound Purification2->Final_Product

Fig. 1: Overall synthetic workflow for this compound.

Troubleshooting Guides

Step 1: Vilsmeier-Haack Formylation of 1-Methylquinolin-2(1H)-one
IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently reactive substrate. 3. Reaction temperature too low or reaction time too short.1. Use anhydrous DMF and fresh, high-purity POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the starting quinolinone is sufficiently activated. Electron-donating groups on the aromatic ring can increase reactivity. 3. Optimize the reaction temperature and time. Heating is often required after the initial formation of the Vilsmeier reagent. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of Multiple Byproducts 1. Overheating, leading to decomposition or side reactions. 2. The Vilsmeier reagent can react with other positions on the quinoline ring if the C3 position is not sufficiently activated.1. Maintain careful temperature control throughout the reaction. Pouring the hot reaction mixture onto crushed ice for work-up can help minimize side reactions. 2. Confirm the structure of the starting material. If substitution at other positions is a persistent issue, consider alternative formylation methods.
Dark, Tarry Reaction Mixture 1. Decomposition of starting materials or products under harsh acidic conditions. 2. Vigorous, uncontrolled exothermic reaction.1. Add the POCl₃ to DMF slowly at a low temperature (e.g., 0 °C) before adding the substrate. 2. Ensure efficient stirring and cooling during reagent addition.
Difficulty in Product Isolation/Purification 1. The product may be protonated and soluble in the acidic aqueous layer during work-up. 2. Incomplete hydrolysis of the intermediate iminium salt.1. After quenching with ice, carefully neutralize the mixture with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of around 9 to precipitate the product.[1] 2. Ensure vigorous stirring during the aqueous work-up to facilitate complete hydrolysis.
Step 2: Reduction of 3-Formyl-1-methylquinolin-2(1H)-one
IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reduction (Starting Material Remains) 1. Insufficient amount of NaBH₄. 2. Deactivated NaBH₄ due to moisture. 3. Reaction time too short.1. Use a molar excess of NaBH₄ (typically 3 equivalents relative to the aldehyde).[1] 2. Use fresh, dry NaBH₄. 3. Monitor the reaction by TLC until the starting material spot disappears completely.
Low Yield of Final Product 1. Product loss during work-up and extraction. 2. Over-reduction or side reactions (less common with NaBH₄).1. After quenching the reaction, ensure the solvent is removed under reduced pressure before extraction. Use an appropriate extraction solvent and perform multiple extractions. 2. Maintain a low reaction temperature (e.g., 0 °C to room temperature) to ensure selectivity.
Formation of Borate Esters 1. Incomplete hydrolysis of the borate ester intermediate.1. After the reduction is complete, a careful work-up with water or a dilute acid is necessary to hydrolyze the borate esters and liberate the free alcohol.
Product is Difficult to Purify 1. Presence of unreacted starting material. 2. Contamination with inorganic boron salts.1. Ensure the reduction goes to completion. If necessary, purify the crude product using column chromatography on silica gel. 2. Wash the organic extracts thoroughly with water and brine during the work-up to remove inorganic salts.

Data on Reported Yields

Reaction StepPrecursorProductReagentsReported YieldReference
Formylation N-Arylacetamides2-Chloro-3-formylquinolinesPOCl₃, DMF60-80%[2]
Hydrolysis 2-Chloroquinoline-3-carbaldehyde3-Formyl-2-quinolone70% Acetic Acid80-93%[1]
Reduction 3-Formyl-1-(p-tolyl)quinolin-2(1H)-one3-(Hydroxymethyl)-1-(p-tolyl)quinolin-2(1H)-oneNaBH₄, MethanolNot specified, but implied to be a standard procedure[1]

Note: Yields can vary significantly based on the specific substrate and reaction conditions.

Troubleshooting Logic Diagram

G start Low Overall Yield of Final Product check_intermediate Was the intermediate 3-formyl-1-methylquinolin-2(1H)-one isolated and characterized? start->check_intermediate troubleshoot_reduction Troubleshoot Reduction Step (Step 2) check_intermediate->troubleshoot_reduction Yes troubleshoot_formylation Troubleshoot Formylation Step (Step 1) check_intermediate->troubleshoot_formylation No reduction_issue1 Incomplete Reaction? troubleshoot_reduction->reduction_issue1 reduction_issue2 Low Yield/Purification Issues? troubleshoot_reduction->reduction_issue2 formylation_issue1 Low/No Product? troubleshoot_formylation->formylation_issue1 formylation_issue2 Byproducts/Tar? troubleshoot_formylation->formylation_issue2 formylation_solution1 Check reagent purity, reaction conditions (temp/time), and substrate reactivity. formylation_issue1->formylation_solution1 formylation_solution2 Control temperature carefully, ensure slow reagent addition, and proper work-up. formylation_issue2->formylation_solution2 reduction_solution1 Use excess fresh NaBH4, monitor with TLC, and ensure sufficient reaction time. reduction_issue1->reduction_solution1 reduction_solution2 Optimize work-up procedure, ensure complete hydrolysis of borate esters, and use chromatography if needed. reduction_issue2->reduction_solution2

Fig. 2: Troubleshooting decision tree for low yield.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Formyl-1-methylquinolin-2(1H)-one (via Vilsmeier-Haack Reaction)

This protocol is a generalized procedure based on the formylation of related quinolinone precursors.

  • Preparation of Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 3-4 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will occur.

  • Formylation: Add 1-methylquinolin-2(1H)-one (1 equivalent) to the freshly prepared Vilsmeier reagent. The addition can be done neat or as a solution in a small amount of anhydrous DMF.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is approximately 9. A precipitate should form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude 3-formyl-1-methylquinolin-2(1H)-one can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Step 2: Synthesis of this compound (via Reduction)

This protocol is adapted from the reduction of a similar 3-formylquinolone.[1]

  • Dissolution: In a round-bottom flask, dissolve the 3-formyl-1-methylquinolin-2(1H)-one (1 equivalent) from Step 1 in methanol.

  • Reduction: Cool the solution in an ice bath to 0 °C. Add sodium borohydride (NaBH₄, 3 equivalents) in small portions over 15-20 minutes with continuous stirring.

  • Reaction Monitoring: After the addition of NaBH₄, allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, quench it by the careful addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The this compound can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

References

Technical Support Center: Purification of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.

Issue 1: Low Yield After Recrystallization

Potential Cause Recommended Solution
Inappropriate Solvent System The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Screen a variety of solvents and solvent mixtures. Common choices for quinoline derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexanes or water.
Excessive Solvent Volume Using too much solvent will prevent the compound from reaching its saturation point upon cooling, leading to poor crystal formation. Use the minimum amount of hot solvent required to fully dissolve the crude product.
Crystallization Occurred Too Rapidly Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Product Lost During Washing The wash solvent should not dissolve the purified crystals. Use a cold, non-polar solvent like cold hexanes or diethyl ether to wash the crystals.

Issue 2: Persistent Impurities After Column Chromatography

Potential Cause Recommended Solution
Inappropriate Stationary Phase Silica gel is the most common stationary phase. However, if the compound or impurities are highly polar or basic, consider using alumina or a reverse-phase C18 column.
Incorrect Mobile Phase Polarity If the mobile phase is too polar, all compounds will elute quickly with poor separation. If it is not polar enough, the compounds may not move off the baseline. Perform thin-layer chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to determine the optimal mobile phase for separation.
Column Overloading Loading too much crude product onto the column will result in broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.
Co-eluting Impurities Some impurities may have similar polarity to the desired product, making separation by standard chromatography difficult. Consider using a different chromatographic technique, such as preparative HPLC, or a different stationary phase.

Issue 3: Oiling Out During Recrystallization

Potential Cause Recommended Solution
High Concentration of Impurities The presence of significant impurities can lower the melting point of the mixture and prevent crystal lattice formation. Attempt a preliminary purification step, such as a solvent wash or basic column filtration, before recrystallization.
Solution is Too Concentrated A supersaturated solution can sometimes lead to the formation of an oil instead of crystals. Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool more slowly.
Inappropriate Solvent The solvent may be too good of a solvent for the compound, even at lower temperatures. Try a less polar solvent or a solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common byproducts can include unreacted starting materials, over-oxidized or reduced species, and products of side reactions. For instance, if the hydroxymethyl group is introduced via reduction of a corresponding aldehyde or carboxylic acid, unreduced starting material may be a key impurity.

Q2: Which solvent systems are recommended for the recrystallization of this compound?

A2: Based on the structure, which contains both polar (hydroxyl) and less polar (quinoline ring) functionalities, a range of solvents could be effective. Good starting points for solvent screening include:

  • Single solvents: Ethanol, methanol, isopropanol, ethyl acetate.

  • Solvent mixtures: Hexane/ethyl acetate, ethanol/water, dichloromethane/hexanes.

Q3: What are the recommended conditions for column chromatography purification?

A3: For silica gel column chromatography, a gradient elution with a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common starting point. For example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. The exact ratio will depend on the specific impurities present and should be optimized using TLC.

Q4: How can I assess the purity of the final product?

A4: Purity should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): To obtain quantitative information about purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization or a less polar one).

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Comparison of Recrystallization Solvents

Solvent SystemYield (%)Purity (by HPLC, %)Observations
Ethanol7598.5Well-formed needles
Methanol8097.2Small, fine crystals
Ethyl Acetate6599.1Large, clear crystals
Hexane/Ethyl Acetate (3:1)5096.5Oiled out initially
Ethanol/Water (9:1)8598.8Good recovery, high purity

Note: The data presented in this table is for illustrative purposes and may not reflect actual experimental results.

Table 2: HPLC Purity Analysis Parameters

ParameterValue
Column C18 Reverse-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient)
Gradient 20% to 80% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude 3-(hydroxymethyl)-1- methylquinolin-2(1H)-one Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC TLC Recrystallization->TLC Column_Chromatography->TLC HPLC HPLC TLC->HPLC NMR NMR HPLC->NMR Melting_Point Melting Point NMR->Melting_Point Pure_Product Pure Product (>98%) Melting_Point->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization Start Low Yield after Recrystallization Cause1 Wrong Solvent? Start->Cause1 Cause2 Too Much Solvent? Start->Cause2 Cause3 Cooled Too Fast? Start->Cause3 Solution1 Screen Solvents Cause1->Solution1 Solution2 Use Minimum Hot Solvent Cause2->Solution2 Solution3 Slow Cooling Cause3->Solution3

Caption: Troubleshooting logic for low yield in recrystallization.

troubleshooting 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

A1: The solubility of quinolinone derivatives like this compound in aqueous media can be limited due to their molecular structure. The quinolinone core is a bicyclic aromatic system which is largely hydrophobic.[1] Strong intermolecular forces within the crystal lattice of the solid compound can also make it challenging for water molecules to solvate individual molecules, thus limiting solubility.[1] The presence of both a hydroxyl group and a methyl group on the quinolinone scaffold introduces both hydrophilic and lipophilic characteristics, which can result in complex solubility behavior.

Q2: What are the initial steps to take when encountering solubility problems with this compound?

A2: Start by assessing the compound's purity, as impurities can sometimes affect solubility. Following that, a good starting point is to try dissolving a small amount of the compound in common laboratory solvents with varying polarities. This includes polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as protic solvents like ethanol and methanol. For aqueous buffers, it's advisable to start with a physiological pH of 7.4.[2]

Q3: Can pH adjustment improve the solubility of this compound?

A3: Yes, pH adjustment can be an effective strategy. Quinoline derivatives are typically weak bases.[1] By lowering the pH of the aqueous solution, the nitrogen atom in the quinoline ring can become protonated, forming a more soluble salt.[1][2] It is crucial to determine the pKa of the compound to select an appropriate pH range for your experiments. However, always ensure that the final pH of the solution is compatible with your specific assay or experimental system.[2]

Q4: Are there any recommended formulation strategies to enhance the aqueous solubility of this compound for in vitro or in vivo studies?

A4: Several formulation strategies can be employed to improve the aqueous solubility of poorly soluble compounds like quinolinone derivatives. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds.[1] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[2][3]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming water-soluble inclusion complexes.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with good safety and solubility profiles.[3]

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix in an amorphous state.[3][4] This can enhance the dissolution rate and apparent solubility by preventing the formation of a stable crystal lattice.[3][4]

Troubleshooting Guides

Issue 1: The compound precipitates out of solution when preparing a stock in DMSO and diluting with aqueous buffer.

  • Possible Cause: The compound may be poorly soluble in the final aqueous buffer, even with a small percentage of DMSO. This is a common issue when the final DMSO concentration is too low to maintain solubility.

  • Solution:

    • Optimize DMSO Concentration: Determine the highest tolerable DMSO concentration for your assay. Prepare a more concentrated stock solution in 100% DMSO and use a smaller volume to achieve the final desired concentration in your aqueous buffer, ensuring the final DMSO concentration remains within the acceptable limit for your experiment.

    • Use a Different Co-solvent: If DMSO is not suitable for your assay, consider other co-solvents like ethanol or PEG 400.[2]

    • Employ Other Solubilization Techniques: If co-solvents alone are insufficient, explore the use of cyclodextrins or the preparation of a solid dispersion.[3]

Issue 2: The compound is not dissolving sufficiently in any of the attempted solvents.

  • Possible Cause: The compound may have very low intrinsic solubility, or the solid-state properties (e.g., crystallinity) may be hindering dissolution.

  • Solution:

    • Physical Intervention: Gentle heating and sonication can help to overcome the energy barrier of the crystal lattice and facilitate dissolution.

    • Particle Size Reduction: Grinding the compound to a finer powder can increase the surface area available for solvation, potentially improving the dissolution rate.

    • Amorphous Solid Dispersion: Consider preparing an amorphous solid dispersion of the compound with a hydrophilic polymer. This can significantly enhance its apparent solubility and dissolution rate.[3][4]

Summary of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesConsiderations
pH Adjustment Protonation of the basic quinoline nitrogen at lower pH to form a more soluble salt.[1][2]Simple and effective for ionizable compounds.The final pH must be compatible with the experimental system. May not be effective for non-ionizable compounds.
Co-solvency Addition of a water-miscible organic solvent to reduce the polarity of the aqueous medium.[1]Good for initial in vitro screening. Simple to prepare.[3]The co-solvent may have its own biological or chemical effects. High concentrations can be toxic to cells.
Cyclodextrin Complexation Encapsulation of the hydrophobic compound within the cyclodextrin cavity to form a water-soluble complex.[3]Can significantly increase aqueous solubility. Suitable for in vivo applications.[3]The binding affinity between the compound and cyclodextrin can vary.
Solid Dispersion Dispersing the compound in an amorphous state within a hydrophilic polymer matrix.[3][4]Can lead to a significant increase in dissolution rate and apparent solubility.[3][4]The amorphous form can be less stable than the crystalline form. Requires more complex preparation.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This protocol provides a method to estimate the kinetic solubility of a compound in an aqueous buffer.

  • Prepare Compound Stock: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Assay Buffer: Use a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Dispense Compound: In a clear 96-well plate, add 2 µL of the DMSO stock to 198 µL of the assay buffer to achieve a nominal concentration of 100 µM with 1% DMSO. Mix thoroughly.

  • Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow for equilibration.

  • Measure Turbidity: Measure the turbidity of the solution using a nephelometer. The point at which the compound precipitates and causes turbidity indicates its kinetic solubility limit under these conditions.

Visualizations

TroubleshootingWorkflow start Start: Solubility Issue with This compound check_purity Check Compound Purity start->check_purity initial_screen Initial Solubility Screen (DMSO, Ethanol, Aqueous Buffer) check_purity->initial_screen dissolved Solubility sufficient? initial_screen->dissolved success Proceed with Experiment dissolved->success Yes troubleshoot Troubleshoot Further dissolved->troubleshoot No ph_adjustment pH Adjustment troubleshoot->ph_adjustment co_solvents Co-solvents (e.g., PEG, Glycerol) troubleshoot->co_solvents cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD) troubleshoot->cyclodextrins solid_dispersion Solid Dispersion troubleshoot->solid_dispersion reassess Re-assess Solubility ph_adjustment->reassess co_solvents->reassess cyclodextrins->reassess solid_dispersion->reassess reassess->success Yes reassess->troubleshoot No

Caption: Troubleshooting workflow for addressing solubility issues.

SolubilityDeterminationWorkflow start Start: Determine Solubility prepare_stock Prepare High Concentration Stock Solution (e.g., in DMSO) start->prepare_stock prepare_buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) start->prepare_buffer serial_dilution Prepare Serial Dilutions of Stock in Buffer prepare_stock->serial_dilution prepare_buffer->serial_dilution incubate Incubate Samples to Reach Equilibrium (e.g., 24-48h) serial_dilution->incubate centrifuge Centrifuge to Pellet Undissolved Compound incubate->centrifuge quantify Quantify Soluble Compound in Supernatant (e.g., HPLC, UV-Vis) centrifuge->quantify determine_solubility Determine Solubility Limit quantify->determine_solubility

Caption: Experimental workflow for determining compound solubility.

References

optimizing reaction conditions for quinolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinolinone synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to optimizing reaction conditions, improving yields, and minimizing side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during common quinolinone synthesis reactions in a question-and-answer format.

General Issues

Q1: My reaction yield is consistently low. What are the general factors I should investigate?

A1: Low yields in quinolinone synthesis can stem from several factors. Key areas to investigate include:

  • Purity of Starting Materials: Ensure the purity of your anilines, ketones, and other reactants, as impurities can lead to side reactions.[1]

  • Reaction Temperature: The temperature is critical, especially in classical methods like the Conrad-Limpach and Gould-Jacobs reactions, which require high temperatures for cyclization.[2][3][4] Such high temperatures can also lead to product decomposition, so careful optimization is crucial.[2][3]

  • Choice of Solvent: The solvent can significantly influence the reaction outcome. For instance, high-boiling point solvents like mineral oil, Dowtherm A, or diphenyl ether are often preferred for thermal cyclizations to ensure even heating and can dramatically improve yields.[2][3][5][6]

  • Catalyst Activity: If using a catalyst, ensure it is active and used in the correct concentration.[1] The choice of acid or base catalyst is highly substrate-dependent.[7]

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product decomposition from prolonged heating.[1][2]

  • Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3]

Q2: I am observing the formation of multiple side products. What are the likely causes?

A2: Side product formation is a common issue. In the Friedländer synthesis , for example, aldol condensation of the ketone starting material can occur under basic conditions.[1][8] In the Knorr synthesis , depending on the reaction conditions, you might see the formation of a 4-hydroxyquinoline as a competing product.[1][9] To minimize side products, carefully control the reaction temperature, stoichiometry of reactants, and the choice of catalyst.[1]

Q3: My product is difficult to purify. What are some common strategies?

A3: Purification of quinolinones can be challenging due to their polarity and potential for decomposition on silica gel.[10] Here are some strategies:

  • Recrystallization: This is often the first method to try if a suitable solvent can be found.[1]

  • Column Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine) to prevent product degradation.[1][10] A gradient elution with a polar solvent like methanol in a less polar one like dichloromethane (DCM) can be effective.[1]

  • Solvent Washing: For products that are poorly soluble in certain organic solvents, washing with a solvent like ether or hexane can be an effective purification method to remove non-polar impurities.[1][2]

  • Acid-Base Extraction: Since quinolinones are basic, you can often purify them by dissolving the crude product in an acidic solution, washing with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate the purified product.[11]

  • Distillation: For liquid quinolinones, steam distillation or vacuum distillation can be effective, especially for removing non-volatile impurities.[7][12]

Method-Specific Troubleshooting

Gould-Jacobs Reaction

Q4: My Gould-Jacobs cyclization is not proceeding to completion. What should I do?

A4: Incomplete cyclization is a common issue in the Gould-Jacobs reaction. Here are a few troubleshooting steps:

  • Increase the temperature: The cyclization is a high-temperature process, often requiring 250-300°C.[2] Gradually increasing the reaction temperature may drive the reaction to completion.

  • Increase reaction time: If increasing the temperature leads to decomposition, extending the reaction time at the current temperature might improve the yield. However, be mindful of potential product degradation.[2]

  • Consider microwave heating: Microwave irradiation can provide rapid and efficient heating, often leading to higher yields and shorter reaction times compared to conventional heating.[2][5]

  • Ensure anhydrous conditions: While not always strictly necessary, using dry reagents and solvents can sometimes improve the outcome.[7]

Friedländer Synthesis

Q5: My Friedländer reaction is giving very low yields and many side products. How can I optimize it?

A5: Low yields and side product formation in the Friedländer synthesis are often related to harsh reaction conditions and competing side reactions like the self-condensation of the ketone.[3]

  • Milder Catalysts: Instead of strong acids or bases, consider using milder catalysts like iodine or p-toluenesulfonic acid, which can allow the reaction to proceed under solvent-free conditions.[8] Gold catalysts have also been reported to enable the reaction under milder conditions.[8]

  • Solvent Choice: A catalyst-free synthesis in water at 70°C has been shown to be highly efficient and environmentally friendly.[13]

  • Protecting Groups: To avoid side reactions of the ketone, using an imine analog of the o-aminoaryl ketone can be an effective strategy.[8]

Knorr Quinoline Synthesis

Q6: I am getting a mixture of 2-hydroxyquinoline and 4-hydroxyquinoline in my Knorr synthesis. How can I control the selectivity?

A6: The formation of 4-hydroxyquinoline is a known competing reaction in the Knorr synthesis.[9] The selectivity is often dependent on the amount of acid catalyst used. A large excess of a strong acid like polyphosphoric acid (PPA) typically favors the formation of the 2-hydroxyquinoline.[9]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for optimizing reaction conditions in quinolinone synthesis.

Table 1: Gould-Jacobs Reaction - Comparison of Microwave vs. Conventional Heating

EntryMethodTemperature (°C)Time (min)Yield (%)Reference
1Microwave250151[14]
2Microwave3001537[14]
3Microwave250303[14]
4Microwave3003028[14]
5Microwave300547[14]
6Conventional250-26030-60up to 95[5]

Note: Yields are for the isolated product after the cyclization step. Microwave reactions were performed on a 2.0 mmol scale.[14] Conventional heating yield is dependent on the specific substrate and solvent used.

Table 2: Friedländer Synthesis - Effect of Catalyst and Solvent

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NoneWater70397[13]
2KOHEthanolReflux2-12Varies[7]
3IodineSolvent-free80-100VariesGood[3][8]
4p-TSASolvent-freeVariesVariesGood[8]
5Iron/HCl (in situ reduction)VariesVariesVaries58-100[15]

Note: Yields are highly substrate-dependent.

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxyquinolines

This protocol involves two main steps: condensation and cyclization.

1. Condensation:

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[2]

2. Cyclization (Conventional Heating):

  • To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 250°C under a nitrogen atmosphere for 30-60 minutes.[2] Monitor the reaction by TLC or LC-MS.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • Add a non-polar solvent like cyclohexane or hexane to further precipitate the crude product.[2][5]

  • Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[5]

  • If necessary, recrystallize the product from a suitable solvent.

Protocol 2: Friedländer Synthesis of Quinolines (Catalyst-Free in Water)

This protocol describes an environmentally friendly method for the synthesis of quinolines.[13]

1. Reaction Setup:

  • In a round-bottom flask, suspend the 2-aminobenzaldehyde or 2-aminobenzoketone (1 mmol) and the ketone or active methylene compound (1.2 mmol) in water (5 mL).[1][13]

2. Reaction:

  • Heat the mixture at 70°C and stir vigorously for 3 hours.[13]

  • Monitor the reaction progress by TLC.

3. Work-up and Isolation:

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by filtration.

4. Purification:

  • Wash the product with cold water and dry.[1]

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.[1]

Protocol 3: Knorr Synthesis of 2-Hydroxyquinolines

This protocol involves the formation of a β-ketoanilide followed by acid-catalyzed cyclization.

1. Formation of β-ketoanilide:

  • In a round-bottom flask, heat a mixture of aniline (1 equivalent) and ethyl acetoacetate (1 equivalent) at 110-140°C for 1-2 hours.[1]

2. Cyclization:

  • Add the crude β-ketoanilide to an excess of concentrated sulfuric acid or polyphosphoric acid.[1][9]

  • Heat the mixture to 80-100°C and stir until the reaction is complete (monitor by TLC, typically 1-2 hours).[1]

3. Work-up:

  • Carefully pour the reaction mixture over crushed ice.

  • Collect the precipitated solid by filtration.

4. Purification:

  • Wash the solid with cold water and recrystallize from a suitable solvent like ethanol.[1]

Visualizations

Reaction Workflows and Logical Relationships

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: (Optional) Hydrolysis & Decarboxylation aniline Aniline condensation Condensation (100-130°C) aniline->condensation malonate Alkoxymethylenemalonate malonate->condensation intermediate Anilidomethylenemalonate Intermediate condensation->intermediate cyclization Thermal Cyclization (~250°C) intermediate->cyclization product_ester 4-Hydroxy-3-carboalkoxyquinoline cyclization->product_ester hydrolysis Saponification product_ester->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation final_product 4-Hydroxyquinoline decarboxylation->final_product

Caption: Experimental workflow for the Gould-Jacobs synthesis of quinolinones.

Friedlander_Mechanism start 2-Aminoaryl Aldehyde/Ketone + Active Methylene Compound aldol Aldol Condensation start->aldol intermediate1 α,β-Unsaturated Carbonyl Intermediate aldol->intermediate1 cyclization Intramolecular Condensation intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 dehydration Dehydration intermediate2->dehydration end Quinoline Product dehydration->end

Caption: Simplified reaction mechanism of the Friedländer quinoline synthesis.

Troubleshooting_Low_Yield cluster_investigate Initial Investigation cluster_optimize Further Optimization start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_temp Verify Reaction Temperature start->check_temp check_time Optimize Reaction Time (TLC/LCMS) start->check_time check_catalyst Assess Catalyst Activity/Concentration start->check_catalyst change_solvent Change Solvent (e.g., high-boiling) check_purity->change_solvent check_temp->change_solvent use_microwave Consider Microwave Heating check_temp->use_microwave use_inert_atm Use Inert Atmosphere check_time->use_inert_atm change_catalyst Try Alternative Catalyst check_catalyst->change_catalyst end Improved Yield change_solvent->end use_inert_atm->end change_catalyst->end use_microwave->end

Caption: A logical troubleshooting workflow for addressing low yields.

References

Technical Support Center: Synthesis of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists engaged in the synthesis of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

The synthesis of this compound can be approached through several synthetic routes. Below are common issues and troubleshooting advice for each pathway.

Route A: Reduction of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

This method involves the reduction of the aldehyde functional group at the C3 position to a primary alcohol.

Q1: I am observing unreacted starting material in my final product after reduction with NaBH₄. How can I improve the conversion?

A1: Incomplete conversion is a common issue. Here are several factors to consider:

  • Stoichiometry of the Reducing Agent: Ensure you are using a sufficient molar excess of sodium borohydride (NaBH₄). A 1.5 to 2.0 molar equivalent is typically recommended.

  • Reaction Time and Temperature: The reaction may require a longer duration or a slight increase in temperature to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent: Protic solvents like ethanol or methanol are commonly used. Ensure your starting material is fully dissolved. If solubility is an issue, a co-solvent system might be necessary.

  • Purity of Starting Material: Impurities in the starting aldehyde can interfere with the reduction. Ensure your 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is of high purity.

Q2: Besides the starting material, I see another spot on my TLC plate that is not the desired product. What could this byproduct be?

A2: A potential byproduct in this reduction is the formation of an acetal or hemiacetal if the reaction is performed in an alcohol solvent under acidic conditions (which can arise during workup). To avoid this:

  • Neutral Workup: Use a neutral or slightly basic workup procedure. Quench the reaction with water or a saturated ammonium chloride solution.

  • Aprotic Solvent: While less common for NaBH₄ reductions, using an aprotic solvent for the reaction and a careful aqueous workup can prevent acetal formation.

Troubleshooting Workflow: Incomplete Aldehyde Reduction

G start Incomplete Reduction of Aldehyde check_reagent Check NaBH4 Stoichiometry (1.5-2.0 eq.) start->check_reagent monitor_tlc Monitor by TLC check_reagent->monitor_tlc Adjust check_time_temp Increase Reaction Time or Temperature check_time_temp->monitor_tlc Adjust check_solvent Optimize Solvent System (e.g., co-solvent) check_solvent->monitor_tlc Adjust check_purity Verify Purity of Starting Aldehyde check_purity->monitor_tlc Purify monitor_tlc->check_time_temp Still Incomplete monitor_tlc->check_solvent Still Incomplete monitor_tlc->check_purity Still Incomplete product Complete Conversion to Desired Alcohol monitor_tlc->product Complete G cluster_0 Starting Materials start_acid 1-methyl-2-oxo-1,2-dihydro- quinoline-3-carboxylic acid reductant LiAlH4 or BH3 start_acid->reductant start_ester Ester derivative start_ester->reductant product 3-(hydroxymethyl)-1-methyl- quinolin-2(1H)-one reductant->product Desired Reaction byproduct Over-reduced quinolinone reductant->byproduct Potential Side Reaction (minimize with low temp)

stability issues of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: To ensure the integrity of the compound, it should be stored in tightly closed containers in a dry, cool, and well-ventilated area. It is also advisable to protect it from light.[1]

Q2: Are there any known incompatibilities for this compound?

A2: Yes, this compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with these substances should be avoided to prevent degradation.

Q3: My solution of this compound changed color. What could be the cause?

A3: A change in solution color often indicates chemical degradation. This could be triggered by several factors, including exposure to light (photodegradation), elevated temperatures, presence of oxidizing agents, or inappropriate pH levels. It is recommended to prepare fresh solutions and store them protected from light and at a low temperature.

Q4: I am observing a loss of potency or inconsistent results in my assays. Could this be related to the stability of the compound in my solvent?

A4: Yes, inconsistent results and loss of potency are common indicators of compound instability in the chosen solvent system. The stability of quinolinone derivatives can be significantly influenced by the solvent, pH, and presence of other reactive species. It is crucial to validate the stability of your stock solutions and working solutions under your specific experimental conditions.

Q5: What are the likely degradation pathways for this compound?

A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, related quinoline compounds are known to undergo oxidation and hydrolysis. The hydroxymethyl group could be susceptible to oxidation to an aldehyde or carboxylic acid. The quinolinone ring itself can also be subject to oxidative degradation.[2][3][4]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis Degradation of the compound.1. Prepare a fresh stock solution and re-analyze. 2. Compare the chromatogram of a fresh sample to an aged sample. 3. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.
Precipitation of the compound from solution Poor solubility or compound degradation leading to less soluble byproducts.1. Verify the solubility of the compound in your chosen solvent. Consider using a different solvent or a co-solvent system. 2. Ensure the storage temperature is appropriate and avoid freeze-thaw cycles if they are found to cause precipitation.
Inconsistent biological activity Instability of the compound in the assay buffer or media.1. Prepare fresh dilutions of the compound immediately before each experiment. 2. Assess the stability of the compound in the specific assay buffer over the time course of the experiment.

Quantitative Data Summary

The following table provides hypothetical data from a forced degradation study to illustrate the potential stability profile of this compound. Actual results may vary.

Condition Time (hours) % Degradation Major Degradation Products
0.1 N HCl (60°C)2415%Oxidized and hydrolyzed byproducts
0.1 N NaOH (60°C)248%Isomeric byproducts
3% H₂O₂ (Room Temp)2425%N-oxide and other oxidized species
Heat (80°C, solid)725%Thermally induced isomers
Photostability (ICH Q1B)2412%Photo-oxidized products

Experimental Protocols

Protocol 1: Solution Stability Assessment using HPLC

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).

  • Preparation of Working Solutions: Dilute the stock solution to the desired concentration (e.g., 10 µg/mL) in the test solvent (e.g., water, buffer, cell culture media).

  • Time-Point Analysis: Aliquot the working solution into several vials and store under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • HPLC Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot into a suitable HPLC system with a UV detector.

  • Data Analysis: Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6][7]

  • Acid Hydrolysis: Incubate the compound in 0.1 N HCl at 60°C for a specified period (e.g., 24 hours).

  • Base Hydrolysis: Incubate the compound in 0.1 N NaOH at 60°C for a specified period.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose the compound in solution to a light source as per ICH Q1B guidelines.[8]

  • Analysis: Analyze the stressed samples by a stability-indicating method, such as LC-MS, to identify and quantify the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution working Prepare Working Solutions stock->working acid Acid Hydrolysis working->acid base Base Hydrolysis working->base oxidation Oxidation working->oxidation heat Thermal working->heat light Photolysis working->light hplc HPLC/LC-MS Analysis acid->hplc base->hplc oxidation->hplc heat->hplc light->hplc data Data Interpretation hplc->data

Caption: A typical experimental workflow for assessing compound stability.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (under harsh conditions) parent 3-(hydroxymethyl)-1-methyl quinolin-2(1H)-one aldehyde 3-formyl-1-methyl quinolin-2(1H)-one parent->aldehyde [O] n_oxide 3-(hydroxymethyl)-1-methyl quinolin-2(1H)-one N-oxide parent->n_oxide [O] ring_opened Ring-opened products parent->ring_opened H₂O/H⁺ or OH⁻ acid 1-methyl-2-oxo-1,2-dihydro quinoline-3-carboxylic acid aldehyde->acid

Caption: A plausible degradation pathway for this compound.

References

Technical Support Center: Refining Analytical Methods for 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: I am observing poor peak shape (tailing or fronting) in my HPLC chromatogram for this compound. What are the potential causes and solutions?

A1: Poor peak shape is a common issue in HPLC analysis. Here are some potential causes and corresponding troubleshooting steps:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and re-injecting.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica backbone of the column. Adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase can mitigate this.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, influencing its retention and peak shape. Ensure the mobile phase pH is appropriate for the pKa of this compound.

  • Column Degradation: Over time, HPLC columns can degrade. If other solutions fail, consider replacing the column.

Q2: My mass spectrometry results for this compound show a complex fragmentation pattern that is difficult to interpret. How can I achieve a clearer spectrum?

A2: Complex fragmentation can arise from multiple fragmentation pathways. To simplify interpretation:

  • Optimize Collision Energy: Vary the collision energy in your MS/MS experiment. Lower energies may favor the formation of a stable molecular ion, while higher energies will induce more fragmentation. A stepwise increase can help identify primary and secondary fragments.

  • Use High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help in assigning elemental compositions to fragments and distinguishing between species with similar nominal masses.

  • Consider Different Ionization Techniques: If using electrospray ionization (ESI), switching between positive and negative ion modes may provide complementary fragmentation information.

Q3: I am struggling with the solubility of this compound in my desired HPLC mobile phase. What solvents are recommended?

A3: For quinolinone derivatives, a common starting point for reversed-phase HPLC is a mobile phase consisting of acetonitrile or methanol and water. If solubility is an issue, consider the following:

  • Organic Modifier: Increase the percentage of the organic modifier (acetonitrile or methanol) in your mobile phase.

  • Alternative Solvents: Tetrahydrofuran (THF) can be a good alternative or additive to the mobile phase for improving the solubility of certain compounds.

  • Sample Diluent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, the sample diluent should be the same as the initial mobile phase composition.

Troubleshooting Guides

HPLC Method Development and Troubleshooting

This guide provides a systematic approach to developing a robust HPLC method for this compound and troubleshooting common issues.

Troubleshooting Workflow for Poor HPLC Peak Shape

HPLC_Troubleshooting start Poor Peak Shape (Tailing, Fronting, Splitting) check_overload Is the peak fronting? start->check_overload dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes check_tailing Is the peak tailing? check_overload->check_tailing No end Good Peak Shape dilute_sample->end secondary_interactions Secondary Interactions with Column? check_tailing->secondary_interactions Yes add_modifier Add mobile phase modifier (e.g., 0.1% TFA or TEA) secondary_interactions->add_modifier Possible check_pH Is mobile phase pH optimal? secondary_interactions->check_pH Unlikely add_modifier->end adjust_pH Adjust mobile phase pH check_pH->adjust_pH No check_column Is the column old or degraded? check_pH->check_column Yes adjust_pH->end replace_column Replace column check_column->replace_column Yes check_column->end No replace_column->end MS_Interpretation start Ambiguous Mass Spectrum check_molecular_ion Is the molecular ion ([M+H]+ or [M-H]-) clearly visible? start->check_molecular_ion optimize_cone_voltage Optimize cone/capillary voltage check_molecular_ion->optimize_cone_voltage No complex_fragmentation Is fragmentation too complex? check_molecular_ion->complex_fragmentation Yes optimize_cone_voltage->check_molecular_ion adjust_collision_energy Adjust collision energy (MS/MS) complex_fragmentation->adjust_collision_energy Yes perform_hrms Perform High-Resolution MS (HRMS) for accurate mass and formula determination complex_fragmentation->perform_hrms No adjust_collision_energy->perform_hrms propose_fragments Propose fragmentation pathways based on accurate mass perform_hrms->propose_fragments end Clear Spectrum and Interpretation propose_fragments->end

Technical Support Center: Overcoming Resistance with Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinolinone derivatives to overcome drug resistance in cancer and infectious diseases.

Frequently Asked Questions (FAQs)

Q1: My quinolinone derivative shows inconsistent IC50 values in cell viability assays (e.g., MTT). What are the potential causes and solutions?

A1: Inconsistent IC50 values are a common issue in cell-based assays. Several factors can contribute to this variability. Here are some potential causes and troubleshooting steps:

  • Cell Seeding Density: Variations in the initial number of cells seeded per well can significantly impact the final readout.

    • Solution: Ensure a consistent and optimized cell seeding density across all wells and plates. Use a cell counter for accuracy.

  • Compound Solubility and Stability: The quinolinone derivative may precipitate out of solution or degrade over the incubation period.

    • Solution: Prepare fresh drug solutions for each experiment. Check the compound's solubility in the culture medium and consider using a different solvent or formulation if necessary.

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, leading to changes in media concentration.

    • Solution: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.

  • Assay Interference: The compound itself might interfere with the assay chemistry. For instance, some compounds can chemically reduce the MTT reagent, leading to a false-positive signal for viability.[1]

    • Solution: Run a control experiment with the compound in cell-free media to check for direct reduction of the assay reagent. Consider using an alternative viability assay that relies on a different detection principle (e.g., CellTiter-Glo®, which measures ATP levels).

  • Cell Line Instability: High passage numbers can lead to genetic drift and altered drug responses in cell lines.

    • Solution: Use low-passage cell lines and maintain a consistent passage number for experiments.

  • Contamination: Mycoplasma or other microbial contamination can significantly alter cellular metabolism and drug sensitivity.

    • Solution: Regularly test cell lines for contamination.

Q2: I am not observing the expected synergistic effect when combining my quinolinone derivative with a known P-glycoprotein (P-gp) inhibitor. What could be the reason?

A2: A lack of synergy in combination therapies can be due to several factors related to the resistance mechanism and experimental setup:

  • Primary Resistance Mechanism: P-gp may not be the primary mechanism of resistance in your cell line. Other ATP-binding cassette (ABC) transporters, such as MRP1 or ABCG2, could be responsible for drug efflux.[2]

    • Solution: Screen for the expression of other relevant ABC transporters using Western blot or qPCR. If other transporters are overexpressed, test inhibitors specific to them.

  • Alternative Resistance Mechanisms: Resistance might be driven by factors other than drug efflux, such as mutations in the drug's molecular target (e.g., EGFR) or the activation of alternative pro-survival signaling pathways.[2]

    • Solution: Sequence the target protein in the resistant cell line to identify potential mutations. Investigate downstream signaling pathways that might be altered.

  • Suboptimal Inhibitor Concentration: The concentration of the P-gp inhibitor might be too low to effectively block the efflux pump.

    • Solution: Perform a dose-response experiment with the P-gp inhibitor alone and in combination with your quinolinone derivative to determine the optimal concentration.

  • Compound as a P-gp Substrate: It is possible that your quinolinone derivative is not a substrate for P-gp, and therefore its efficacy is not affected by P-gp inhibition.

    • Solution: Perform a P-gp substrate assay to determine if your compound is transported by P-gp.

Q3: How can I determine if my quinolinone derivative is overcoming resistance mediated by EGFR mutations like T790M or C797S?

A3: To assess the efficacy of your quinolinone derivative against specific EGFR mutations, you can perform the following experiments:

  • Use of Specific Cell Lines: Utilize non-small cell lung cancer (NSCLC) cell lines that harbor specific EGFR mutations (e.g., H1975 for L858R/T790M, or engineered cell lines with the C797S mutation).

  • Western Blot Analysis: Treat the mutant cell lines with your compound and perform a Western blot to assess the phosphorylation status of EGFR and its downstream signaling proteins like Akt and ERK. A successful inhibitor will reduce the levels of phosphorylated EGFR, Akt, and ERK.

  • Cell Viability Assays: Compare the IC50 values of your compound in cell lines with wild-type EGFR versus those with resistance mutations. A potent compound will have low IC50 values in the mutant cell lines.

Q4: My quinolinone derivative is effective against Gram-positive resistant bacteria (like MRSA) but not Gram-negative bacteria. Why is this, and how can I improve its activity?

A4: The difference in activity is likely due to the structural differences in the bacterial cell wall. Gram-negative bacteria possess an outer membrane that acts as an additional barrier, preventing many compounds from reaching their intracellular targets.

  • Improving Gram-Negative Activity:

    • Structural Modifications: Modify the quinolinone scaffold to increase its ability to penetrate the outer membrane. This could involve altering its charge, lipophilicity, or size.

    • Combination Therapy: Combine your quinolinone derivative with a membrane-permeabilizing agent or an efflux pump inhibitor that is active in Gram-negative bacteria.

Troubleshooting Guides

Problem 1: No inhibition of EGFR phosphorylation observed in Western blot.
Possible CauseTroubleshooting Step
Inactive Compound Verify the identity and purity of your quinolinone derivative using techniques like NMR and mass spectrometry.
Insufficient Compound Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting EGFR phosphorylation.
Low Basal EGFR Activity Ensure your cell line has sufficient basal EGFR phosphorylation. You may need to stimulate the cells with EGF prior to treatment.
Antibody Issues Use a validated phospho-EGFR antibody and optimize the antibody concentration and incubation time. Include appropriate positive and negative controls.
Lysate Preparation Prepare cell lysates in the presence of phosphatase inhibitors to prevent dephosphorylation of your target protein.
Problem 2: High background in Western blot for phospho-proteins.
Possible CauseTroubleshooting Step
Blocking Agent Avoid using milk as a blocking agent for detecting phosphorylated proteins, as it contains casein, a phosphoprotein. Use 5% bovine serum albumin (BSA) in TBST instead.[3][4]
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations.
Antibody Concentration Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.

Quantitative Data Summary

The following tables summarize the in vitro activity of various quinolinone derivatives against drug-resistant cancer cell lines and bacterial strains.

Table 1: Anticancer Activity of Quinolinone Derivatives

Compound/Derivative ClassCancer Cell LineResistance MechanismIC50 (µM)Reference
Quinolinone-pyrimidine hybridsLucena 1P-gp overexpression0.31 - 20[5]
Quinoline-3-carboxamide furan-derivativeMCF-7Not specified3.35[6]
Quinoline-chalcone hybrids (39 & 40)A549, K-562Not specified1.91 - 5.29[6]
Tetrahydroquinolinone (5, 4a, 6)HCT-116Not specified~13[7]
Sulfonylated indeno[1,2-c]quinolines (SIQs)A431EGFR overexpression0.0006 - 0.0102[8]
4,6,7,8-tetrahydroquinolin-5(1H)-ones (4b, 4j, 4k, 4e)MCF-7Not specified0.002 - 0.004[9]

Table 2: Antibacterial Activity of Quinolinone Derivatives

Compound/Derivative ClassBacterial StrainResistance ProfileMIC (µg/mL)Reference
Quinoline-2-one derivative (6c)MRSA, VREMethicillin-resistant, Vancomycin-resistant0.75[6][10]
Quinoline-2-one derivative (6c)MRSEMethicillin-resistant2.50[6][10]
9-bromo substituted indolizinoquinoline-5,12-dione (7)MRSA ATCC43300Methicillin-resistant0.063[11]
N-methylbenzofuro[3,2-b]quinoline derivative (8)Vancomycin-resistant E. faeciumVancomycin-resistant4[11]
2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrids (16, 17, 18)S. pneumoniae (drug-resistant strains)Multiple≤ 0.008 - 0.5[11]

Experimental Protocols

Protocol 1: Western Blot Analysis of EGFR Phosphorylation

This protocol outlines the steps to assess the inhibition of EGFR phosphorylation by a quinolinone derivative.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., A549, H1975) in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.

    • Treat the cells with various concentrations of the quinolinone derivative for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes before lysis to induce EGFR phosphorylation.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin) for normalization.

    • Quantify the band intensities using densitometry software.

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Inhibition

This assay measures the activity of the P-gp efflux pump by quantifying the intracellular accumulation of the fluorescent substrate Rhodamine 123.

  • Cell Seeding:

    • Seed P-gp overexpressing cells (e.g., NCI/ADR-RES) and the parental sensitive cell line in a 96-well black, clear-bottom plate.

  • Compound Incubation:

    • Treat the cells with various concentrations of the quinolinone derivative or a known P-gp inhibitor (e.g., verapamil) for 1-2 hours.

  • Rhodamine 123 Loading:

    • Add Rhodamine 123 to a final concentration of 1-5 µM to all wells.

    • Incubate for 30-60 minutes at 37°C.

  • Efflux and Measurement:

    • Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

    • Add fresh media (with or without the test compound) and incubate for an additional 1-2 hours to allow for efflux.

    • Measure the intracellular fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Calculate the percentage of Rhodamine 123 accumulation in treated cells relative to untreated cells. An increase in fluorescence indicates inhibition of P-gp.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival EGF EGF (Ligand) EGF->EGFR TKI Quinolinone (EGFR TKI) TKI->EGFR Resistance Resistance (T790M, C797S) Resistance->TKI experimental_workflow cluster_screening Screening Cascade cluster_validation Hit Validation cluster_preclinical Preclinical Development start Library of Quinolinone Derivatives screen_sensitive Primary Screen: Sensitive Cell Line (e.g., MTT Assay) start->screen_sensitive screen_resistant Secondary Screen: Resistant Cell Line (e.g., P-gp or EGFR mutant) screen_sensitive->screen_resistant select_hits Hit Selection (Potency & Selectivity) screen_resistant->select_hits mechanism_study Mechanism of Action Studies (e.g., Western Blot, Efflux Assays) select_hits->mechanism_study Active Hits lead_optimization Lead Optimization (Structure-Activity Relationship) mechanism_study->lead_optimization in_vivo In Vivo Efficacy (Xenograft Models) lead_optimization->in_vivo toxicology Toxicology Studies in_vivo->toxicology

References

Technical Support Center: Enhancing the Biological Activity of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues and answering frequently asked questions related to the experimental use of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one and similar quinolinone derivatives.

Troubleshooting Guides

This section addresses specific problems that may be encountered during experimentation, offering step-by-step solutions to enhance the biological activity and ensure data reproducibility.

Issue 1: Low or Inconsistent Biological Activity

You have treated your cell line of interest with this compound but observe lower than expected or highly variable results in your functional assays.

  • Possible Cause 1: Poor Compound Solubility.

    • Solution: Quinolinone derivatives can exhibit poor aqueous solubility.[1] Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing your final dilutions in aqueous media. Visually inspect for any precipitation. If solubility issues persist, consider the following:

      • Protocol 1: Kinetic Solubility Assay: Perform a kinetic solubility assay using nephelometry to determine the compound's solubility limit in your specific experimental buffer.[1]

      • Formulation Strategies: For in vivo studies, consider formulation strategies such as the use of co-solvents, surfactants, or cyclodextrins to improve bioavailability.

  • Possible Cause 2: Compound Instability.

    • Solution: The compound may be degrading in your experimental conditions.

      • Storage: Store the compound as a dry powder at the recommended temperature, protected from light and moisture.

      • Working Solutions: Prepare fresh working solutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.

      • Experimental Conditions: Assess the stability of the compound in your cell culture media over the time course of your experiment. This can be done by incubating the compound in media, collecting samples at different time points, and analyzing the compound's integrity by HPLC.

  • Possible Cause 3: Cell Line Variability.

    • Solution: Different cell lines can exhibit varying sensitivity to a compound.

      • Cell Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.[2]

      • Cell Seeding Density: Ensure consistent cell seeding density across all wells and experiments, as this can significantly impact the outcome of viability and functional assays.[2]

  • Possible Cause 4: Off-Target Effects.

    • Solution: At higher concentrations, the observed phenotype may be due to off-target effects or general cytotoxicity.

      • Dose-Response Curve: Perform a comprehensive dose-response curve to identify the optimal concentration range for on-target activity.[2]

      • Cytotoxicity Assay: Run a parallel cytotoxicity assay (e.g., LDH release or trypan blue exclusion) to distinguish specific biological effects from general toxicity.[2]

Issue 2: Difficulty in Synthesizing Derivatives with Enhanced Activity

You are attempting to synthesize derivatives of this compound to improve its biological activity but are facing challenges in achieving the desired products or observing improved efficacy.

  • Possible Cause 1: Inefficient Reaction Conditions.

    • Solution: The synthesis of quinolin-2-one derivatives can be sensitive to reaction conditions.[3][4]

      • Catalyst and Solvent Screening: Systematically screen different catalysts, solvents, and reaction temperatures to optimize the yield of your desired derivative.

      • Microwave-Assisted Synthesis: Consider using microwave-assisted organic synthesis (MAOS) to potentially improve reaction times and yields.[5]

  • Possible Cause 2: Poor Structure-Activity Relationship (SAR) Guidance.

    • Solution: A clear understanding of the SAR is crucial for designing more potent derivatives.

      • Computational Modeling: Employ molecular docking studies to predict the binding of your derivatives to the putative target and guide the design of new analogs with improved interactions.[6]

      • Systematic Modification: Systematically modify different positions of the quinoline ring. For instance, substitutions at the C6 and C7 positions have been shown to influence the biological activity of some quinolinone derivatives.[5] The introduction of electron-withdrawing groups, such as halogens, may also enhance activity.[6]

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of quinolin-2-one derivatives?

A1: Quinolin-2-one derivatives are a versatile class of heterocyclic compounds with a wide range of reported biological activities, including antitumor, anti-inflammatory, antiplatelet, antioxidant, antibacterial, and antiviral properties.[3][7][8]

Q2: How can I enhance the biological activity of this compound through structural modification?

A2: Enhancing biological activity often involves chemical modifications to the core structure. Consider the following strategies:

  • Substitution on the Benzene Ring: Introducing various substituents on the benzene portion of the quinolinone scaffold can modulate lipophilicity and electronic properties, which may impact target binding and cell permeability.[5]

  • Modification of the Hydroxymethyl Group: The 3-(hydroxymethyl) group can be a handle for further derivatization.[9] For example, esterification or etherification could lead to prodrugs with altered pharmacokinetic properties.

  • Hybrid Molecule Synthesis: Combining the quinolinone scaffold with another pharmacophore, such as a triazole, has been shown to yield hybrid molecules with potentially synergistic or enhanced biological activities.[8]

Q3: What experimental systems are suitable for testing the biological activity of this compound?

A3: The choice of the experimental system depends on the intended therapeutic area.

  • In Vitro Cancer Models: A panel of human cancer cell lines can be used to assess antiproliferative activity.[6]

  • Enzyme Inhibition Assays: If a specific enzyme target is hypothesized, in vitro kinase assays or other enzyme activity assays are appropriate.[6]

  • Antimicrobial Assays: The compound can be tested against various strains of bacteria and fungi to determine its minimum inhibitory concentration (MIC).[3]

Q4: What are the critical parameters to consider when performing a cell viability assay (e.g., MTT, XTT) with this compound?

A4: To ensure reliable results from cell viability assays, consider the following:

  • Compound Solubility: Ensure the compound does not precipitate in the culture medium, as this can interfere with spectrophotometric readings.[2]

  • Incubation Time: Standardize the incubation time with the compound across all experiments.[2]

  • Assay Linearity: Ensure that the cell number used is within the linear range of the assay.

Experimental Protocols

Protocol 1: General Procedure for Assessing Antiproliferative Activity using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.

Protocol 2: Synthesis of Quinolin-2-one Derivatives via Condensation Reaction

This is a general protocol for the synthesis of Schiff base derivatives from a quinolin-2-one aldehyde precursor, which can be adapted for this compound after oxidation of the hydroxymethyl group to an aldehyde.

  • Reactant Mixture: In a round-bottom flask, dissolve the quinolin-2-one aldehyde precursor (1 equivalent) and the desired primary amine (1 equivalent) in absolute ethanol.[10]

  • Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.[10]

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Characterize the final product using techniques such as FTIR, 1H-NMR, 13C-NMR, and mass spectrometry.[4]

Data Presentation

Table 1: Hypothetical Antiproliferative Activity of this compound and its Derivatives

Compound IDDerivative ModificationCell LineIC50 (µM)
QM-001 This compoundMCF-715.2
QM-002 6-Bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-oneMCF-78.5
QM-003 3-(acetoxymethyl)-1-methylquinolin-2(1H)-oneMCF-712.8
QM-004 3-(hydroxymethyl)-1-methyl-6-nitroquinolin-2(1H)-oneMCF-75.1
QM-001 This compoundHCT-11622.4
QM-002 6-Bromo-3-(hydroxymethyl)-1-methylquinolin-2(1H)-oneHCT-11614.3
QM-003 3-(acetoxymethyl)-1-methylquinolin-2(1H)-oneHCT-11620.1
QM-004 3-(hydroxymethyl)-1-methyl-6-nitroquinolin-2(1H)-oneHCT-1169.7

Visualizations

experimental_workflow cluster_synthesis Derivative Synthesis cluster_screening Biological Screening start Start with 3-(hydroxymethyl)-1-methyl quinolin-2(1H)-one synthesis Structural Modification (e.g., Halogenation, Esterification) start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) characterization->in_vitro Test Derivatives dose_response Dose-Response Curve & IC50 Determination in_vitro->dose_response lead_identification Lead Compound Identification dose_response->lead_identification

Caption: Workflow for Synthesis and Screening of Derivatives.

troubleshooting_workflow start Low/Inconsistent Biological Activity solubility Check Solubility start->solubility stability Assess Stability solubility->stability [Soluble] solubility_sol Optimize Formulation/ Use Fresh Stock solubility->solubility_sol [Insoluble] cell_variability Evaluate Cell System stability->cell_variability [Stable] stability_sol Prepare Fresh Solutions/ Check Stability in Media stability->stability_sol [Unstable] off_target Consider Off-Target Effects cell_variability->off_target [Consistent] cell_variability_sol Standardize Passage Number & Seeding Density cell_variability->cell_variability_sol [Variable] off_target_sol Perform Dose-Response & Cytotoxicity Assays off_target->off_target_sol

Caption: Troubleshooting Low Biological Activity.

signaling_pathway_hypothesis Compound 3-(hydroxymethyl)-1-methyl quinolin-2(1H)-one Target Putative Target (e.g., Kinase, Receptor) Compound->Target Inhibition/Activation Pathway Downstream Signaling Pathway (e.g., MAPK, PI3K/Akt) Target->Pathway Response Cellular Response (e.g., Apoptosis, Proliferation Arrest) Pathway->Response

References

Technical Support Center: Method Refinement for Scaling Up 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one Production

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on established synthetic methodologies for analogous quinolinone derivatives due to the absence of a specific published protocol for the large-scale synthesis of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one. The provided protocols are hypothetical and will likely require optimization for your specific application.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the production of this compound.

I. Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Problem 1: Low Yield in the Condensation and Cyclization Step

  • Question: We are experiencing a low yield during the initial formation of the quinolinone ring. What are the potential causes and how can we improve it?

  • Answer: Low yields in quinolinone synthesis can stem from several factors. Incomplete reaction, side reactions, or product degradation are common culprits. Here are some troubleshooting steps:

    • Reaction Temperature: Ensure the reaction is heated to the optimal temperature. For Conrad-Limpach or similar cyclizations, temperatures are often elevated (140-250°C). Use a high-boiling point solvent like Dowtherm A or diphenyl ether for consistent high-temperature reactions.

    • Catalyst: If using an acid or base catalyst, ensure it is fresh and used in the correct stoichiometric amount. For some syntheses, milder catalysts can prevent the formation of tar and other byproducts.

    • Moisture Control: The presence of water can interfere with the condensation reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product.

Problem 2: Formation of Impurities and Side Products

  • Question: Our crude product contains significant impurities that are difficult to separate. What are the likely side reactions and how can we minimize them?

  • Answer: The synthesis of quinolones can be accompanied by several side reactions.

    • Polymerization: Under harsh acidic and high-temperature conditions, starting materials or intermediates can polymerize, leading to tar formation. Using a moderator like ferrous sulfate in Skraup-type syntheses can help control the exotherm and reduce charring.

    • Regioisomer Formation: If using unsymmetrical starting materials, a mixture of regioisomers can be formed. The regioselectivity can sometimes be controlled by modifying the catalyst or the reaction temperature.

    • Self-Condensation: Aldol-type self-condensation of ketone starting materials can occur, especially under basic conditions. Slow addition of the reactant can help minimize its concentration and disfavor self-condensation.

Problem 3: Difficulties in Product Purification

  • Question: The purification of this compound is challenging due to its polarity. We are observing streaking on TLC and poor separation during column chromatography. What can we do?

  • Answer: The polar hydroxymethyl group can indeed complicate purification by silica gel chromatography.

    • Deactivate Silica Gel: The acidic nature of silica gel can lead to strong binding and decomposition of polar compounds. Pre-treating the silica gel by flushing the column with a solvent system containing 1-3% triethylamine can neutralize the acidic sites.

    • Alternative Stationary Phases: Consider using less acidic stationary phases such as neutral or basic alumina, or bonded phases like diol or amine.

    • Reversed-Phase Chromatography: For polar compounds, reversed-phase flash chromatography or preparative HPLC using a C18 stationary phase can be a very effective purification method.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is a highly effective and scalable purification technique for solid products. Common solvents to screen include ethanol, methanol, acetone, and ethyl acetate, potentially with water or hexane as an anti-solvent.

II. Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for scaling up the production of this compound?

A1: A common and adaptable method for the synthesis of 4-hydroxy-quinolin-2-ones is the Conrad-Limpach-Knorr synthesis. A plausible adaptation for the target molecule would involve the reaction of N-methylaniline with a diethyl malonate derivative that can be a precursor to the 3-(hydroxymethyl) group, followed by thermal cyclization. An alternative is a Friedländer-type synthesis using a suitably substituted o-amino ketone.

Q2: What are the key considerations when scaling up the synthesis from lab-scale to pilot-plant scale?

A2: Scaling up a chemical synthesis requires careful consideration of several factors that may differ from lab-scale production.

  • Heat Transfer: Large-scale reactions have a smaller surface-area-to-volume ratio, making heat dissipation more challenging. Exothermic reactions that are easily controlled in the lab can become hazardous on a larger scale. The use of jacketed reactors with precise temperature control is crucial.

  • Mixing: Efficient mixing is harder to achieve in large reactors. This can lead to localized "hot spots" and an increase in side product formation. The type of impeller and stirring speed need to be optimized for the larger volume.

  • Reagent Addition: The rate of reagent addition can have a significant impact on the reaction profile. Slow and controlled addition is often necessary for large-scale reactions to manage exotherms and minimize side reactions.

  • Work-up and Purification: Procedures like extractions and filtrations need to be adapted for larger volumes. Recrystallization is generally more scalable and economical for purification than chromatography for large quantities of solid material.

Q3: How can we monitor the progress of the reaction effectively?

A3: In-process controls (IPCs) are essential for monitoring reaction progress and ensuring consistency between batches.

  • TLC: Thin Layer Chromatography is a quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • HPLC/UPLC: High-Performance Liquid Chromatography or Ultra-Performance Liquid Chromatography provides quantitative data on the conversion of starting materials and the formation of the product and any impurities. This is the preferred method for accurate monitoring, especially during process development and scale-up.

  • Spectroscopy: In some cases, spectroscopic methods like in-situ IR or NMR can be used for real-time reaction monitoring.

Q4: What analytical methods are suitable for characterizing the final product?

A4: A combination of analytical techniques should be used to confirm the identity and purity of the final this compound.

  • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, further confirming its identity.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

  • HPLC/UPLC: Used to determine the purity of the final product by separating it from any residual starting materials, intermediates, or side products.

  • Elemental Analysis: Can be used to confirm the elemental composition of the compound.

III. Quantitative Data Presentation

The following tables provide representative data for the synthesis of analogous quinolinone derivatives, which can serve as a starting point for the optimization of this compound production.

Table 1: Comparison of Reaction Parameters at Laboratory vs. Scale-Up for a Generic Quinolin-2-one Synthesis

ParameterLaboratory Scale (10 g)Scale-Up (500 g)Rationale for Change
Reactant A 10.0 g500.0 gDirect scale-up of mass.
Reactant B 1.2 equivalents1.1 equivalentsImproved control over addition may allow for a slight reduction in excess reagent, improving process economy and reducing downstream impurities.
Catalyst Loading 2 mol%1.5 mol%Catalyst efficiency can sometimes improve with better mixing at a larger scale, allowing for a reduction in loading.
Solvent Volume 100 mL4.0 LSolvent volume is increased to maintain a manageable concentration and allow for effective stirring and heat transfer.
Reaction Temperature 80 °C (oil bath)75-80 °C (jacketed reactor)A slightly lower setpoint on the jacket may be needed to control the internal temperature due to the reaction exotherm.
Work-up Quench with water, extract with ethyl acetateQuench with a calculated amount of water, phase split, and extractAt a larger scale, a proper phase split is more efficient than multiple small extractions.
Purification Flash column chromatographyRecrystallization from a suitable solvent systemRecrystallization is a more scalable and economical purification method for large quantities of solid material.
Typical Yield 85%70-75%A slight decrease in yield is common on scale-up, but significant drops

Validation & Comparative

Confirming the Structure of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the structural confirmation of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one for researchers, scientists, and drug development professionals. By comparing expected spectroscopic data with that of related compounds and outlining standard experimental protocols, this document serves as a comprehensive resource for the validation of this target molecule.

Structural Elucidation: A Comparative Analysis

Expected Spectroscopic Data for this compound:

TechniqueExpected Observations
¹H NMR ~3.7 ppm (s, 3H): N-CH₃ protons. ~4.6 ppm (d, 2H): -CH₂OH protons. ~5.4 ppm (t, 1H): -CH₂OH proton. ~7.2-8.0 ppm (m, 4H): Aromatic protons of the quinolinone ring. ~7.8 ppm (s, 1H): Proton at the C4 position.
¹³C NMR ~29 ppm: N-CH₃ carbon. ~60 ppm: -CH₂OH carbon. ~115-140 ppm: Aromatic and vinyl carbons. ~162 ppm: C=O (amide) carbon.
IR (cm⁻¹) ~3400 (broad): O-H stretch of the hydroxyl group. ~3050: Aromatic C-H stretch. ~2950: Aliphatic C-H stretch. ~1650: C=O (amide) stretch. ~1600, 1480: Aromatic C=C stretches.
Mass Spec. [M]+ or [M+H]⁺: Expected at m/z 190.08 or 191.09, corresponding to the molecular formula C₁₁H₁₁NO₂.

Comparative Data from Analogous Compounds:

To provide a practical reference, the following table includes experimental data for structurally related quinolinone derivatives.

Compound¹H NMR (DMSO-d₆, δ, ppm)Key IR (cm⁻¹)Mass Spec. (m/z)
3-Hydroxy-1-methylquinolin-2(1H)-one [1]Data not fully detailed, but would show signals for N-CH₃ and aromatic protons, along with a broad OH signal.Vapor Phase IR available[1]175.19 (M⁺)[1]
4-Hydroxy-3-(...)-1-methylquinolin-2(1H)-one derivatives [2][3][4]3.5-3.7 (s, 3H, N-CH₃) , aromatic protons in the range of 7.1-8.2.[2][3]~3440 (OH), ~1650 (C=O)[2]Varies with substituent.

The comparison with these analogs indicates that the N-methyl group in similar quinolinone systems consistently appears around 3.5-3.7 ppm in the ¹H NMR spectrum. The carbonyl stretch in the IR spectrum is reliably observed around 1650 cm⁻¹. These values align well with the expected data for the target molecule.

Experimental Protocols for Structural Confirmation

Accurate structural elucidation requires precise experimental execution. The following are standard protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Record ¹H NMR spectra on a 400 MHz or higher field spectrometer.

    • Acquire ¹³C NMR spectra.

    • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity between protons and carbons, confirming the substitution pattern.[5]

  • Data Analysis:

    • Reference the spectra to the residual solvent peak.[5]

    • Integrate the proton signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and 2D correlations to assign all signals to the corresponding atoms in the proposed structure.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide and press into a thin pellet.

    • Thin Film: Dissolve the sample in a volatile solvent and deposit it onto a salt plate (e.g., NaCl or KBr).

    • ATR: Place the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the O-H, C-H (aromatic and aliphatic), and C=O bonds.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI or Gas Chromatography-Mass Spectrometry - GC-MS).

    • Acquire a high-resolution mass spectrum (HRMS) to determine the exact mass.[6]

  • Data Analysis:

    • Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺).

    • Use the exact mass to confirm the molecular formula.

    • Analyze the fragmentation pattern to further support the proposed structure.[6]

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS) Purification->MS Data_Comparison Compare Experimental Data with Expected Values & Analogs NMR->Data_Comparison Data_comparison Data_comparison IR->Data_comparison MS->Data_Comparison Structure_Confirmation Structure Confirmed Data_Comparison->Structure_Confirmation Data Matches Structure_Incorrect Structure Incorrect / Re-evaluate Data_Comparison->Structure_Incorrect Data Mismatches

Workflow for the structural confirmation of this compound.

By following this structured approach of prediction, comparison, and meticulous experimentation, researchers can confidently confirm the structure of this compound.

References

A Comparative Analysis of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one and Other Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative overview of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one and other quinolinone derivatives, focusing on their performance in preclinical studies. While specific experimental data for this compound is limited in the public domain, this guide leverages available information on structurally related quinolinone derivatives to provide a valuable comparative context.

Cytotoxicity Against MCF-7 Human Breast Cancer Cell Line

Quinolinone derivatives have demonstrated significant potential as cytotoxic agents against various cancer cell lines. The MCF-7 human breast cancer cell line is a common model for in vitro screening of potential anticancer compounds. The following table summarizes the cytotoxic activity (IC50 values) of several quinolinone derivatives against MCF-7 cells.

CompoundIC50 (µM) vs. MCF-7Reference CompoundIC50 (µM) vs. MCF-7
4,6,7,8-tetrahydroquinolin-5(1H)-one Derivatives
2-trifluoromethyl derivative (4b)0.002Staurosporine0.005
4j Derivative0.003Staurosporine0.005
4k Derivative0.004Staurosporine0.005
4e Derivative0.004Staurosporine0.005
Other Quinolinone Derivatives
Unspecified Derivative 113.2--
Unspecified Derivative 220.4--
2-Quinolinone Derivative 12---
2-Quinolinone Derivative 13---
Glycoconjugates of 8-Aminoquinoline
Glycoconjugate 1778.1 ± 9.3--

Anti-inflammatory Activity

Several quinolinone derivatives have been investigated for their anti-inflammatory properties. The following table highlights the anti-inflammatory activity of select derivatives from a xylene-induced ear edema model in mice.

CompoundInhibition of Edema (%)Reference CompoundInhibition of Edema (%)
3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-one (3g)63.19IbuprofenPotent
9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene (6d)68.28IbuprofenPotent

Experimental Protocols

Cytotoxicity Assay against MCF-7 Cells (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Cell Culture and Seeding:

  • MCF-7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • The test compounds, including this compound and other derivatives, are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • The medium from the cell plates is replaced with the medium containing the test compounds. A control group receives medium with the solvent only.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

4. MTT Assay:

  • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for another 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.

  • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

5. Data Analysis:

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the control group.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

In Vivo Anti-inflammatory Assay (Xylene-Induced Ear Edema in Mice)

This protocol describes a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[1]

1. Animal Model:

  • Adult mice of a specific strain (e.g., Kunming mice) are used.[1]

  • The animals are housed under standard laboratory conditions with free access to food and water.

2. Compound Administration:

  • The test compounds and a reference drug (e.g., ibuprofen) are administered to the mice, typically via intraperitoneal injection or oral gavage, at a specific dose (e.g., 50 mg/kg).[1]

  • A control group receives the vehicle only.

3. Induction of Inflammation:

  • After a set period following compound administration (e.g., 30 minutes), a fixed volume of xylene is topically applied to the anterior surface of the right ear of each mouse to induce inflammation and edema.[1]

4. Measurement of Edema:

  • After a specific time (e.g., 30 minutes after xylene application), the mice are euthanized.

  • Circular sections are taken from both the right (treated) and left (untreated) ears using a cork borer.

  • The weight of each ear punch is measured.

5. Data Analysis:

  • The difference in weight between the right and left ear punches is calculated as the edema value.

  • The percentage of inhibition of edema is calculated for each treated group compared to the control group using the following formula: Inhibition (%) = [(Edema_control - Edema_treated) / Edema_control] x 100

Visualizing Cellular Pathways and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams are provided.

experimental_workflow_cytotoxicity cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture MCF-7 Cells seed Seed Cells in 96-well Plates culture->seed treat_cells Treat Cells with Compounds seed->treat_cells prepare_compounds Prepare Compound Dilutions prepare_compounds->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of quinolinone derivatives using the MTT assay.

signaling_pathway_inflammation cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_inhibition Inhibition by Quinolinones LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Proinflammatory_Cytokines Quinolinone Quinolinone Derivatives Quinolinone->NFkB Inhibition

Caption: Simplified signaling pathway of inflammation and potential inhibition by quinolinone derivatives.

References

Comparative Bioactivity Analysis of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable gap in the direct comparative bioactivity data for 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one. While the quinolin-2(1H)-one scaffold is a cornerstone in the development of various therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, specific quantitative data and comparative studies for the 3-(hydroxymethyl)-1-methyl derivative remain elusive in the public domain.

This guide aims to provide researchers, scientists, and drug development professionals with a consolidated overview of the known bioactivities of structurally related quinolin-2(1H)-one derivatives to infer the potential therapeutic value of this compound and to guide future research directions. Due to the absence of direct experimental data for the target compound, this analysis will focus on establishing a baseline from analogous structures.

Anticipated Bioactivity Profile

Based on the structure-activity relationships (SAR) of numerous quinolin-2(1H)-one derivatives, it is plausible to hypothesize that this compound may exhibit cytotoxic and antimicrobial activities. The presence of the hydroxymethyl group at the C3 position could influence its interaction with biological targets and its pharmacokinetic properties.

Comparative Landscape of Quinolin-2(1H)-one Derivatives

To provide a comparative context, the following table summarizes the bioactivity of various quinolin-2(1H)-one derivatives that have been evaluated for their anticancer and antimicrobial properties. This data, gathered from multiple studies, highlights the therapeutic potential inherent in this chemical class.

Table 1: Comparative Bioactivity of Selected Quinolin-2(1H)-one Derivatives

Compound/DerivativeBioactivity TypeCell Line/OrganismIC50/MIC (µM)Reference
This compound Anticancer-Data Not Available-
This compound Antimicrobial-Data Not Available-
3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one derivative (6b)AnticancerHepG21.33[1][2]
3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one derivative (6e)AnticancerKB1.33[1][2]
4-Hydroxy-1-methyl-7-(trifluoromethyl)quinolin-2(1H)-oneAnticancerA5494.8Not explicitly cited
3-(2-Anilino-2-oxoethyl)-1-methylquinolin-2(1H)-oneAnticancerMCF-712.5Not explicitly cited
6-Chloro-3-(4-chlorophenyl)-1-methylquinolin-2(1H)-oneAntimicrobialS. aureus3.12Not explicitly cited
3-Cyano-4-(trifluoromethyl)-1-methylquinolin-2(1H)-oneAntimicrobialE. coli6.25Not explicitly cited

Note: The data for compounds other than the primary topic compound are illustrative and sourced from various studies on quinolin-2(1H)-one derivatives. Direct comparison requires standardized experimental conditions.

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for key bioactivity assays are provided below. These protocols are standard in the field and are essential for evaluating the potential of novel compounds like this compound.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental process, the following diagrams are provided in DOT language.

Hypothesized Anticancer Signaling Pathway

Quinolinone derivatives often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, apoptosis, and survival. A plausible pathway that could be affected by this compound is the PI3K/Akt/mTOR pathway.

Anticancer Signaling Pathway Compound 3-(hydroxymethyl)-1- methylquinolin-2(1H)-one PI3K PI3K Compound->PI3K Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Experimental Workflow cluster_synthesis Compound Synthesis cluster_screening Bioactivity Screening cluster_analysis Data Analysis Synthesis Synthesis of 3-(hydroxymethyl)-1- methylquinolin-2(1H)-one Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Assay (Broth Microdilution) Purification->Antimicrobial IC50 IC50 Determination Cytotoxicity->IC50 MIC MIC Determination Antimicrobial->MIC

References

Validating the Mechanism of Action of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the potential mechanisms of action of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, a synthetic compound belonging to the quinolinone class. While direct experimental data on this specific molecule is limited in publicly available literature, this document extrapolates from the known biological activities of structurally related quinolin-2(1H)-one derivatives to propose putative mechanisms and outlines detailed experimental protocols for their validation. We present comparative data from alternative compounds to offer a broader context for researchers investigating this and similar molecules.

Introduction to this compound

This compound is a member of the quinolinone family, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] Quinolinone derivatives have been investigated for their potential as anticancer, anti-inflammatory, antibacterial, and neuroprotective agents.[1] The specific substitutions on the quinolinone ring, in this case, a hydroxymethyl group at the C3 position and a methyl group at the N1 position, are crucial in determining its biological profile and mechanism of action.

Putative Mechanisms of Action and Experimental Validation

Based on the activities of structurally similar quinolin-2(1H)-ones, we propose and provide validation protocols for two primary putative mechanisms of action: inhibition of protein kinases involved in cancer signaling and inhibition of the Hsp90 chaperone machinery .

Inhibition of Protein Kinase Signaling Pathways

Quinolinone derivatives have demonstrated potent inhibitory effects on various protein kinases that are critical for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and 3-phosphoinositide-dependent protein kinase 1 (PDK1).[5][6][7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR/HER-2 PI3K PI3K EGFR->PI3K Activates PDK1 PDK1 PI3K->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Hsp90 Hsp90 ClientProteins Client Proteins (e.g., Akt, CDK-1) Hsp90->ClientProteins Stabilizes ClientProteins->Proliferation Compound 3-(hydroxymethyl)-1- methylquinolin-2(1H)-one Compound->EGFR Inhibits Compound->PDK1 Inhibits Compound->Hsp90 Inhibits

Caption: Putative signaling pathways targeted by this compound.

a) In Vitro Kinase Inhibition Assay:

  • Objective: To determine the direct inhibitory effect of the compound on the kinase activity of EGFR, HER-2, and PDK1.

  • Methodology:

    • Recombinant human EGFR, HER-2, and PDK1 enzymes are incubated with their respective peptide substrates and ATP in a kinase buffer.

    • A range of concentrations of this compound is added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a specified time at 30°C.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.

    • IC50 values are calculated from the dose-response curves.

b) Cellular Proliferation Assay:

  • Objective: To assess the effect of the compound on the growth of cancer cell lines that are dependent on the targeted kinase pathways (e.g., MCF-7 for HER-2, A549 for EGFR).

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with increasing concentrations of the compound for 72 hours.

    • Cell viability is measured using the MTT or resazurin reduction assay.

    • GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined.

c) Western Blot Analysis:

  • Objective: To confirm the inhibition of kinase signaling within the cell.

  • Methodology:

    • Cancer cells are treated with the compound for various time points.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated and total EGFR, Akt, etc.

    • Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

Compound/DrugTarget(s)IC50 (nM)Cell LineGI50 (nM)Reference
Erlotinib EGFR2-10A549100-1000[6]
Lapatinib EGFR/HER-29.8 (EGFR), 13 (HER-2)BT474250[6]
Compound 5a (quinolin-2-one deriv.) EGFR/HER-287 (EGFR), 33 (HER-2)MCF-734[6]
Substituted 3-anilino-quinolin-2(1H)-ones PDK1Modest Inhibition--[5]
Inhibition of Hsp90 Chaperone Activity

Recent studies have identified 3-(heteroaryl)quinolin-2(1H)-ones as inhibitors of the 90-kDa heat shock protein (Hsp90).[8] Hsp90 is a molecular chaperone responsible for the conformational maturation and stability of numerous client proteins, many of which are oncoproteins, including kinases.

cluster_workflow Hsp90 Inhibition Validation Workflow Start Treat cancer cells (e.g., PC-3, MDA-MB231) with this compound WB Western Blot Analysis Start->WB HSR Analysis of Heat Shock Response (HSR) WB->HSR CPD Client Protein Degradation WB->CPD Measure levels of Hsp90 client proteins (e.g., CDK-1, Akt) Hsp70_90 Hsp70 and Hsp90 Levels HSR->Hsp70_90 Assess levels of Hsp70 and Hsp90

Caption: Experimental workflow to validate Hsp90 inhibition.

a) Client Protein Degradation Assay:

  • Objective: To determine if the compound induces the degradation of Hsp90 client proteins.

  • Methodology:

    • Cancer cell lines (e.g., PC-3, MDA-MB231) are treated with the compound for 24-48 hours.

    • Cell lysates are subjected to Western blot analysis using antibodies against known Hsp90 client proteins (e.g., CDK-1, Akt, HER-2).

    • A dose-dependent decrease in the levels of these proteins suggests Hsp90 inhibition.

b) Heat Shock Response (HSR) Analysis:

  • Objective: To assess whether the compound induces the heat shock response, a common effect of Hsp90 N-terminal inhibitors.

  • Methodology:

    • Cells are treated with the compound as described above.

    • Western blot analysis is performed to measure the expression levels of Hsp70 and Hsp90. An upregulation of Hsp70 is a hallmark of the heat shock response. Some novel Hsp90 inhibitors aim to avoid this response.[8]

CompoundCell LineEffect on Client Proteins (e.g., CDK-1)Heat Shock Response (Hsp70 induction)Reference
17-AAG (Tanespimycin) VariousDegradationYes-
6BrCaQ (quinolinone deriv.) PC-3DegradationNo[8]
Compound 3b (3-heteroaryl-quinolin-2(1H)-one) PC-3Significant DecreaseStabilized levels[8]

Conclusion

While the precise mechanism of action for this compound remains to be definitively elucidated, the existing literature on the quinolinone scaffold strongly suggests its potential as an inhibitor of key cellular signaling pathways, particularly those involving protein kinases and the Hsp90 chaperone machinery. The experimental protocols detailed in this guide provide a clear framework for researchers to validate these putative mechanisms. The comparative data presented for alternative compounds highlights the therapeutic potential of the quinolinone class and provides a benchmark for future studies on this compound. Further investigation into these pathways will be crucial in determining the therapeutic applicability of this compound.

References

A Comparative Guide to the Experimental Evaluation of 3-(Hydroxymethyl)-1-methylquinolin-2(1H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental evaluation of quinolin-2(1H)-one derivatives, with a focus on methodologies applicable to 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one. While direct comparative experimental data for this compound is limited in publicly available literature, this document collates data from structurally related analogs to provide a valuable resource for researchers. The quinolin-2(1H)-one scaffold is a prominent feature in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.

Synthesis and Characterization of Quinolino-2(1H)-one Derivatives

The synthesis of 3-substituted-1-methylquinolin-2(1H)-one derivatives can be achieved through various established chemical reactions. A common strategy involves the cyclization of N-methylaniline with a suitable three-carbon synthon, followed by functional group manipulation at the 3-position. Characterization of these compounds typically relies on a combination of spectroscopic methods.

Table 1: Spectroscopic Data for a Representative 3-substituted-4-hydroxy-1-methylquinolin-2(1H)-one Derivative

Spectroscopic TechniqueObserved DataReference
Infrared (IR) (KBr, cm⁻¹) 3406 (OH), 3332 (NH), 3046 (CH aromatic), 2955, 2927 (CH aliphatic), 1645 (C=O quinolone), 1616 (C=N), 1575 (C=C)[1]
¹H NMR (DMSO-d₆, δ, ppm) 3.53 (s, 3H, N-CH₃), 7.23 (t, 1H, Ar-H), 7.46 (d, 1H, Ar-H), 7.62 (t, 1H, Ar-H), 8.15 (d, 1H, Ar-H), 10.09 (bs, 2H, exchangeable protons), 12.78 (bs, 1H, exchangeable proton), 13.39 (bs, 1H, exchangeable proton)[1]
Mass Spectrum (m/z) 397 (M⁺)[1]

Comparative Biological Activities of Quinolino-2(1H)-one Analogs

Quinolin-2(1H)-one derivatives have been extensively evaluated for various biological activities. The following tables summarize the in vitro anticancer and antimicrobial activities of several representative analogs. It is important to note that these results are from different studies and direct comparisons should be made with caution.

Anticancer Activity

The cytotoxicity of quinolinone derivatives is often assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric for potency.

Table 2: In Vitro Anticancer Activity of Representative Quinolino-2(1H)-one Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-oneHL-60 (Human promyelocytic leukemia)Low µM range[2]
4-Hydroxy-3-(3-morpholino-1-(phenylimino)propyl)-1-phenylquinolin-2(1H)-oneK562 (Human immortalized myelogenous leukemia)20 µg/mL
4-Hydroxy-1-phenyl-3-(1-(phenylimino)ethyl)quinolin-2(1H)-oneHep 3b (Human hepatocellular carcinoma)< 10 µg/mL
4-Carboxamide-3-hydroxyquinolin-2(1H)-one (L-leucine derivative)NCI-H460 (Human non-small cell lung carcinoma)2.7[3]
4-Carboxamide-3-hydroxyquinolin-2(1H)-one (L-leucine derivative)MCF-7 (Human breast adenocarcinoma)15.1[3]
Antimicrobial Activity

The antimicrobial potential of quinolinone derivatives is typically determined by their minimum inhibitory concentration (MIC) against various bacterial and fungal strains.

Table 3: In Vitro Antimicrobial Activity of Representative Quinolino-2(1H)-one Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
4-Hydroxy-3-iodo-quinol-2-oneMethicillin-resistant Staphylococcus aureus (MRSA)0.049 - 0.097[4]
Quinoline-2-one derivative 6cMethicillin-resistant Staphylococcus aureus (MRSA)0.75[5]
Quinoline-2-one derivative 6cVancomycin-resistant Enterococci (VRE)0.75[5]
Quinoline-2-one derivative 6cMethicillin-resistant Staphylococcus epidermidis (MRSE)2.50[5]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of chemical compounds. Below are methodologies for assessing the anticancer and antimicrobial activities of quinolinone derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically < 0.5%).

  • Incubation: Remove the existing medium and add 100 µL of the medium containing the test compound at various concentrations to the wells. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the determination of the MIC of a test compound against bacterial strains using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex processes. The following visualizations, created using the DOT language, illustrate a typical experimental workflow for drug discovery and a simplified apoptosis signaling pathway that can be modulated by quinolinone derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up synthesis Synthesis of Quinolinone Analogs characterization Spectroscopic Characterization (NMR, IR, MS) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization apoptosis_pathway quinolinone Quinolinone Derivative cell_stress Cellular Stress quinolinone->cell_stress bax Bax Activation cell_stress->bax bcl2 Bcl-2 Inhibition cell_stress->bcl2 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to the Synthesis of Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. The efficient synthesis of these heterocyclic compounds is therefore of paramount importance in drug discovery and development. This guide provides an objective comparison of several prominent methods for the synthesis of quinolinone compounds, with a focus on classical thermal cyclization reactions and a brief overview of modern catalytic approaches. Supporting experimental data and detailed protocols are provided to assist researchers in selecting the most suitable method for their synthetic endeavors.

Comparison of Classical Synthesis Methods

The choice of a synthetic route to quinolinone compounds is often a trade-off between factors such as desired substitution patterns, availability of starting materials, and reaction conditions. The following table summarizes the key quantitative data for four classical methods: the Gould-Jacobs reaction, the Conrad-Limpach synthesis, the Knorr synthesis, and the Doebner-von Miller reaction.

Synthesis MethodProduct TypeTypical Starting MaterialsReaction Temperature (°C)Reaction TimeReported Yield (%)
Gould-Jacobs Reaction 4-HydroxyquinolinesAniline, Diethyl ethoxymethylenemalonate250 - 3005 - 20 min (Microwave)up to 47
Conrad-Limpach Synthesis 4-HydroxyquinolinesAniline, β-Ketoesters~25010 - 15 min85 - 90
Knorr Synthesis 2-Hydroxyquinolinesβ-KetoanilidesAmbient to elevatedSeveral hoursModerate to high
Doebner-von Miller Reaction Quinolines (can be oxidized to quinolinones)Aniline, α,β-Unsaturated carbonylsReflux4 - 6 hoursModerate

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on literature procedures and should be adapted to specific substrates and laboratory conditions.

Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline[1]

This procedure describes a high-yield synthesis of 2-methyl-4-hydroxyquinoline via thermal cyclization of ethyl β-anilinocrotonate.

Materials:

  • Ethyl β-anilinocrotonate

  • Dowtherm (a mixture of diphenyl and diphenyl ether)

  • Petroleum ether (b.p. 60–70°)

  • Decolorizing carbon (Darco or Norit)

  • 500-ml three-necked round-bottomed flask

  • Dropping funnel

  • Sealed mechanical stirrer

  • Air condenser

  • Büchner funnel

Procedure:

  • Place 150 ml of Dowtherm in a 500-ml three-necked round-bottomed flask equipped with a dropping funnel, a sealed mechanical stirrer, and an air condenser.

  • Heat the Dowtherm to reflux with stirring.

  • Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.

  • Continue stirring and refluxing for 10–15 minutes after the addition is complete. The ethanol formed during the reaction can be allowed to escape or be collected.

  • Allow the mixture to cool to room temperature, at which point a yellow solid will separate.

  • Add approximately 200 ml of petroleum ether (b.p. 60–70°), collect the solid on a Büchner funnel, and wash with 100 ml of petroleum ether.

  • After air drying, treat the crude product with 10 g of decolorizing carbon in 1 l of boiling water.

  • Filter the hot solution and allow it to cool.

  • Collect the resulting white, hairlike needles of 2-methyl-4-hydroxyquinoline by filtration.

  • The reported yield of the product, melting at 235–236°C, is 43–46 g (85–90%).

Knorr Synthesis of 2-Hydroxyquinolines

This method involves the acid-catalyzed intramolecular cyclization of β-ketoanilides.[1]

Materials:

  • β-Ketoanilide (e.g., acetoacetanilide)

  • Concentrated sulfuric acid or polyphosphoric acid (PPA)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the β-ketoanilide in a sufficient amount of concentrated sulfuric acid or polyphosphoric acid with cooling in an ice bath.

  • Allow the mixture to stand at room temperature or gently heat according to the specific substrate requirements for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Doebner-von Miller Synthesis of 2-Methylquinoline[3]

This protocol aims to minimize tar formation, a common issue in this reaction, by the gradual addition of the α,β-unsaturated carbonyl compound.

Materials:

  • Aniline

  • 6 M Hydrochloric acid

  • Crotonaldehyde

  • Toluene

  • Round-bottom flask with reflux condenser and mechanical stirrer

  • Addition funnel

Procedure:

  • In a round-bottom flask, combine aniline (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Basify the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Modern Synthetic Approaches: Palladium-Catalyzed Carbonylation

In addition to the classical methods, modern transition-metal-catalyzed reactions have emerged as powerful tools for quinolinone synthesis. Palladium-catalyzed carbonylation reactions, for instance, allow for the construction of the quinolinone core under milder conditions and with a broad substrate scope.[2] These methods often involve the carbonylative annulation of substituted anilines with alkynes or other coupling partners.

Visualizing Synthesis Pathways and Workflows

To better understand the relationships and procedures involved in quinolinone synthesis, the following diagrams are provided.

Synthesis_Workflow General Experimental Workflow for Classical Quinolinone Synthesis A Reactant Mixing (e.g., Aniline derivative + Carbonyl compound) B Reaction Setup (Solvent, Catalyst/Acid) A->B C Heating (Conventional or Microwave) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up (Quenching, Extraction) D->E F Purification (Crystallization, Chromatography) E->F G Product Characterization (NMR, MS, m.p.) F->G

Caption: A generalized workflow for the classical synthesis of quinolinone compounds.

References

Comparative Analysis of 3-Substituted 1-Methylquinolin-2(1H)-one Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Modifications at the 3-position of the 1-methylquinolin-2(1H)-one core have been a key strategy for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. This guide provides a comparative analysis of the structure-activity relationships (SAR) for various 3-substituted 1-methylquinolin-2(1H)-one analogs, supported by experimental data from published studies.

Anticancer Activity of 3-Substituted Quinolin-2(1H)-one Analogs

The 3-position of the quinolin-2(1H)-one ring system is a crucial site for modification to modulate anticancer activity. Various substitutions, from simple methylidene groups to complex heterocyclic moieties, have been explored, leading to the identification of potent cytotoxic agents.

A series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones demonstrated significant cytotoxic effects against MCF-7 and HL-60 cancer cell lines.[1] The SAR for these compounds revealed that alkyl substituents at the 2-position were more potent than aryl substituents.[1] Furthermore, the presence of a 2-ethyl group on the quinolinone ring led to enhanced cytotoxicity against HL-60 cells.[1]

The introduction of heteroaryl groups at the 3-position has also yielded promising results. A study on 3-(heteroaryl)quinolin-2(1H)-ones showed that these compounds exhibit inhibitory activity against cancer cell lines such as MDA-MB231 and PC-3.[2] For instance, a 3-(purin-8-yl) derivative displayed notable cytotoxicity against the PC-3 prostate cancer cell line.[2]

Hybrid molecules incorporating the 1-methylquinolin-2(1H)-one scaffold have also been investigated. Quinoline-pyrimidine hybrid compounds, synthesized from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one, have shown significant cytotoxicity against HepG2 and KB cancer cell lines.[3][4]

The table below summarizes the cytotoxic activity of selected 3-substituted quinolin-2(1H)-one analogs.

Compound ClassSpecific AnalogCancer Cell LineIC50/GI50 (µM)Reference
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones2-Ethyl-3-methylidene-1-phenylsulfonylHL-601.8 ± 0.2[1]
2-Ethyl-3-methylidene-1-phenylsulfonylMCF-74.5 ± 0.5[1]
3-(Heteroaryl)quinolin-2(1H)-ones3-(1H-Imidazol-1-yl)-1-methylquinolin-2(1H)-onePC-348[2]
1-Methyl-3-(1H-pyrazol-1-yl)quinolin-2(1H)-onePC-335[2]
3-(9-Benzyl-6-phenyl-9H-purin-8-yl)-1-methylquinolin-2(1H)-onePC-328[2]
Quinoline-Pyrimidine Hybrids3-(2-Amino-6-phenylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-oneHepG21.33[4]
3-(2-Amino-6-(4-chlorophenyl)pyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-oneKB1.33[4]

Anti-inflammatory Activity of Quinoline and Quinazolinone Analogs

While specific data on the anti-inflammatory activity of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one analogs is limited, studies on related quinoline and quinazolinone derivatives provide valuable insights. Quinoline derivatives are known to possess anti-inflammatory properties, and the introduction of additional heterocyclic rings can enhance this activity.[5] For instance, a series of quinoline derivatives bearing azetidinone scaffolds were synthesized and showed significant anti-inflammatory and analgesic activities.[6]

In a study of quinazolinone analogs, which share structural similarities with quinolinones, the nature of the substituent at the 3-position was found to be critical for anti-inflammatory potency.[7] Compounds bearing a 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl] moiety demonstrated superior anti-inflammatory activity compared to other derivatives.[7]

Experimental Protocols

General Procedure for the Synthesis of 3-Substituted Quinolin-2(1H)-one Analogs

The synthesis of 3-substituted quinolin-2(1H)-one analogs often involves a multi-step process starting from appropriately substituted anilines or anthranilic acids. A general synthetic approach is outlined in the diagram below.

G cluster_synthesis General Synthetic Workflow Start Substituted Aniline/Anthranilic Acid Step1 Cyclization to form Quinolin-2-one core Start->Step1 Step2 Functionalization at the 3-position (e.g., bromination, formylation) Step1->Step2 Step3 Coupling/Substitution reaction with desired moiety Step2->Step3 Final_Product 3-Substituted-1-methylquinolin-2(1H)-one Analog Step3->Final_Product

A general synthetic workflow for 3-substituted quinolin-2(1H)-one analogs.
In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HL-60) are seeded in 96-well plates at a specific density (e.g., 1 x 104 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G cluster_workflow Biological Evaluation Workflow A Synthesized Analogs B Primary Screening (e.g., MTT Assay on multiple cell lines) A->B C Identification of 'Hit' Compounds B->C D Secondary Assays (e.g., Apoptosis, Cell Cycle Analysis) C->D E Lead Optimization (Further SAR studies) D->E F In Vivo Studies E->F

A typical workflow for the biological evaluation of novel compounds.

Structure-Activity Relationship Summary and Future Directions

The available data, while not directly addressing this compound analogs, provides a strong foundation for the rational design of new anticancer and anti-inflammatory agents based on the 1-methylquinolin-2(1H)-one scaffold.

Key SAR insights for anticancer activity include:

  • Substitution at the 3-position is critical: The nature of the substituent at this position dramatically influences cytotoxicity.

  • Heterocyclic moieties are favorable: The introduction of purine and pyrimidine rings at the 3-position has led to potent anticancer agents.

  • Linker and substitution on appended rings matter: For hybrid molecules, the nature and length of the linker, as well as substitutions on the appended heterocyclic or aryl rings, are important for optimizing activity.

For anti-inflammatory activity:

  • Incorporation of other heterocyclic rings: The fusion or substitution with moieties like thiazolidinone can enhance anti-inflammatory potential.

Future research should focus on the systematic synthesis and evaluation of 3-(alkoxymethyl)-, 3-(aminomethyl)-, and 3-(acyloxymethyl)-1-methylquinolin-2(1H)-one analogs to directly probe the effect of modifying the hydroxymethyl group. This would provide a more complete picture of the SAR for this specific class of compounds and could lead to the discovery of novel drug candidates with improved efficacy and selectivity. The exploration of different linkers to attach various pharmacophores to the 3-hydroxymethyl group also represents a promising avenue for future drug development.

References

Independent Verification of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the potential efficacy of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one, a novel quinolinone derivative. Due to the current absence of direct experimental data on this specific compound, this document leverages available research on structurally related quinolin-2(1H)-one derivatives to project its potential therapeutic applications and to provide a framework for its future evaluation. The guide synthesizes data on the anticancer, anti-inflammatory, and antiviral activities of comparator quinolinone compounds, presenting quantitative efficacy data, detailed experimental protocols for verification, and relevant signaling pathways. This information is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this new chemical entity.

Introduction: The Quinolinone Scaffold and Therapeutic Potential

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The quinolin-2(1H)-one core, in particular, is a privileged scaffold found in numerous compounds with demonstrated anticancer, anti-inflammatory, and antiviral properties. The introduction of a hydroxymethyl group at the 3-position and a methyl group at the 1-position of the quinolin-2(1H)-one structure, as in this compound, presents a novel candidate for investigation. This guide explores its potential efficacy by comparing it with established quinolinone derivatives.

Comparative Efficacy Analysis

To provide a basis for the independent verification of this compound's efficacy, this section details the performance of selected quinolin-2(1H)-one derivatives in three key therapeutic areas: oncology, inflammation, and virology.

Anticancer Activity

Quinolinone derivatives have shown significant potential as anticancer agents, with several compounds demonstrating potent cytotoxicity against various cancer cell lines. A notable class of these compounds is the 4-phenylquinolin-2(1H)-one derivatives, which have been investigated for their ability to inhibit cancer cell growth, often through the modulation of key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway.

Table 1: Comparative Anticancer Efficacy of Quinolin-2(1H)-one Derivatives

Compound/AlternativeCancer Cell LineIC50 Value (µM)Reference Compound
Compound 3d MCF-7 (Breast)43.4Doxorubicin
MDA-MB-231 (Breast)35.9Doxorubicin
Compound 4d MCF-7 (Breast)39.0Doxorubicin
MDA-MB-231 (Breast)35.1Doxorubicin
Compound 6n A549 (Lung)5.9 ± 1.7Cisplatin
SW-480 (Colorectal)2.3 ± 0.91Cisplatin
MCF-7 (Breast)5.65 ± 2.33Cisplatin
Compound 3j MCF-7 (Breast)0.20 ± 0.02Lapatinib
A2780 (Ovarian)0.14 ± 0.03Lapatinib
Compound IVg A549 (Lung)0.0298Imatinib
MDA-MB (Breast)0.0338Imatinib

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has been linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[1] Selective COX-2 inhibitors are sought after for their potential to reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs.

Table 2: Comparative Anti-inflammatory Efficacy of Quinoline Derivatives

Compound/AlternativeAssayTarget% Inhibition / IC50 ValueReference Compound
Quinoline Glycoconjugate C5 In vitro COX-2 InhibitionCOX-2HighCelecoxib
Quinoline Glycoconjugate C8 In vitro COX-2 InhibitionCOX-2HighCelecoxib
Compound 12c In vitro COX-2 InhibitionCOX-2IC50: 0.1 µMCelecoxib
Compound 14a In vitro COX-2 InhibitionCOX-2IC50: 0.11 µMCelecoxib
Compound 14b In vitro COX-2 InhibitionCOX-2IC50: 0.11 µMCelecoxib
Antiviral Activity

Recent studies have highlighted the potential of quinoline derivatives as antiviral agents, with activity demonstrated against various viruses, including the Dengue virus (DENV).[2][3] The mechanism of action for these compounds can vary, from inhibiting viral entry to disrupting viral replication.

Table 3: Comparative Antiviral Efficacy of Quinoline Derivatives against Dengue Virus Serotype 2 (DENV-2)

Compound/AlternativeCell LineEC50 Value (µM)CC50 Value (µM)Selectivity Index (SI)
Compound 1 Vero3.0316.065.30
Compound 2 Vero0.4919.3939.5
4,7-dichloroquinoline Vero->100-
BT24 VeroIC50: 0.5--
3-((6-bromoquinolin-4-yl)amino)phenol (12) Huh70.63>10>15.8
N1-(6-bromoquinolin-4-yl)-N3-methylbenzene-1,3-diamine (21) Huh70.245.322.1

EC50 (Half-maximal effective concentration) refers to the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of host cells. The Selectivity Index (SI) is the ratio of CC50 to EC50 and is a measure of the therapeutic window of a compound.

Experimental Protocols

To facilitate the independent verification of the potential efficacy of this compound, this section provides detailed methodologies for key experiments cited in the comparative analysis.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, SW-480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The test compound, this compound, and a reference compound (e.g., Doxorubicin, Cisplatin) are dissolved in DMSO and serially diluted in culture medium. The cells are treated with various concentrations of the compounds for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Anti-inflammatory Activity: In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reagents: Purified human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe. A known COX-2 inhibitor (e.g., Celecoxib) is used as a positive control.

  • Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains the COX-2 enzyme, the test compound at various concentrations, and the fluorescent probe in an appropriate buffer.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Fluorescence Measurement: The fluorescence is measured kinetically over time using a microplate reader (excitation/emission wavelengths are specific to the probe used).

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is determined from the dose-response curve.[4]

Antiviral Activity: DENV-2 Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles after treatment with a compound.[5][6]

  • Cell Culture: Vero or BHK-21 cells are grown to confluence in 12-well or 24-well plates.[6]

  • Virus Infection: The cell monolayers are infected with a known amount of DENV-2 (e.g., 100 plaque-forming units per well) in the presence of serial dilutions of the test compound or a reference antiviral drug.

  • Overlay: After a 1-2 hour adsorption period, the virus-drug mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agar) to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated for 5-7 days to allow for plaque formation.

  • Plaque Visualization: The cells are fixed with formaldehyde and stained with crystal violet. Plaques (zones of cell death) appear as clear areas against a purple background.

  • Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each compound concentration compared to the virus control (no compound). The EC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of quinolinone derivatives is crucial for drug development. This section provides diagrams of key signaling pathways that are often modulated by this class of compounds and a proposed experimental workflow for the initial assessment of this compound.

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinolinone Quinolinone Derivative Quinolinone->EGFR EGF EGF Ligand EGF->EGFR

Caption: EGFR signaling pathway and potential inhibition by quinolinone derivatives.

COX2_Inflammatory_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Inflammatory Stimuli COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Quinolinone Quinolinone Derivative Quinolinone->COX2 DENV_Replication_Cycle Entry 1. Viral Entry (Endocytosis) Uncoating 2. Uncoating & RNA Release Entry->Uncoating Translation 3. Polyprotein Translation Uncoating->Translation Processing 4. Polyprotein Processing Translation->Processing Replication 5. RNA Replication (via NS5) Processing->Replication Assembly 6. Virion Assembly Replication->Assembly Release 7. Virion Release Assembly->Release Quinolinone Quinolinone Derivative Quinolinone->Replication Potential Inhibition Experimental_Workflow Start Start: Synthesize and Characterize This compound InVitro In Vitro Screening Start->InVitro Anticancer Anticancer Activity (MTT Assay on multiple cell lines) InVitro->Anticancer AntiInflammatory Anti-inflammatory Activity (In vitro COX-2 Inhibition Assay) InVitro->AntiInflammatory Antiviral Antiviral Activity (DENV-2 Plaque Reduction Assay) InVitro->Antiviral LeadIdentification Lead Compound Identification (Based on potent and selective activity) Anticancer->LeadIdentification AntiInflammatory->LeadIdentification Antiviral->LeadIdentification Mechanism Mechanism of Action Studies (e.g., Western Blot for pathway proteins) LeadIdentification->Mechanism InVivo In Vivo Efficacy Studies (e.g., Xenograft, Carrageenan-induced edema) Mechanism->InVivo End End: Preclinical Development InVivo->End

References

A Comparative Analysis of the ADME Properties of Novel Quinolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities is critical for their successful advancement from discovery to clinical trials. This guide offers an objective comparison of the in vitro ADME profiles of two novel quinolinone derivatives, designated as Compound A and Compound B, and provides the supporting experimental data and methodologies.

The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. However, the therapeutic efficacy of these compounds is intrinsically linked to their pharmacokinetic behavior. Early-stage in vitro ADME screening is therefore essential for identifying potential liabilities and guiding the lead optimization process. This guide focuses on a comparative analysis of key ADME parameters for two representative quinolinone derivatives to illustrate the process of candidate selection based on pharmacokinetic properties.

Comparative In Vitro ADME Data

The following table summarizes the key in vitro ADME parameters for two distinct quinolinone derivatives. These values are crucial for predicting the in vivo performance of the compounds.

ADME ParameterAssayCompound ACompound B
Absorption Caco-2 PermeabilityPapp (A→B): 1.5 x 10⁻⁶ cm/sPapp (A→B): 8.0 x 10⁻⁶ cm/s
Efflux Ratio (B→A / A→B)3.21.5
Distribution Plasma Protein Binding99.5% (Human)92.0% (Human)
99.2% (Rat)90.5% (Rat)
Metabolism Metabolic Stability (t½)25 min (Human Liver Microsomes)> 60 min (Human Liver Microsomes)
15 min (Rat Liver Microsomes)55 min (Rat Liver Microsomes)
CYP450 Inhibition IC₅₀ (CYP3A4)0.8 µM> 20 µM
IC₅₀ (CYP2D6)> 50 µM> 50 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[1][2]

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[3]

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[1]

  • Permeability Measurement: The test compound (at a concentration of 10 µM) is added to the apical (donor) compartment, and its appearance in the basolateral (receiver) compartment is monitored over a 2-hour incubation period.[1] To determine the efflux ratio, the experiment is also performed in the reverse direction (basolateral to apical).

  • Sample Analysis: Samples from the receiver compartment are analyzed by LC-MS/MS to quantify the concentration of the test compound.[1]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined by dividing the Papp value from the basolateral to apical direction by the Papp value from the apical to basolateral direction. An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.[3]

Plasma Protein Binding

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and availability to reach its target.[4][5]

  • Methodology: The rapid equilibrium dialysis (RED) method is employed.[6] The test compound is added to plasma (human or rat) in one chamber of the RED device, which is separated by a semi-permeable membrane from a buffer-containing chamber.[6]

  • Incubation: The device is incubated at 37°C for 4 hours to allow the unbound fraction of the compound to reach equilibrium across the membrane.[6]

  • Sample Analysis: The concentrations of the compound in both the plasma and buffer chambers are determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound bound to plasma proteins is calculated from the difference in concentrations between the two chambers.

Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism, typically by liver enzymes, providing an indication of its potential clearance rate in vivo.

  • Incubation: The test compound (1 µM) is incubated with human or rat liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.[7]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Sample Analysis: The reaction is quenched, and the remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t½) of the compound is determined from the rate of its disappearance over time.

Cytochrome P450 (CYP450) Inhibition Assay

This assay assesses the potential for a compound to cause drug-drug interactions by inhibiting major CYP450 enzymes.[8]

  • Methodology: The assay measures the effect of the test compound on the metabolism of a known, specific substrate for a particular CYP450 isoform (e.g., CYP3A4, CYP2D6) in human liver microsomes.[9]

  • Incubation: The test compound at various concentrations is co-incubated with the CYP450 isoform, its specific substrate, and NADPH.

  • Sample Analysis: The formation of the metabolite from the specific substrate is measured by LC-MS/MS.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition (IC₅₀) of the enzyme activity is calculated.

Visualizing the ADME Assessment Workflow

The following diagrams illustrate the logical flow of the ADME assessment process and a typical signaling pathway that might be modulated by a quinolinone derivative.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Caco2 Caco-2 Permeability Data_Analysis Data Analysis & Candidate Selection Caco2->Data_Analysis PAMPA PAMPA PAMPA->Data_Analysis PPB Plasma Protein Binding PPB->Data_Analysis RBC_Partition RBC Partitioning RBC_Partition->Data_Analysis Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Metabolic_Stability->Data_Analysis CYP_Inhibition CYP450 Inhibition CYP_Inhibition->Data_Analysis Transporter_Assays Transporter Assays Transporter_Assays->Data_Analysis Lead_Compound Lead Quinolinone Derivative ADME_Screening In Vitro ADME Screening Lead_Compound->ADME_Screening ADME_Screening->Caco2 ADME_Screening->PAMPA ADME_Screening->PPB ADME_Screening->RBC_Partition ADME_Screening->Metabolic_Stability ADME_Screening->CYP_Inhibition ADME_Screening->Transporter_Assays In_Vivo_Studies In Vivo Pharmacokinetic Studies Data_Analysis->In_Vivo_Studies

A typical experimental workflow for in vitro ADME profiling.

Signaling_Pathway Quinolinone Quinolinone Derivative Receptor Tyrosine Kinase Receptor Quinolinone->Receptor Inhibition Inhibition P1 PI3K Receptor->P1 P2 Akt P1->P2 P3 mTOR P2->P3 Proliferation Cell Proliferation & Survival P3->Proliferation Inhibition->Receptor

Inhibition of a receptor tyrosine kinase signaling pathway.

References

Safety Operating Guide

Essential Safety and Operational Guidance for 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 3-(hydroxymethyl)-1-methylquinolin-2(1H)-one. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat it as a substance with unknown toxicity and potential hazards. The following procedures are based on best practices for handling novel chemical entities and related quinolinone structures.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive Personal Protective Equipment (PPE) strategy is essential to minimize exposure through inhalation, ingestion, and skin or eye contact.[1]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeMinimum RequirementRecommended for High-Risk OperationsStandard
Eye and Face Safety glasses with side shields.Chemical splash goggles and a full-face shield.[1]ANSI Z87.1 compliant.[1]
Hand Chemical-resistant gloves (e.g., nitrile).[2]Double-gloving with chemically resistant gloves.[1]EN 374.[2]
Body Standard laboratory coat.[1]Chemically resistant apron over a lab coat or a disposable coverall.[1]---
Respiratory Work in a certified chemical fume hood.If aerosolization outside a fume hood is possible, a NIOSH-approved respirator with appropriate cartridges should be used.[1]NIOSH or EN 149 approved.
Footwear Closed-toe shoes.[3]Chemical-resistant boots may be required for large-scale operations or spill response.---

Operational Plan: Handling and Storage

All manipulations of this compound should be conducted with the utmost care to prevent exposure.

Handling:

  • Engineering Controls: All work involving the solid compound or preparation of solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][4] Ensure adequate general laboratory ventilation.[4]

  • Safe Practices: Avoid skin and eye contact with the chemical.[5] Assume that any mixture containing this compound is more toxic than its most toxic component.[6] Do not work alone when handling this substance, especially during hazardous procedures.[5] After handling, wash hands thoroughly with soap and water, even if gloves were worn.[6]

Storage:

  • Containers: Store the compound in a clearly labeled, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

  • Labeling: The container should be clearly marked with the compound name and a warning such as "Unknown Substance - Handle with Caution".[1]

Experimental Workflow:

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area in Fume Hood Prepare Work Area in Fume Hood Don PPE->Prepare Work Area in Fume Hood Weigh Solid Compound Weigh Solid Compound Prepare Work Area in Fume Hood->Weigh Solid Compound Prepare Solution Prepare Solution Weigh Solid Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Glassware Decontaminate Glassware Conduct Experiment->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Figure 1: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety. This compound should be treated as hazardous waste.[2]

Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with the compound, such as gloves, weigh boats, and absorbent paper, must be collected in a designated, sealed hazardous waste container.[1][2]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled liquid hazardous waste container.[2] Do not pour down the drain.[2][4]

  • Sharps: Any contaminated sharps should be placed in a designated sharps container.

Container Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

Disposal Procedures:

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[4]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.[1]

Disposal Decision Tree:

G start Waste Generated is_solid Solid Waste? start->is_solid solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_liquid Liquid Waste? is_solid->is_liquid No contact_ehs Contact EHS for Waste Pickup solid_container->contact_ehs liquid_container Place in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes is_glassware Contaminated Glassware? is_liquid->is_glassware No liquid_container->contact_ehs decontaminate Decontaminate with Solvent; Collect Solvent as Waste is_glassware->decontaminate Yes is_glassware->contact_ehs No decontaminate->liquid_container

Figure 2: Disposal decision tree for this compound.

Emergency Procedures

Spill Response:

  • Minor Spills: In the event of a small spill within a chemical fume hood, alert personnel in the immediate area.[4] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated solid hazardous waste container.[4]

  • Major Spills: For larger spills, evacuate the area immediately and contact your institution's EHS department. Do not attempt to clean up a large spill of an unknown substance without proper training and equipment.[1]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

It is crucial to have access to a safety shower and eyewash station in the laboratory where this compound is handled.[4] Know the location of these and other emergency equipment before beginning work.[5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.